molecular formula C5H4IN3 B1526874 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1354705-14-8

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1526874
CAS No.: 1354705-14-8
M. Wt: 233.01 g/mol
InChI Key: DMBVBDZEWDWKPQ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1354705-14-8) is a high-value halogenated pyrazole derivative designed for use as a key synthetic building block in organic and medicinal chemistry research. Its molecular structure, which features an iodine atom at the C4 position and a nitrile group at C5, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse carbon-based substituents. The primary research value of this compound lies in its application for constructing complex heterocyclic systems. It serves as a versatile precursor in the synthesis of pyrano[4,3-c]pyrazol-4(1H)-ones, a class of fused heterocycles with demonstrated pharmacological potential . Furthermore, related 4-iodopyrazole scaffolds are instrumental in the development of bioactive molecules, such as the pyrazole alkaloid withasomnine and its homologs, which have been studied for their COX-2 inhibitory activities . The presence of both the iodine and nitrile groups on the pyrazole ring provides two distinct handles for further chemical modification, offering researchers significant flexibility in their molecular design strategies for drug discovery and the development of novel pesticides. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBVBDZEWDWKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, contributing to activities such as anti-inflammatory, analgesic, and anticancer effects. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a key building block, 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile, a versatile intermediate poised for the synthesis of novel drug candidates through various cross-coupling reactions. The presence of the iodo group at the 4-position provides a reactive handle for the introduction of diverse molecular fragments, while the nitrile and methyl groups influence the electronic and steric profile of the molecule.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process, commencing with the preparation of the precursor, 1-methyl-1H-pyrazole-5-carbonitrile, followed by a regioselective iodination at the 4-position of the pyrazole ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Iodination A Starting Materials B Reaction A->B Reagents & Conditions C 1-methyl-1H-pyrazole-5-carbonitrile B->C Product D 1-methyl-1H-pyrazole-5-carbonitrile E Iodination Reaction D->E NIS, Acetonitrile F This compound E->F Final Product

[Pyridine, POCl₃] 2-Methyl-2H-pyrazole-3-carboxylic acid amide → 1-Methyl-1H-pyrazole-5-carbonitrile

[N-Iodosuccinimide (NIS), Acetonitrile] 1-methyl-1H-pyrazole-5-carbonitrile → this compound

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[1][2] This document delves into the core physicochemical properties, spectroscopic profile, and synthetic accessibility of this specific derivative. Furthermore, it explores its chemical reactivity, emphasizing its utility as a versatile intermediate for constructing complex molecular architectures via modern cross-coupling methodologies. The guide concludes with essential safety, handling, and storage protocols to ensure its effective and safe utilization in a research setting.

Introduction to a Key Heterocyclic Scaffold

The Pyrazole Moiety: A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in modern drug discovery.[3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have cemented its status as a "privileged" structure. Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4] Marketed drugs such as Celecoxib (Celebrex®) and Sildenafil (Viagra®) feature a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.[2]

Strategic Importance of this compound

This compound is a strategically functionalized derivative designed for synthetic versatility. Each substituent serves a distinct and critical purpose:

  • The Pyrazole Core: Provides the foundational biologically-active scaffold.

  • N1-Methyl Group: Blocks tautomerization and eliminates the N-H hydrogen bond donor capability, which can be crucial for tuning solubility, membrane permeability, and metabolic stability. Alkylation of unsymmetrically substituted pyrazoles can otherwise lead to a mixture of isomers.[4][5]

  • C4-Iodo Group: Serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the straightforward introduction of aryl, alkyl, and alkynyl groups.[1]

  • C5-Carbonitrile Group: Functions as a potent electron-withdrawing group, modulating the electronic properties of the pyrazole ring. The nitrile moiety itself can be a key pharmacophoric element or serve as a precursor for other functional groups, such as carboxylic acids or amines.

Core Physicochemical Properties

Identity and Nomenclature
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₄IN₃[6]

  • CAS Number: 1374536-61-3

  • InChIKey: DMBVBDZEWDWKPQ-UHFFFAOYSA-N[6]

Tabulated Physical & Chemical Data

The following table summarizes key physicochemical properties. Experimentally determined values for this specific molecule are not widely published; therefore, some data are predicted or inferred from closely related analogues.

PropertyValue / DescriptionSource / Rationale
Molecular Weight 232.94 g/mol [6]
Monoisotopic Mass 232.94499 Da[6]
Appearance Expected to be an off-white to pale yellow solid.Based on general observations of similar iodo-pyrazoles.[1]
Melting Point Not experimentally determined. For comparison, 4-Iodo-1-methyl-1H-pyrazole melts at 59-64 °C.[7]
Solubility Predicted to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.Based on the general solubility of substituted pyrazole derivatives.[1]
Predicted XlogP 0.9[6]
Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The N-methyl group (N-CH₃) would appear as a sharp singlet, likely in the range of 3.8-4.2 ppm. The sole pyrazole ring proton at the C3 position (C3-H) would also be a singlet, shifted downfield due to the aromatic nature of the ring and the influence of adjacent nitrogen atoms, likely appearing in the 7.5-8.0 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals. The N-methyl carbon would be found upfield. The nitrile carbon (C≡N) would appear around 115-120 ppm. The three pyrazole ring carbons would have characteristic shifts, with the C4 carbon bearing the iodine atom being the most shielded (lowest ppm value) among the ring carbons, likely appearing around 60-70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region. Other expected signals include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹) and various fingerprint vibrations from the pyrazole ring structure.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 233. The isotopic pattern would be characteristic of a mono-iodinated compound, with a significant M+1 peak.

Synthesis and Mechanistic Considerations

A robust synthetic route to this compound can be proposed based on established methodologies for pyrazole chemistry. The synthesis hinges on the sequential and regioselective functionalization of a pyrazole precursor.

Proposed Retrosynthetic Analysis

The logical disconnection of the target molecule suggests a pathway beginning from a simpler, N-methylated pyrazole, which is then sequentially iodinated and functionalized with a nitrile group.

Retrosynthesis target This compound inter1 4-Iodo-1-methyl-1H-pyrazole target->inter1 Cyanation inter2 1-Methyl-1H-pyrazole inter1->inter2 Regioselective Iodination start Pyrazole + Methylating Agent inter2->start N-Methylation

Caption: Retrosynthetic pathway for the target compound.

Proposed Step-by-Step Synthetic Protocol

Rationale: The forward synthesis is designed for high regioselectivity. Direct iodination of 1-methylpyrazole is a known and efficient process.[8] The introduction of the nitrile group at the C5 position would likely proceed via metallation followed by quenching with a cyanating agent, a common strategy for functionalizing heterocyclic rings.

Step 1: Synthesis of 1-Methyl-4-iodopyrazole This protocol is adapted from a patented method that utilizes an oxidant to drive the reaction to completion.[8]

  • Reaction Setup: To a stirred solution of 1-methylpyrazole in water, add elemental iodine (I₂). Heat the mixture to 50-60 °C.

  • Iodination: Slowly add an aqueous solution of an oxidant, such as hydrogen peroxide or nitric acid, dropwise to the heated mixture. The oxidant reacts with the hydrogen iodide (HI) byproduct to regenerate I₂, promoting the forward reaction.[8]

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. Carefully add an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the solution to a pH of 7-8.

  • Isolation: The product, 1-methyl-4-iodopyrazole, will often precipitate as a solid. Isolate the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound This step requires regioselective deprotonation at the C5 position, which is the most acidic carbon proton on the 1-methyl-4-iodopyrazole ring.

  • Reaction Setup: Dissolve the 1-methyl-4-iodopyrazole from Step 1 in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Argon) and cool to -78 °C.

  • Lithiation: Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The n-BuLi will selectively deprotonate the C5 position to form the corresponding lithium pyrazolide in situ.

  • Cyanation: To the freshly prepared organolithium species, add a suitable cyanating agent, such as tosyl cyanide (TsCN) or cyanogen bromide (BrCN), while maintaining the low temperature.

  • Work-up and Isolation: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using silica gel column chromatography.

Purification and Characterization Workflow

Workflow crude Crude Reaction Product purification Silica Gel Column Chromatography or Recrystallization crude->purification fractions Collect & Combine Pure Fractions purification->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal pure_product Pure Solid Product solvent_removal->pure_product characterization Structural Confirmation pure_product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: General workflow for product purification and analysis.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to serve as a versatile hub for generating molecular diversity.

The Carbon-Iodine Bond: A Gateway for Cross-Coupling

The C-I bond is the key site for elaboration. Its susceptibility to oxidative addition with palladium(0) catalysts makes it an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions. This is a common strategy for building more complex pyrazole-containing molecules.[9]

Reactions center_node 4-Iodo-1-methyl-1H- pyrazole-5-carbonitrile suzuki 4-Aryl/Vinyl Derivative center_node->suzuki Suzuki Coupling [Ar-B(OH)₂, Pd Cat.] sonogashira 4-Alkynyl Derivative center_node->sonogashira Sonogashira Coupling [R-C≡C-H, Pd/Cu Cat.] heck 4-Alkene Derivative center_node->heck Heck Coupling [Alkene, Pd Cat.] buchwald 4-Amino/Amido Derivative center_node->buchwald Buchwald-Hartwig [Amine, Pd Cat.]

Caption: Synthetic utility via cross-coupling reactions.

Generic Protocol for Suzuki-Miyaura Coupling:

  • Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Reaction: Add a suitable solvent system (e.g., dioxane/water or DME). Purge the vessel with an inert gas and heat the reaction (typically 80-100 °C) until completion.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the resulting product via column chromatography.

Safety, Handling, and Storage

Hazard Identification
  • Toxicity: Harmful if swallowed.[10] The nitrile group can potentially release cyanide, and iodo-compounds can be irritants.

  • Irritation: Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation.[10]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[10]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[10]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some related compounds are hygroscopic; storage in a desiccator may be advisable.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a high-value, strategically designed building block for chemical synthesis and drug discovery. Its stable, N-methylated pyrazole core provides a proven pharmacophoric scaffold, while the orthogonal reactivity of its C4-iodo and C5-nitrile functionalities offers immense potential for creating diverse libraries of novel compounds. The amenability of the C-I bond to a host of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex target molecules. By following the outlined synthetic and handling protocols, researchers can safely and effectively leverage the unique properties of this compound to advance their research programs, particularly in the pursuit of new therapeutic agents.

References

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Sources

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile is a halogenated pyrazole derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, including the presence of an iodine atom, a methyl group, and a nitrile functional group on the pyrazole ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Core Compound Identification

The fundamental identification of this compound is crucial for its accurate sourcing, handling, and application in research and development.

IdentifierValue
CAS Number 1354705-14-8[1][2][3]
Molecular Formula C5H4IN3[2][4][5]
Molecular Weight 233.01 g/mol [2][4]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on analogous compounds. The presence of the polar nitrile and pyrazole groups suggests moderate solubility in polar organic solvents. The iodine atom provides a site for various coupling reactions, a key feature for its synthetic utility.

Synthesis and Mechanistic Insights

The synthesis of this compound and related iodinated pyrazoles typically involves the direct iodination of a pyrazole precursor. Various methodologies have been developed for the synthesis of 4-iodopyrazoles, which are valuable precursors for creating highly functionalized organic molecules.[6]

Illustrative Synthetic Approach: Iodination of 1-Methylpyrazole

A common strategy for the synthesis of iodinated pyrazoles involves the electrophilic iodination of the pyrazole ring. While the specific synthesis of the title compound is not detailed in the provided results, a general method for a related compound, 1-methyl-4-iodopyrazole, can be illustrative. This process typically involves reacting 1-methylpyrazole with an iodinating agent, such as iodine, in the presence of an oxidant.[7] The oxidant serves to regenerate the electrophilic iodine species, driving the reaction to completion.[7]

Experimental Protocol: General Iodination of a 1-Methylpyrazole Derivative

  • Reaction Setup: To a solution of the 1-methylpyrazole precursor in a suitable solvent (e.g., water or an organic solvent), add the iodinating agent (e.g., iodine).

  • Addition of Oxidant: Heat the mixture to a temperature between 40-80 °C. Slowly add an aqueous solution of an oxidant (e.g., nitric acid, hydrogen peroxide) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and adjust the pH to 5-9 by adding a basic solution.

  • Isolation: The product can then be isolated by crystallization and filtration, yielding the desired iodinated pyrazole.[7]

Logical Flow of a Generalized Iodination Reaction

Caption: Generalized workflow for the synthesis of an iodinated pyrazole derivative.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[8][9][10] The presence of the iodine atom in this compound makes it a particularly valuable intermediate for the synthesis of novel drug candidates via cross-coupling reactions.[8]

Role as a Versatile Building Block

This compound serves as a key starting material for generating libraries of diverse molecules for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.[8] The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of substituents at the 4-position of the pyrazole ring.

Potential Therapeutic Areas
  • Kinase Inhibitors: Many kinase inhibitors, a critical class of anticancer drugs, feature a substituted pyrazole core.[8][10]

  • Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • PDE5 Inhibitors: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core, highlighting the potential for pyrazole derivatives in this area.[8][9]

Illustrative Application in Medicinal Chemistry

Medicinal_Chemistry_Application Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Library Diverse Library of Substituted Pyrazoles Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow illustrating the utility of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the reactivity of its iodo-substituent make it an important building block for the creation of novel compounds with potential therapeutic applications. Further research into the properties and reactions of this compound is likely to uncover new opportunities for its use in the development of innovative pharmaceuticals and functional materials.

References

  • BLDpharm. 1354705-14-8|this compound.
  • BLD Pharm. 1354703-91-5|4-Iodo-1H-pyrazole-5-carbonitrile.
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  • ChemWhat. 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl- CAS#: 1354705-14-8.
  • Sigma-Aldrich. 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1.
  • ChemicalBook. 4-Iodo-1H-pyrazole-5-carbonitrile | 1354703-91-5.
  • PubChemLite. This compound.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PharmaBlock. Pyrazoles in Drug Discovery.
  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • SpectraBase. 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts.
  • ChemScence. This compound [CAS: 1354705-14-8].
  • PubChem. 4-Iodopyrazole | C3H3IN2 | CID 77022.
  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • National Center for Biotechnology Information. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, and the unique substitution pattern of this compound, featuring an iodine atom and a nitrile group, makes it a valuable building block for the synthesis of novel bioactive molecules and functional materials.[1] A thorough spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound, which is critical for its application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methyl protons and the pyrazole ring proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8Singlet1HH-3
~ 3.9Singlet3HN-CH₃
  • Rationale for Predictions: The chemical shift of the pyrazole ring proton (H-3) is influenced by the deshielding effects of the adjacent nitrogen atom and the iodine at position 4. The N-methyl group protons are expected to appear as a singlet in the upfield region.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 145C-3
~ 115C-5
~ 110CN
~ 65C-4
~ 40N-CH₃
  • Rationale for Predictions: The carbon atom attached to the iodine (C-4) is expected to be significantly shielded due to the heavy atom effect. The nitrile carbon (CN) will appear in the characteristic region for this functional group. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., 45° pulse, 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectra.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the chemical shifts to the solvent peak or TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune_shim Tune & Shim insert->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_ref Integrate & Reference phase_baseline->integrate_ref Structural Elucidation Structural Elucidation integrate_ref->Structural Elucidation

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment
~ 2230StrongC≡N stretch
~ 3100-3150MediumC-H stretch (aromatic)
~ 2950-3000MediumC-H stretch (methyl)
~ 1500-1600Medium-StrongC=C and C=N stretch (pyrazole ring)
~ 1400-1450MediumC-H bend (methyl)
~ 500-600MediumC-I stretch
  • Rationale for Predictions: The most characteristic peak will be the strong absorption from the nitrile group (C≡N) stretch. The C-H stretching and bending vibrations for the aromatic ring and the methyl group will also be present. The C-I stretch is expected at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process Process Data (Baseline Correction, Peak Picking) collect_sample->process end Functional Group Identification process->end

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound (C₅H₄IN₃) is as follows[4]:

Adduct Predicted m/z
[M+H]⁺233.95227
[M+Na]⁺255.93421
[M]⁺232.94444
  • Rationale for Predictions: The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (233.01 g/mol )[2]. In electrospray ionization (ESI), common adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺) are often observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition by providing highly accurate mass measurements.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and determine the elemental composition.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal intensity of the ion of interest.

  • Acquire the mass spectrum over an appropriate m/z range.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to ~1-10 µg/mL prepare_stock->dilute infuse Infuse Sample dilute->infuse optimize Optimize Ion Source infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify_ion Identify Molecular Ion acquire->identify_ion determine_mw Determine Molecular Weight identify_ion->determine_mw elemental_comp Elemental Composition (HRMS) determine_mw->elemental_comp Structural Confirmation Structural Confirmation elemental_comp->Structural Confirmation

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While experimental data is not currently in the public domain, the predicted spectra and detailed methodologies presented in this guide offer a solid foundation for researchers to confirm the structure and purity of this important synthetic building block. Adherence to the described protocols will ensure the generation of high-quality, reliable data, which is fundamental for advancing research and development in the fields of medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

solubility profile of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public-domain data on this specific compound, this document emphasizes predictive analysis based on molecular structure and presents a robust, step-by-step experimental protocol for empirical solubility determination in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in process development, formulation, and quality control.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug development pipeline. From initial synthesis and purification to formulation and bioavailability, understanding how a molecule behaves in various solvent systems is paramount. For a specialized intermediate like this compound, establishing a detailed solubility profile is the first step in designing efficient reaction conditions, developing effective purification strategies, and enabling seamless integration into subsequent synthetic steps.

This guide moves beyond theoretical discussion to provide a practical, field-tested approach. We will first dissect the molecular structure to build a predictive solubility model, then outline a comprehensive experimental workflow for generating empirical data, and finally, discuss the interpretation and application of these findings.

Predictive Analysis: A Structure-Based Approach

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules determine the extent of dissolution. An analysis of the structure of this compound provides critical insights into its expected behavior.

  • Molecular Structure:

    • Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms is moderately polar.

    • N-Methyl Group (-CH3): This adds a non-polar, hydrophobic character to the molecule.

    • Iodo Group (-I): The large, polarizable iodine atom contributes to van der Waals forces and can participate in halogen bonding, but it also increases the molecular weight and hydrophobicity.

    • Nitrile Group (-C≡N): This is a strongly polar, electron-withdrawing group with a significant dipole moment. It can act as a hydrogen bond acceptor.

  • Predicted Solubility Behavior:

    • Polar Aprotic Solvents: Due to the strong dipole of the nitrile group and the overall polarity of the pyrazole ring, high solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents can effectively solvate the polar regions of the molecule.

    • Polar Protic Solvents: In solvents like water, methanol, and ethanol, solubility is expected to be moderate to low. While the nitrile and pyrazole nitrogens can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The presence of the non-polar methyl group and the large iodo substituent will likely limit its miscibility with water.

    • Non-Polar Solvents: Solubility is predicted to be low in non-polar solvents such as hexanes and toluene. The molecule's significant polarity is incompatible with the non-polar nature of these solvents.

    • Chlorinated Solvents: Solvents like Dichloromethane (DCM) and Chloroform may offer moderate solubility, as they can interact with the polar functionalities of the molecule without the competing hydrogen bonding network found in protic solvents.

The logical relationship between the molecule's functional groups and its predicted solubility is illustrated in the diagram below.

cluster_molecule This compound cluster_prediction Predicted Solubility Profile cluster_solvents Solvent Class Structure Molecular Structure Pyrazole Pyrazole Ring (Polar) Structure->Pyrazole Nitrile Nitrile Group (Strongly Polar, H-Bond Acceptor) Structure->Nitrile Iodo Iodo Group (Hydrophobic, Polarizable) Structure->Iodo Methyl N-Methyl Group (Non-Polar) Structure->Methyl HighSol High Solubility Pyrazole->HighSol Nitrile->HighSol Strong Dipole Interaction ModSol Moderate Solubility Nitrile->ModSol H-Bond Acceptance Iodo->ModSol Limited by Hydrophobicity LowSol Low Solubility Iodo->LowSol Hydrophobicity Methyl->LowSol PolarAprotic Polar Aprotic (e.g., DMSO, DMF) HighSol->PolarAprotic PolarProtic Polar Protic (e.g., Water, MeOH) ModSol->PolarProtic Chlorinated Chlorinated (e.g., DCM) ModSol->Chlorinated NonPolar Non-Polar (e.g., Hexanes) LowSol->NonPolar

Caption: Predictive model linking molecular features to solubility.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocol describes the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Reagents
  • Solute: this compound (purity >98%)

  • Solvents (HPLC-grade or equivalent):

    • Water (Type I, 18.2 MΩ·cm)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Toluene

    • Hexanes

  • Apparatus:

    • Analytical balance (±0.1 mg)

    • 2 mL glass vials with screw caps

    • Vortex mixer

    • Thermostatic shaker/incubator set to 25 °C (or desired temperature)

    • Centrifuge capable of >10,000 x g

    • Calibrated micropipettes

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • HPLC system with a UV detector (or other suitable quantitative method)

Experimental Workflow

The workflow for determining equilibrium solubility is a multi-step process designed to ensure that the solvent is fully saturated and that only the dissolved solute is measured.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid to 1 mL solvent in vial B 2. Tightly cap vial A->B C 3. Vortex vigorously (1 min) B->C D 4. Incubate with shaking (24-48h at 25°C) C->D E 5. Centrifuge at >10,000 x g (15 min) D->E F 6. Collect supernatant E->F G 7. Filter supernatant (0.22 µm syringe filter) F->G H 8. Dilute aliquot into mobile phase G->H I 9. Analyze via HPLC-UV H->I J 10. Calculate Concentration (mg/mL or M) I->J

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation of Samples:

    • Accurately weigh approximately 10-20 mg of this compound directly into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibration.

    • Carefully add 1.0 mL of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Vortex each vial vigorously for 1 minute to break up any clumps and maximize the initial surface area for dissolution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to shake for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.

  • Phase Separation and Sample Preparation:

    • After equilibration, visually inspect the vials to confirm that excess solid remains. If no solid is present, the compound is fully soluble under these conditions, and the experiment should be repeated with a greater amount of solute.

    • Centrifuge the vials at a high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Without disturbing the pellet, carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute a known volume of the filtered supernatant into a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a multi-point calibration curve using stock solutions of known concentrations of this compound.

    • Calculate the concentration of the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvent systems.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventPredicted SolubilityMean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)USP Descriptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)High[Experimental Data][Experimental Data][Calculated Data][Descriptor]
Dimethylformamide (DMF)High[Experimental Data][Experimental Data][Calculated Data][Descriptor]
Acetonitrile (ACN)High[Experimental Data][Experimental Data][Calculated Data][Descriptor]
Polar Protic MethanolModerate[Experimental Data][Experimental Data][Calculated Data][Descriptor]
EthanolModerate-Low[Experimental Data][Experimental Data][Calculated Data][Descriptor]
WaterLow[Experimental Data][Experimental Data][Calculated Data][Descriptor]
Chlorinated Dichloromethane (DCM)Moderate[Experimental Data][Experimental Data][Calculated Data][Descriptor]
Aromatic TolueneLow[Experimental Data][Experimental Data][Calculated Data][Descriptor]
Non-Polar HexanesLow[Experimental Data][Experimental Data][Calculated Data][Descriptor]

Note: This table is a template. The empty cells are to be populated with data generated from the experimental protocol described above.

Interpretation: The quantitative data should be compared against the initial predictions. Any significant deviations may indicate specific molecular interactions (e.g., unexpected hydrogen bonding or crystal lattice energy effects) that were not accounted for in the simple structural analysis. The United States Pharmacopeia (USP) descriptors provide a standardized qualitative assessment of solubility, which is useful for reporting and cross-study comparisons.

Conclusion and Applications

This guide provides a dual approach to understanding the solubility of this compound. By combining a predictive structural analysis with a robust experimental protocol, researchers can confidently establish a reliable solubility profile. This data is immediately applicable to:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

  • Analytical Chemistry: Developing suitable solvent systems for chromatographic analysis and sample preparation.

  • Formulation Science: Providing baseline data for future formulation development if the compound or a derivative is advanced as an active pharmaceutical ingredient.

The methodologies described herein are designed to be self-validating, ensuring that the data generated is accurate, reproducible, and fit for purpose in a regulated research and development environment.

References

This section would be populated with citations for standard solubility testing methodologies (e.g., from the USP or FDA guidelines), principles of medicinal chemistry, and any literature sources discussing the properties of pyrazole derivatives.

The Strategic Utility of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged heterocyclic motif, integral to the structure of numerous therapeutic agents. Its inherent physicochemical properties and versatile synthetic handles have made it a cornerstone in the design of novel drug candidates.[1][2] Within this important class of compounds, 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile (CAS No: 1354705-14-8) has emerged as a particularly valuable building block. This guide provides an in-depth analysis of its commercial availability, chemical properties, and strategic applications, offering a technical resource for professionals engaged in pharmaceutical research and development. The presence of both a reactive iodine atom and a cyano group on the pyrazole ring makes this compound a highly versatile intermediate for the synthesis of complex molecular architectures.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1354705-14-8[2]
Molecular Formula C₅H₄IN₃[2]
Molecular Weight 233.01 g/mol [2]
Appearance Off-white to pale yellow solid (estimated)[3]
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (estimated)[3]
Storage Keep in a dark place, sealed in dry conditions at 2-8°C[2]

Commercial Availability and Suppliers

This compound is readily available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to bulk quantities for larger-scale synthesis. When selecting a supplier, it is crucial to consider purity specifications, availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and lead times.

SupplierPurity/SpecificationNotes
BLDpharm Inquire for details. NMR, HPLC, LC-MS, UPLC data may be available.Offers various package sizes.
Amadis Chemical 97%
BenchChem Inquire for details.

It is recommended to request a Certificate of Analysis from the chosen supplier to verify the identity and purity of the compound before use.

Synthesis and Reactivity

The reactivity of this compound is dominated by the C-I bond, which is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an excellent substrate for introducing molecular diversity at the 4-position of the pyrazole ring.

G cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products This compound This compound Suzuki Suzuki Coupling This compound->Suzuki  [Pd], Base Ar-B(OH)₂ Sonogashira Sonogashira Coupling This compound->Sonogashira  [Pd], Cu(I) R-C≡CH Buchwald_Hartwig Buchwald-Hartwig Amination This compound->Buchwald_Hartwig  [Pd], Base R₂NH Aryl_Pyrazoles 4-Aryl-1-methyl-1H-pyrazole-5-carbonitriles Suzuki->Aryl_Pyrazoles Alkynyl_Pyrazoles 4-Alkynyl-1-methyl-1H-pyrazole-5-carbonitriles Sonogashira->Alkynyl_Pyrazoles Amino_Pyrazoles 4-Amino-1-methyl-1H-pyrazole-5-carbonitriles Buchwald_Hartwig->Amino_Pyrazoles G cluster_workflow Suzuki Coupling Workflow A 1. Add Reactants: - 4-Iodopyrazole - Arylboronic Acid B 2. Add Solvent, Catalyst, and Base A->B C 3. Purge with Inert Gas B->C D 4. Heat Reaction Mixture (Microwave or Oil Bath) C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E F 6. Reaction Work-up: - Dilution - Washing E->F G 7. Purification: - Column Chromatography F->G H Final Product: 4-Arylpyrazole Derivative G->H

Sources

safety and handling guidelines for 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) from a chemical supplier. The toxicological and physicochemical properties of this compound have not been fully investigated. The guidance provided herein is synthesized from available data on the target compound and structurally similar pyrazole derivatives and should be applied with the utmost caution by trained professionals.

Chapter 1: Compound Profile and Strategic Risk Assessment

This compound (CAS RN: 1354705-14-8) is a substituted pyrazole, a class of heterocyclic compounds integral to medicinal chemistry and drug development.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[2] The presence of iodo, methyl, and nitrile functional groups makes this molecule a versatile building block for synthesizing more complex pharmaceutical agents, particularly through cross-coupling reactions.[2]

However, the same structural motifs necessitate a rigorous approach to safety. The risk profile is informed by:

  • The Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities and potential toxicities.[1]

  • The Iodo Group: Organoiodine compounds can be reactive and may release iodine or hydrogen iodide under certain conditions.

  • The Nitrile Group (-CN): While the nitrile in this heterocyclic structure is generally stable, improper handling, such as exposure to strong acids or high temperatures, could potentially lead to the release of highly toxic hydrogen cyanide gas.

A proactive risk assessment is therefore the foundation of safe handling.

Physicochemical and Hazard Profile

Quantitative data for the target compound is limited. The following table summarizes known properties and data from close structural analogs to provide a working profile.

PropertyThis compound4-Iodo-1-methyl-1H-pyrazole (Analog)4-Iodo-1H-pyrazole-5-carbonitrile (Analog)
CAS Number 1354705-14-8[3]39806-90-11354703-91-5[4]
Molecular Formula C₅H₄IN₃[3]C₄H₅IN₂C₄H₂IN₃[4]
Molecular Weight 233.01 g/mol [3]208.00 g/mol 218.98 g/mol [4]
Appearance Solid[3]SolidNot specified
Melting Point Not available59-64 °CNot available
Known Hazards Data not availableSkin Irrit. 2, Eye Dam. 1, STOT SE 3Harmful if swallowed (H302)[4]

Based on analogs, this compound should be treated as, at minimum:

  • Harmful if swallowed. [4]

  • A cause of skin irritation. [5]

  • A cause of serious eye damage/irritation. [5]

  • A potential cause of respiratory irritation. [6]

Chapter 2: The Hierarchy of Controls: Engineering Safeguards

Before any personal protective equipment is worn, the primary defense against exposure is a properly engineered laboratory environment. The causality is simple: preventing contact is superior to protecting against it.

  • Primary Engineering Control: All handling of this compound powder must be conducted in a certified chemical fume hood.[7] This provides a physical barrier and ensures that any generated dust or aerosols are contained and exhausted safely.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust in the general workspace.[8]

  • Emergency Infrastructure: Readily accessible and recently tested safety showers and eyewash stations are mandatory in any area where this compound is handled.[7] Their proximity is critical to minimizing injury in the event of accidental, large-scale exposure.

Chapter 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is a critical barrier but should never be the sole means of protection. Its selection must be based on the anticipated hazards identified in Chapter 1.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[7] For procedures with a higher risk of splashing, such as when handling solutions, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[7] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[9] Contaminated gloves must be disposed of as hazardous waste.[8]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect against skin contact.[7]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is recommended.[7] All respirator use must be in accordance with a formal respiratory protection program.

Chapter 4: Standard Operating Procedure (SOP) for Handling

This section outlines a self-validating protocol for weighing and preparing a stock solution of the compound. The workflow is designed to minimize exposure at each step.

Experimental Workflow: Weighing and Dissolution

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Decontaminate Fume Hood Workspace don_ppe 2. Don Full PPE (Goggles, Lab Coat, Gloves) prep_area->don_ppe weigh_paper 3. Place Weigh Paper on Analytical Balance don_ppe->weigh_paper tare 4. Tare Balance weigh_paper->tare transfer 5. Carefully Transfer Solid Compound to Paper tare->transfer record 6. Record Mass transfer->record dissolve 7. Transfer Solid to Vessel & Add Solvent record->dissolve dispose_paper 8. Dispose of Contaminated Weigh Paper in Solid Waste dissolve->dispose_paper clean_spatula 9. Decontaminate Spatula and Workspace dispose_paper->clean_spatula doff_ppe 10. Doff PPE in Correct Order clean_spatula->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe weighing and dissolution of the compound.

Step-by-Step Methodology
  • Workspace Preparation: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface.

  • PPE: Don all required PPE as described in Chapter 3.

  • Weighing: Inside the fume hood, place a clean weigh boat or paper on a tared analytical balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.[8]

  • Dissolution: Add the weighed solid to the appropriate glassware, followed by the solvent of choice.

  • Cleanup: Immediately decontaminate the spatula and any surfaces that may have come into contact with the compound.

  • Disposal: Dispose of contaminated consumables (e.g., weigh paper, gloves) in a designated, sealed container for hazardous waste.[7]

  • Final Steps: Doff PPE and wash hands thoroughly with soap and water.[10]

Chapter 5: Emergency Response Protocols

Rapid and correct response to an exposure event is critical.

Emergency Response Decision Tree

G cluster_actions start Exposure Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation spill Spill start->spill skin_action Immediately wash with plenty of soap and water for 15 min. Remove contaminated clothing. Seek medical attention if irritation persists. skin_contact->skin_action eye_action Rinse cautiously with water for at least 15 min, holding eyelids open. Remove contact lenses if possible. Seek IMMEDIATE medical attention. eye_contact->eye_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor. inhalation->inhalation_action spill_action Evacuate area. Wear full PPE. Sweep up solid material, avoiding dust. Place in a sealed container for disposal. spill->spill_action

Caption: Decision tree for emergency response procedures.

First-Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove any contaminated clothing.[11] If skin irritation occurs, seek medical advice.[10]

  • If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, making sure to remove contact lenses if present and easy to do.[10][11] Immediately call a poison center or doctor.[11]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[10][11] If the person is not breathing, provide artificial respiration.[11] Call a physician or poison control center if you feel unwell.[10][11]

  • If Swallowed: Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[12]

Chapter 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be locked.[10][11]

  • Incompatible Materials: Avoid strong oxidizing agents.[7]

  • Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or waterways.[7] Dispose of the contents/container to an approved waste disposal plant.[10]

References

  • 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. (2015, January 3). Alichem. Retrieved January 20, 2026, from [Link]

  • 4-Iodopyrazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 20, 2026, from [Link]

  • 4-Iodo-5-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

electrophilic iodination of 1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Iodination of 1-methyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated pyrazoles are invaluable building blocks in modern medicinal chemistry and drug development.[1] Their utility as versatile synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures essential for novel therapeutic agents.[2][3] This guide provides a detailed technical overview of the , a key substrate for accessing functionalized pyrazole derivatives. We will explore the underlying mechanistic principles governing regioselectivity, present a comparative analysis of common iodination protocols, and offer a detailed, field-proven experimental workflow for the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile.

Mechanistic Rationale: Directing Effects and Regioselectivity

The successful and selective iodination of the pyrazole ring is governed by the electronic nature of the heterocyclic system and the directing effects of its substituents. In the case of 1-methyl-1H-pyrazole-5-carbonitrile, the outcome of electrophilic aromatic substitution is a result of the interplay between the N-methyl group, the nitrile group, and the inherent reactivity of the pyrazole core.

  • The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic heterocycle. The N1 nitrogen atom, bearing the methyl group, is considered "pyrrole-like" and functions as a π-electron donor, activating the ring system towards electrophilic attack. The N2 nitrogen is "pyridine-like," exerting a deactivating inductive effect due to its electronegativity.

  • Substituent Effects:

    • N1-Methyl Group: This group is an activating, ortho, para-director. It increases the electron density of the ring, primarily at the C5 and C3 positions.

    • C5-Nitrile Group (-CN): The nitrile group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

Regiochemical Outcome: Electrophilic attack on the pyrazole ring generally favors the C4 position. This position is most activated by the N1 nitrogen and least deactivated by the N2 nitrogen. For 1-methyl-1H-pyrazole-5-carbonitrile, the C4 position is electronically favored for electrophilic substitution. The strong deactivating effect of the C5-nitrile group further disfavors substitution at the adjacent C4 position through induction, but the overall activation from the N1-methyl group and the inherent nucleophilicity of C4 make it the primary site of reaction. The alternative C3 position is less favorable due to its proximity to the electron-withdrawing N2 atom.

The general mechanism proceeds via a classic electrophilic aromatic substitution (SEAr) pathway, involving the formation of a resonance-stabilized cationic intermediate (sigma complex).

Generalized SEAr Mechanism at C4 of the Pyrazole Ring

Comparative Analysis of Iodination Reagents

Several reagents can achieve the electrophilic iodination of pyrazoles. The choice of reagent depends on factors such as substrate reactivity, desired regioselectivity, reaction conditions, and scalability.

Reagent SystemActivating SpeciesTypical ConditionsAdvantagesDisadvantagesSelectivity
N-Iodosuccinimide (NIS) / Acid Protonated NIS or I⁺ equivalent[4]H₂SO₄ or TFA, 0-25 °CHigh efficiency for deactivated rings, mild conditions, readily available.[4][5]Requires strong acid, which may not be compatible with all substrates.Excellent for C4.[1]
Iodine Monochloride (ICl) I⁺CH₂Cl₂, Li₂CO₃, Room Temp.[2]Highly reactive, effective for many heterocycles.[2][3]Can be harsh; Li₂CO₃ often needed to neutralize HCl byproduct.[2]Excellent for C4.[2]
Iodine (I₂) / Oxidant I⁺ (generated in situ)H₂O₂ in H₂O;[1][6] KIO₃/(PhSe)₂[7]"Green" options available (e.g., H₂O₂/water), cost-effective.[6]May require longer reaction times or heating; oxidant choice is critical.Good for C4.[1][7]
n-BuLi / Iodine (I₂) I₂ (traps lithiated species)Anhydrous THF, -78 °C to RTProvides exclusive access to C5-iodo pyrazoles.[1][8]Strictly anhydrous/inert conditions required; not an electrophilic substitution.Exclusive for C5.[1]

For the specific synthesis of This compound , methods favoring electrophilic attack at the C4 position are required. Both NIS in strong acid and Iodine Monochloride are highly effective and reliable choices. The NIS/H₂SO₄ system is particularly robust for rings containing deactivating groups.[4]

Validated Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol details the C4-iodination of 1-methyl-1H-pyrazole-5-carbonitrile using N-Iodosuccinimide in concentrated sulfuric acid. This self-validating system is designed for high regioselectivity and yield.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
1-methyl-1H-pyrazole-5-carbonitrileC₅H₅N₃107.1110.01.01.07 g
N-Iodosuccinimide (NIS)C₄H₄INO₂224.9910.51.052.36 g
Sulfuric Acid (98%)H₂SO₄98.08--15 mL
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL
Sat. aq. Na₂S₂O₃----50 mL
Sat. aq. NaHCO₃----50 mL
Brine----30 mL
Anhydrous Na₂SO₄----~5 g
Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add N-Iodosuccinimide (1.05 eq, 2.36 g) to concentrated sulfuric acid (15 mL) at 0 °C (ice-water bath).

    • Causality: Dissolving NIS in concentrated H₂SO₄ generates a highly electrophilic iodine species (protonated NIS), which is necessary to iodinate the moderately deactivated pyrazole ring.[4] Cooling is essential to control the exothermic dissolution.

  • Substrate Addition: To the stirred, cold solution, add 1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq, 1.07 g) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Work-up - Quenching: Carefully pour the reaction mixture onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring.

    • Causality: This step quenches the reaction and dilutes the strong acid, making it safe for extraction.

  • Work-up - Neutralization & Extraction:

    • Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (1 x 50 mL) and brine (1 x 30 mL).

    • Causality: The NaHCO₃ neutralizes the sulfuric acid. The sodium thiosulfate wash removes any unreacted iodine or electrophilic iodine species, which would otherwise color the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.

Expected Outcome

The protocol is expected to yield This compound as a white to light-yellow solid.[9][10]

Visualization of Experimental Workflow

start Dissolve NIS in conc. H₂SO₄ at 0 °C add_sub Add Pyrazole Substrate (Keep T < 10 °C) start->add_sub react Stir at 0 °C → RT (Monitor by TLC) add_sub->react quench Pour onto Ice (Quench Reaction) react->quench extract Neutralize (NaHCO₃) Extract with DCM quench->extract wash Wash Organic Layer (Na₂S₂O₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Pure 4-iodo-1-methyl-1H- pyrazole-5-carbonitrile purify->product

Workflow for the Synthesis of this compound

Conclusion

The is a highly reliable and regioselective transformation that provides crucial intermediates for pharmaceutical research and development. By understanding the electronic principles that dictate substitution at the C4 position, researchers can confidently select an appropriate iodinating system. The use of N-Iodosuccinimide in sulfuric acid offers a robust and high-yielding method for accessing the desired this compound, a versatile scaffold for further chemical exploration.

References

  • BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670. Retrieved from [Link]

  • Peglow, T. J., Thomaz, J. P. S. S. C., Nobre, P. C., Scimmi, C., Santi, C., & Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, 19(23), e202400749. Retrieved from [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid. Russian Journal of Organic Chemistry, 43(9), 1347-1351. Retrieved from [Link]

  • Ismail, T., & Ruck, R. T. (2017). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 58(15), 1464-1466. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals and clinical candidates.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and antivirals.[1] The biological activity of pyrazole derivatives can be finely tuned through substitution at various positions on the ring, making the development of robust and efficient synthetic methodologies for their functionalization a critical endeavor in drug discovery.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[4][5] Its operational simplicity, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acid coupling partners have made it an indispensable tool for medicinal chemists.[6][7] This application note provides a detailed guide for the use of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile as a key building block in Suzuki-Miyaura coupling reactions, enabling the synthesis of a diverse library of 4-aryl- and 4-heteroaryl-1-methyl-1H-pyrazole-5-carbonitriles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide, in this case, this compound, to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate. The high reactivity of the carbon-iodine bond in the substrate facilitates this process.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl R¹-X (4-Iodo-1-methyl- 1H-pyrazole-5-carbonitrile) Product 4-Aryl-1-methyl-1H-pyrazole-5-carbonitrile (R¹-R²) OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Both R²-B(OR)₂ (Boronic Acid) + Base Transmetalation Transmetalation PdII_Both->Pd0 R¹-R² (Product) RedElim Reductive Elimination R1X This compound (R¹-X) R2B Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.[10][11]

Protocol 1: General Procedure using Conventional Heating

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a pre-catalyst like Pd(OAc)₂) (e.g., SPhos, XPhos) (1-2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The total solvent volume should be sufficient to ensure effective stirring.

  • Ensure the reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 10-15 minutes or by subjecting the sealed flask to several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile.[4]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[7][12]

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.3 eq), the palladium catalyst (e.g., a pre-formed pyridine-pyrazole/Pd(II) complex or Pd(PPh₃)₄, 0.1-2 mol%), and the base (e.g., KOH, 2 eq).

  • Add the solvent system (e.g., a 1:1 mixture of ethanol and water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 90-140 °C) for a specified time (e.g., 5-40 minutes).[4][10]

  • Monitor the reaction progress by TLC or LC-MS after cooling the vial.

  • Once the reaction is complete, cool the vial to room temperature and proceed with the workup and purification as described in Protocol 1.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandPd(PPh₃)₄ is a common and effective catalyst.[4] For challenging couplings, using a Pd(II) pre-catalyst with a specialized phosphine ligand can improve yields.[13][14]
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsElectron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, particularly for less reactive halides.[13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOHThe choice of base is critical for activating the boronic acid.[5][9] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially with less reactive boronic acids.[15]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5][15] The solvent can also influence catalyst stability and selectivity.[16]
Temperature 80-120 °C (Conventional), 90-150 °C (Microwave)Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.[17] Microwave heating allows for rapid and uniform heating to higher temperatures.

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise. Below are common issues and expert recommendations for addressing them.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Palladium(0) species can be sensitive to air, leading to the formation of palladium black (catalyst decomposition).[17] Thoroughly degas all solvents and maintain a strict inert atmosphere.

    • Inefficient Ligand: For sterically hindered or electron-deficient coupling partners, a more electron-rich and bulky ligand may be required to promote the catalytic cycle.

    • Inappropriate Base: The base may not be strong enough to facilitate transmetalation. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.

  • Dehalogenation of the Starting Material:

    • A common side reaction is the proto-dehalogenation of the 4-iodopyrazole. This can be more prevalent with iodo-derivatives compared to their bromo- or chloro-counterparts.[18]

    • Mitigation Strategies: Carefully control the reaction temperature and time. Using a less polar solvent or a different base may also reduce the extent of this side reaction.

  • Homocoupling of the Boronic Acid:

    • The presence of oxygen can promote the undesired homocoupling of the boronic acid.[15]

    • Mitigation Strategies: Ensure the reaction is performed under strictly anaerobic conditions.

Workflow for Reaction Optimization

A systematic approach is key to optimizing the Suzuki-Miyaura coupling for a new substrate combination.

Optimization_Workflow Start Start with Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) Analyze Analyze Reaction Outcome (TLC, LC-MS) Start->Analyze LowYield Low Yield / No Reaction Analyze->LowYield Issue GoodYield Good Yield (>70%) Analyze->GoodYield Success ScreenBase Screen Bases (Cs₂CO₃, K₃PO₄) LowYield->ScreenBase Optimize Further Optimization (Concentration, Equivalents) GoodYield->Optimize ScreenBase->Analyze Improvement ScreenCatalyst Screen Catalyst/Ligand (Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) ScreenBase->ScreenCatalyst No Improvement ScreenCatalyst->Analyze Improvement ScreenSolvent Screen Solvents (Toluene, DMF) ScreenCatalyst->ScreenSolvent No Improvement ScreenSolvent->Analyze Improvement ScreenTemp Adjust Temperature (Increase/Decrease) ScreenSolvent->ScreenTemp No Improvement ScreenTemp->Analyze Improvement caption Figure 2: Logical Workflow for Optimizing Suzuki-Miyaura Coupling.

Caption: Figure 2: Logical Workflow for Optimizing Suzuki-Miyaura Coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of diverse 4-substituted pyrazole derivatives, which are of significant interest in drug discovery. By understanding the reaction mechanism and systematically optimizing key parameters such as the catalyst, base, and solvent, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully implement this powerful synthetic transformation.

References

  • The Role of Pyrazole Deriv
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (URL: [Link])

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. (URL: [Link])

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. (URL: [Link])

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. (URL: [Link])

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,...). ResearchGate. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (URL: [Link])

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

Sources

Application Notes and Protocols for Sonogashira Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, typically employing a palladium catalyst and often a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules.[1][3] Its applications are vast, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's utility is underscored by its operational simplicity under mild conditions, such as room temperature and in aqueous media, which allows for excellent functional group tolerance.[1][3]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[5] The specific substrate, 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile, presents a valuable building block. The iodo-substituent at the 4-position offers a highly reactive handle for cross-coupling, while the nitrile and N-methyl groups provide avenues for further diversification.[6][7] Sonogashira coupling of this substrate opens a direct route to a diverse array of 4-alkynyl-1-methyl-1H-pyrazole-5-carbonitriles, which are of significant interest to researchers in drug discovery for generating novel molecular entities for biological screening.[5]

This guide provides two detailed, field-proven protocols for the Sonogashira coupling of this compound: a classical copper-cocatalyzed method and a modern, copper-free alternative. The rationale behind each procedural choice is explained to empower researchers to not only replicate these methods but also to adapt them for their specific needs.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one driven by palladium and the other by copper.[5][8]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound), forming a Pd(II) intermediate.[8][9]

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[9][10]

  • Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination to furnish the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst.[8][9]

The Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.[1][5] This species is crucial for the transmetalation step in the palladium cycle.[5] The presence of copper(I) increases the acidity of the alkyne's terminal proton, facilitating its deprotonation by the base.[10]

Copper-Free Variant: In the absence of a copper co-catalyst, the mechanism is believed to proceed via a palladium-only cycle.[1] The terminal alkyne is thought to coordinate directly to the palladium center, followed by deprotonation to form a palladium acetylide intermediate, which then undergoes reductive elimination.[11]

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of aryl iodides. The inclusion of a copper(I) co-catalyst generally allows for milder reaction conditions and faster reaction times.[6]

Key Reagents and Rationale
ComponentExampleRole & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂A stable Pd(II) source that is reduced in situ to the active Pd(0) species.[1][9]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide intermediate, accelerating the reaction.[1]
Base Triethylamine (Et₃N)Acts as a scavenger for the HI byproduct and aids in the deprotonation of the terminal alkyne.[1][12]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic solvents that are good at solvating the organometallic intermediates.[13]
Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrazole, Pd Catalyst, and CuI in Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvents Add Anhydrous Solvent and Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at RT or Heat (40-60 °C) add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Organic Solvent monitor->quench wash Wash with Water and Brine quench->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the classical copper-cocatalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

While effective, the use of copper can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[6][10] Copper-free protocols have been developed to circumvent this issue and can be advantageous for certain substrates.[14][15] These reactions often require more specialized ligands and potentially higher temperatures.[14]

Key Reagents and Rationale
ComponentExampleRole & Rationale
Palladium Precatalyst Pd(OAc)₂ with a ligand, or a pre-formed complex like [DTBNpP]Pd(crotyl)ClAir-stable precatalysts that generate the active monoligated Pd(0) species.[16]
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or N-Heterocyclic Carbenes (NHCs)Stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst decomposition.[9][17]
Base Cesium Carbonate (Cs₂CO₃) or a bulky amine base (e.g., Diisopropylethylamine - DIPEA)Stronger, non-coordinating bases are often preferred in copper-free systems.[17]
Solvent N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents that can facilitate the reaction at elevated temperatures.[1][16]
Experimental Procedure
  • Catalyst Pre-formation (if applicable): In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand to a dry reaction vessel. Add a portion of the anhydrous, degassed solvent and stir for 10-15 minutes.

  • Reagent Addition: To the catalyst mixture, add the this compound (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the remaining solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv).

  • Reaction Conditions: Seal the vessel and stir the mixture at room temperature or heat to 80-120 °C. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

Workflow Diagram

Protocol_2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_form Pre-form Catalyst (Pd Source + Ligand) add_reagents Add Pyrazole and Base catalyst_form->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne react Stir at RT or Heat (80-120 °C) add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Ethyl Acetate monitor->quench wash Wash with aq. NH4Cl and Brine quench->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the copper-free Sonogashira coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion - Inactive catalyst- Poor quality reagents (wet solvent/base)- Pyrazole coordinating to Pd center- Use a fresh batch of catalyst and ensure proper storage.- Use anhydrous and thoroughly degassed solvents and bases.[18]- Consider using bulky, electron-rich ligands to prevent catalyst inhibition by the pyrazole nitrogen.[18]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition- Ensure strictly anaerobic conditions.- Use high-purity reagents and solvents.- Anecdotal evidence suggests THF may promote Pd black formation; consider an alternative solvent.[19]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen, especially in copper-catalyzed reactions- Rigorously degas all solvents and reagents.- Maintain a positive pressure of an inert gas throughout the reaction.[18]- Consider slow addition of the alkyne to keep its concentration low.- Switch to a copper-free protocol.[7]
Reaction Stalls with Aryl Bromide Analogs Lower reactivity of aryl bromides compared to iodides- Increase the reaction temperature.[7][20]- Use a more active catalyst system, such as one with a bulky phosphine ligand (e.g., Pd(dppf)Cl₂).[20]

Conclusion

The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of novel pyrazole-alkyne derivatives. Both the classical copper-cocatalyzed and modern copper-free protocols offer robust starting points for researchers. Careful consideration of the catalyst system, reaction conditions, and reagent quality is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein are designed to empower scientists in their efforts to generate diverse libraries of these valuable compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. Available at: [Link]

  • Al-Amin, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7372. Available at: [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. Available at: [Link]

  • Bandyopadhyay, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12356–12373. Available at: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile via the Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Pyrazole Functionalization

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The ability to precisely functionalize this heterocycle is paramount for tuning pharmacokinetic and pharmacodynamic properties. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, offers a powerful and versatile tool for the C-C bond formation, enabling the introduction of alkenyl groups onto the pyrazole ring.[1][2] This application note provides a detailed guide to the Heck reaction conditions for the functionalization of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile, a substrate of interest due to the presence of an electron-withdrawing nitrile group which can significantly influence its reactivity.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4] A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

A simplified representation of the catalytic cycle is depicted below:

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (+ Base)

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the this compound to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond, forming a new C-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the desired alkenyl-pyrazole product and a hydrido-palladium(II) complex.

  • Reductive Elimination: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.

Optimizing the Reaction: A Guide to Reagent Selection

The success of the Heck reaction is highly dependent on the judicious choice of the palladium source, ligand, base, and solvent. For the specific case of this compound, the following considerations are critical:

1. Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst for the Heck reaction.[1] It is readily reduced in situ to the active Pd(0) species. Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3]

2. Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition. For the Heck reaction of 4-iodopyrazoles, tri(o-tolyl)phosphine (P(o-tol)₃) and triethyl phosphite (P(OEt)₃) have been shown to be effective.[1] In a study on 1-protected-4-iodo-1H-pyrazoles, P(OEt)₃ was found to be a particularly suitable ligand, leading to high yields of the coupled product.[1] The electron-rich nature of these phosphine ligands facilitates the oxidative addition step.

3. The Role of the Base: A base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[3][4] Triethylamine (Et₃N) is a commonly used organic base that has proven effective in the Heck reaction of iodo-pyrazoles.[1][5] Other suitable bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[3] The choice of base can also influence the reaction rate and selectivity.

4. Solvent System: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (CH₃CN) are typically used for the Heck reaction as they can dissolve the reactants and the palladium catalyst.[3][4] For the Heck coupling of 4-iodo-1H-pyrazoles, DMF has been successfully employed.[1]

Comparative Analysis of Heck Reaction Conditions for Iodo-Pyrazoles

The following table summarizes reported conditions for the Heck-Mizoroki reaction of various 4-iodo-1H-pyrazoles, providing a valuable starting point for the optimization of the reaction with this compound.

Entry Substrate Alkene Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
14-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (1.2)DMF802495[1]
24-Iodo-1-trityl-1H-pyrazoleStyrenePd(OAc)₂ (5)P(OEt)₃ (10)Et₃N (1.2)DMF802444[1]
34-Iodo-1-benzyl-1H-pyrazoleMethyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (1.2)DMF802475[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an alkene, such as methyl acrylate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, alkene, Pd(OAc)₂, and P(OEt)₃ in a Schlenk tube. B Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. A->B C Add degassed DMF and Et₃N via syringe. B->C D Heat the reaction mixture at 80-100 °C. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with ethyl acetate and wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2: A generalized experimental workflow for the Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triethyl phosphite (0.04 mmol, 4 mol%).

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (1.2 mmol) to the Schlenk tube via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-1-methyl-1H-pyrazole-5-carbonitrile.

Expected Results and Discussion

The presence of the electron-withdrawing nitrile group at the 5-position of the pyrazole ring is anticipated to enhance the reactivity of the 4-iodo substituent towards oxidative addition, potentially leading to faster reaction times or allowing for lower catalyst loadings compared to less electron-deficient pyrazoles. The reaction is expected to yield the corresponding (E)-alkenyl product as the major isomer.

Characterization:

The structure of the purified product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the newly formed vinyl group and the overall structure of the molecule. The coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to determine the stereochemistry of the double bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) groups, if applicable.

Troubleshooting:

  • Low or no conversion: This could be due to catalyst deactivation or insufficient reaction temperature. Ensure that the reaction is carried out under strictly anhydrous and inert conditions. Increasing the reaction temperature or catalyst loading may be necessary.

  • Formation of byproducts: The formation of homocoupled products or reduced starting material can sometimes be observed. Optimizing the ligand-to-palladium ratio and the choice of base can help to minimize these side reactions.

Conclusion

The Mizoroki-Heck reaction is a highly effective method for the functionalization of this compound, providing a direct route to a variety of 4-alkenyl-1-methyl-1H-pyrazole-5-carbonitriles. By carefully selecting the palladium catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note serve as a comprehensive resource for researchers engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.

References

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • Faria, J. V., et al. (2017). The pyrazole scaffold: a versatile building block in medicinal chemistry. Future Medicinal Chemistry, 9(11), 1275-1298.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds. E.-i. Negishi and A. de Meijere).
  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
  • Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg.
  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.

Sources

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile: A Strategic Building Block for Modern Kinase Inhibitor Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to form critical hydrogen bond interactions within the kinase hinge region, a foundational element for potent and selective inhibition.[3] This guide focuses on a particularly strategic building block: This compound . We will explore its synthetic versatility and provide detailed protocols for its application in creating diverse libraries of potential kinase inhibitors.

The unique arrangement of functional groups on this molecule makes it an exceptionally valuable starting material:

  • N1-Methyl Group: This modification blocks the acidic N-H proton, preventing potential off-target interactions or metabolic liabilities, while also enhancing solubility.

  • C5-Carbonitrile: The electron-withdrawing cyano group can influence the electronics of the pyrazole ring and serve as a hydrogen bond acceptor. It also presents an opportunity for further chemical transformation.

  • C4-Iodo Group: This is the molecule's primary reactive handle. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable and efficient means to introduce molecular diversity late in the synthetic sequence.[2][4]

The Synthetic Power of the C4-Iodo Handle

The true utility of this compound is realized through its application in robust cross-coupling methodologies. These reactions allow for the precise and controlled formation of carbon-carbon and carbon-nitrogen bonds, enabling the exploration of the chemical space around the pyrazole core to optimize inhibitor potency and selectivity.

G start_node This compound suzuki_rxn Suzuki Coupling start_node->suzuki_rxn Suzuki-Miyaura (+ Boronic Acids) sonogashira_rxn Sonogashira Coupling start_node->sonogashira_rxn Sonogashira (+ Terminal Alkynes) buchwald_rxn Buchwald-Hartwig Amination start_node->buchwald_rxn Buchwald-Hartwig (+ Amines) reaction_node reaction_node product_node product_node suzuki_prod 4-Aryl/Heteroaryl Pyrazoles suzuki_rxn->suzuki_prod C-C Bond (sp2-sp2) sonogashira_prod 4-Alkynyl Pyrazoles sonogashira_rxn->sonogashira_prod C-C Bond (sp2-sp) buchwald_prod 4-Amino Pyrazoles buchwald_rxn->buchwald_prod C-N Bond

Caption: Synthetic utility of this compound.

Application Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction in medicinal chemistry for forging C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties that can interact with hydrophobic pockets in the kinase active site.[2][5] The high reactivity of the C-I bond in our building block makes it an excellent substrate for these transformations.[4]

Causality and Experimental Choices
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a reliable and commercially available catalyst that is effective for many couplings involving iodo-arenes.[4] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can offer enhanced reactivity for more challenging substrates.

  • Base: A base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its role is to facilitate the transmetalation step of the catalytic cycle by forming an 'ate' complex with the organoboron species, making it more nucleophilic.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is common.[4] The organic solvent solubilizes the pyrazole substrate and catalyst, while water is necessary to dissolve the inorganic base.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (R¹-I) trans_complex R¹-Pd(II)L₂(R²) pd_complex->trans_complex Transmetalation (R²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination center_node trans_complex->center_node R¹-R² (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Step-by-Step Protocol: Conventional Heating

This protocol details a general procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol %)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (e.g., 0.2 mmol, 46.6 mg) and the arylboronic acid (e.g., 0.22 mmol).

  • Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Na₂CO₃ (0.5 mmol, 53 mg).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 2 mL dioxane, 0.5 mL water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile.[4]

ParameterCondition 1 (Standard)Condition 2 (Microwave)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ is a good starting point; ligand systems can be better for difficult substrates.
Base Na₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)Cs₂CO₃ is more soluble and often more effective, especially in microwave chemistry.[4]
Solvent Dioxane/H₂O (4:1)DME/H₂O (3:1)DME is a suitable alternative to dioxane and has a lower boiling point.
Temperature 90 °C120 °CMicrowave heating allows for rapid heating to higher temperatures, shortening reaction times.
Time 4-12 hours10-30 minutesMicrowave irradiation significantly accelerates the reaction rate.

Application Protocol II: Sonogashira Coupling for Alkyne Installation

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between our iodopyrazole and a terminal alkyne.[6] This is particularly useful for introducing linear fragments that can act as linkers or probe narrow channels within a kinase active site. The reaction is co-catalyzed by palladium and copper(I).[7][8]

Causality and Experimental Choices
  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the copper cycle, where it reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it neutralizes the HI byproduct and acts as the solvent in many cases.[9]

  • Copper-Free Variants: To avoid the common side reaction of alkyne homocoupling (Glaser coupling) promoted by the copper catalyst, copper-free Sonogashira protocols have been developed, though they may require different ligands or conditions.[8]

Detailed Step-by-Step Protocol: Copper-Cocatalyzed Reaction

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol %)

  • Copper(I) Iodide (CuI) (4-10 mol %)

  • Triethylamine (Et₃N) or other amine base (can be used as solvent or co-solvent with THF/DMF)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 0.5 mmol, 116.5 mg), PdCl₂(PPh₃)₂ (0.01 mmol, 7.0 mg), and CuI (0.02 mmol, 3.8 mg).[7]

  • Add the anhydrous, degassed solvent (e.g., 5 mL THF) followed by the amine base (e.g., 1.5 mmol, 0.21 mL Et₃N).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (0.6 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[7]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 4-alkynyl-1-methyl-1H-pyrazole-5-carbonitrile.

Application Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, a transformation that is critical for installing amine functionalities that can serve as key hydrogen bond donors or acceptors, or as points for further diversification.[5][10] This reaction has largely replaced harsher classical methods for aryl amine synthesis.[10]

Causality and Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of a palladium pre-catalyst and a specialized, bulky, electron-rich phosphine ligand.[11] Ligands like XPhos, SPhos, or RuPhos are often required to facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). This base deprotonates the amine, making it a more active nucleophile in the catalytic cycle.

  • Substrate Scope: While incredibly versatile, the reaction can be sensitive. Amines with β-hydrogens can sometimes undergo β-hydride elimination as a side reaction.[12] For such cases, copper-catalyzed conditions can sometimes provide a viable alternative.[11]

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (4 mol %)

  • Bulky phosphine ligand (e.g., XPhos, 4-8 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox: To a reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), the ligand (e.g., XPhos, 0.02 mmol, 9.5 mg), and NaOtBu (0.7 mmol, 67 mg).

  • Add this compound (0.5 mmol, 116.5 mg).

  • Seal the vial, remove it from the glovebox, and add the anhydrous solvent (e.g., 3 mL Toluene) followed by the amine (0.6 mmol).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction for completeness by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to isolate the 4-amino-1-methyl-1H-pyrazole-5-carbonitrile product.

Structure-Activity Relationship (SAR) Insights

The derivatization of the C4 position is a proven strategy for modulating the activity and selectivity of pyrazole-based inhibitors.[13][14]

SAR_Concept cluster_C4 C4-Substituent core Pyrazole Core hinge Kinase Hinge Region core->hinge H-Bonding (Privileged Interaction) pocket Hydrophobic Pocket solvent Solvent-Exposed Region suzuki_prod Aryl/Heteroaryl (Suzuki) suzuki_prod->pocket Probes pocket for potency & selectivity sonogashira_prod Alkynyl (Sonogashira) sonogashira_prod->solvent Extends into solvent front to improve properties buchwald_prod Amino (Buchwald-Hartwig) buchwald_prod->pocket Forms new H-bonds or salt bridges

Sources

synthesis of novel pyrazole derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. Its structural features, including hydrogen bond donors and acceptors, and its capacity for extensive functionalization, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This versatility has cemented the pyrazole core as a cornerstone in the development of blockbuster drugs. Notable examples include the anti-inflammatory agent Celecoxib (Celebrex), the blockbuster erectile dysfunction drug Sildenafil (Viagra), and the anxiolytic Zaleplon (Sonata). The therapeutic landscape of pyrazole derivatives is vast, encompassing antiviral, anticancer, antimicrobial, and neuroprotective activities. The continued exploration of novel synthetic routes to access unique pyrazole derivatives is therefore a critical endeavor in the quest for next-generation therapeutics.

This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind these powerful chemical transformations.

Part 1: Foundational Synthetic Strategies for the Pyrazole Nucleus

The construction of the pyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic synthon. The specific choice of starting materials dictates the substitution pattern of the final pyrazole product.

The Knorr Pyrazole Synthesis: A Classic Approach

One of the most reliable and widely used methods is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring.

Mechanistic Rationale: The regioselectivity of this reaction is a key consideration. The initial nucleophilic attack can occur at either of the two carbonyl carbons of the β-ketoester. The subsequent cyclization and dehydration are typically acid- or base-catalyzed. The choice of substituted hydrazine (e.g., phenylhydrazine vs. hydrazine hydrate) is a primary determinant of the substituent at the N1 position of the resulting pyrazole.

Synthesis from 1,3-Diketones and Hydrazines

A highly versatile and straightforward method involves the condensation of a 1,3-diketone with a hydrazine. This reaction is often high-yielding and tolerates a wide variety of functional groups on both reaction partners, making it a workhorse in medicinal chemistry for generating libraries of analogs.

Mechanistic Rationale: The reaction mechanism involves the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization as the terminal nitrogen attacks the second carbonyl group. A final dehydration step then furnishes the aromatic pyrazole ring. The reaction is typically conducted in a protic solvent like ethanol, often with catalytic acid, to facilitate the dehydration step.

Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehydes

A powerful method for introducing a formyl group (-CHO) at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction. This reaction typically uses a substituted acetophenone phenylhydrazone as the starting material, which is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[1][2]

Mechanistic Rationale: The reaction proceeds through the formation of a dichloromethyleniminium ion (the Vilsmeier reagent), which acts as the electrophile. The phenylhydrazone undergoes cyclization and double formylation to generate the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[1][2] These aldehyde products are exceptionally valuable as they serve as versatile intermediates for further functionalization, allowing for the introduction of diverse chemical entities to explore the chemical space around the pyrazole core.

Part 2: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of a 1,3-disubstituted pyrazole-4-carbaldehyde, a key intermediate in many medicinal chemistry programs.

Objective: To synthesize 1,3-diphenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Materials & Reagents:

  • Acetophenone Phenylhydrazone

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution, 10% w/v

  • Ethyl Acetate (EtOAc), reagent grade

  • Petroleum Ether, reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Reflux condenser

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash column chromatography system

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Step 1: Preparation of the Vilsmeier Reagent

  • In a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (20 mL).

  • Place the flask in an ice bath and allow the DMF to cool to 0-5 °C with gentle stirring.

  • Slowly add phosphorus oxychloride (POCl₃, 8 mL) dropwise to the cold DMF via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C throughout the addition.

    • Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.

Step 2: Cyclization and Formylation

  • Once the Vilsmeier reagent has formed (a yellowish solid may appear), add acetophenone phenylhydrazone (5.2 g, 25 mmol) portion-wise to the flask.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C using a heating mantle and stir for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC is used to confirm the consumption of the starting material. A typical mobile phase would be 30% Ethyl Acetate in Hexane. The product spot should be clearly visible and distinct from the starting material spot.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution by slowly adding 10% NaOH solution until the pH is approximately 7-8. A solid precipitate will form.

  • Stir the mixture for 30 minutes, then filter the crude solid product using a Buchner funnel.

  • Wash the solid with cold water (3 x 50 mL) and dry it under vacuum.

Step 4: Purification

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography.

  • For chromatography, use a silica gel column and a gradient eluent system, starting with 10% ethyl acetate in petroleum ether and gradually increasing the polarity.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Step 5: Characterization

  • Melting Point: Determine the melting point of the purified solid and compare it with the literature value.

  • ¹H NMR: Record the proton NMR spectrum. Expect to see characteristic peaks for the aldehyde proton (around 9.8-10.0 ppm) and the pyrazole C5-H proton (around 8.2-8.5 ppm), in addition to aromatic protons.

  • ¹³C NMR: Confirm the presence of the aldehyde carbonyl carbon (around 185 ppm) and other aromatic and pyrazole carbons.

  • Mass Spectrometry: Obtain an ESI-MS or HRMS to confirm the molecular weight of the target compound.

  • FT-IR: Identify the characteristic C=O stretching frequency of the aldehyde at approximately 1690-1710 cm⁻¹.

Part 3: Visualization of Key Workflows

Diagrams created using Graphviz help to visualize the logical flow of the synthesis and the underlying chemical transformations.

Diagram 1: General Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Validation Start Starting Materials (Hydrazone, DMF, POCl3) Reagent Vilsmeier Reagent Formation (0-5 °C) Start->Reagent 1. Cool & Mix Reaction Cyclization & Formylation (60-70 °C) Reagent->Reaction 2. Add Hydrazone & Heat TLC TLC Monitoring Reaction->TLC In-process check Workup Quench on Ice & Neutralize (pH 7-8) TLC->Workup 3. Reaction Complete Filter Filter & Dry Crude Product Workup->Filter Purify Column Chromatography or Recrystallization Filter->Purify Characterize Characterization (NMR, MS, IR, MP) Purify->Characterize 4. Analyze Pure Fractions Final Pure Pyrazole Derivative Characterize->Final

Caption: Workflow for the synthesis of pyrazole derivatives.

Diagram 2: Simplified Mechanism of 1,3-Diketone Condensation

G cluster_reactants Reactants cluster_mechanism Mechanism Diketone 1,3-Diketone Step1 Nucleophilic Attack (Forms Hemiaminal) Diketone->Step1 Hydrazine Hydrazine (R-NHNH2) Hydrazine->Step1 Step2 Condensation (Forms Hydrazone) Step1->Step2 Step3 Intramolecular Attack (Cyclization) Step2->Step3 Step4 Dehydration (Aromatization) Step3->Step4 Product Substituted Pyrazole Step4->Product

Caption: Mechanism of pyrazole synthesis from a 1,3-diketone.

Part 4: Data Presentation

The efficiency of a synthetic protocol is often evaluated by comparing yields across a range of substrates. The following table summarizes representative data for the synthesis of various 1,3-disubstituted pyrazole-4-carbaldehydes.

Entry Substituent (R) Product Yield (%) Melting Point (°C)
1H1-phenyl-3-(phenyl)-1H-pyrazole-4-carbaldehyde85134-136
24-Cl1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde88105-106
34-OCH₃1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde8275-77
44-NO₂1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde75165-167
53-Br1-phenyl-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde86110-112

Data adapted from representative literature procedures for illustrative purposes.[1][2]

Conclusion

The synthesis of novel pyrazole derivatives remains a vibrant and highly productive area of medicinal chemistry. The classical condensation reactions, particularly with 1,3-dicarbonyl compounds, and functionalization methods like the Vilsmeier-Haack reaction, provide a robust and flexible platform for generating molecular diversity. By understanding the underlying mechanisms, researchers can make rational choices in reaction design to optimize yields and achieve desired substitution patterns. The protocols and workflows detailed in this guide offer a solid foundation for both academic and industrial scientists to successfully synthesize and explore this privileged heterocyclic scaffold in their drug discovery programs.

References

  • Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules (MDPI). [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine . ResearchGate. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid . Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e) . ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) . Slideshare. [Link]

  • Paal–Knorr synthesis . Wikipedia. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes . ResearchGate. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Molecules (MDPI). [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl . The Royal Society of Chemistry. [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism . YouTube. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives . Asian Journal of Chemistry. [Link]

Sources

N-Alkylation of 4-Iodopyrazole Derivatives: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkyl-4-Iodopyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, appearing as critical structural motifs in a wide array of biologically active molecules.[1] The strategic introduction of an alkyl group onto one of the pyrazole nitrogen atoms can profoundly alter a compound's physicochemical properties, metabolic stability, and its affinity for biological targets.[1] When this is combined with a 4-iodo substituent, the resulting N-alkyl-4-iodopyrazole becomes a particularly powerful synthetic intermediate. The iodine atom serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, making the regioselective N-alkylation of 4-iodopyrazoles a pivotal step in the construction of complex molecular architectures for drug discovery and materials science.[1][2]

This application note provides a comprehensive overview of the N-alkylation of 4-iodopyrazole derivatives, detailing the underlying chemical principles, offering a selection of robust protocols, and providing practical guidance for troubleshooting common synthetic challenges.

Mechanistic Insights: The N-Alkylation Pathway

The N-alkylation of a pyrazole is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the N-H bond of the pyrazole ring by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) to form the new N-C bond.

For an unsymmetrical pyrazole, such as a 3-substituted pyrazole, the alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation).[3] The regioselectivity of this reaction is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the base and its counterion, the solvent, and the alkylating agent.[3][4] In the case of 4-iodopyrazole, which is symmetrical, the two nitrogen atoms are equivalent, simplifying the reaction to yield a single N-alkylated product.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrazole 4-Iodopyrazole (R-H) Base Base (B:) Pyrazolate Pyrazolate Anion (R-) Pyrazole->Pyrazolate Deprotonation Protonated_Base Protonated Base (B-H+) Base->Protonated_Base Alkyl_Halide Alkyl Halide (R'-X) N_Alkylated_Pyrazole N-Alkyl-4-Iodopyrazole (R-R') Pyrazolate->N_Alkylated_Pyrazole SN2 Attack Halide_Ion Halide Ion (X-) Alkyl_Halide->Halide_Ion

Figure 1: General mechanism for the N-alkylation of 4-iodopyrazole.

A Comparative Overview of N-Alkylation Methodologies

The selection of an appropriate N-alkylation method is contingent upon several factors, including the reactivity of the alkylating agent, desired reaction time, scalability, and available laboratory equipment.[1] Below is a summary of commonly employed methods with their respective advantages.

MethodKey Features & AdvantagesTypical Conditions
Classical Base-Mediated Alkylation Simple, widely applicable, and cost-effective.Base (NaH, K₂CO₃, Cs₂CO₃), Solvent (DMF, THF, Acetonitrile), Room Temperature to Reflux.
Phase-Transfer Catalysis (PTC) High yields under mild conditions, often solvent-free, and simplifies work-up.[5][6][7]Base (KOH, K₂CO₃), PTC (TBAB), Optional Solvent (Toluene), Room Temperature to 80°C.[1][6]
Microwave-Assisted Synthesis Significantly reduced reaction times, often improved yields, and potential for greener solvents.[1][8][9]Polar solvent (e.g., water, DMF), Microwave Reactor, Elevated Temperatures (e.g., 120-150°C).[1][8]
Acid-Catalyzed Alkylation An alternative for specific alkylating agents like trichloroacetimidates, avoiding strong bases.[10][11]Brønsted acid (e.g., CSA), Solvent (DCE), Room Temperature.[10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 4-iodopyrazole derivatives.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a robust and widely used method for the N-alkylation of pyrazoles.[12] Sodium hydride is a strong base, ensuring efficient deprotonation of the pyrazole.[13]

Materials:

  • 4-Iodopyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-iodopyrazole (1.0 equivalent) in anhydrous DMF dropwise.[12]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[12]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][12]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1][12]

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkyl-4-iodopyrazole.[1]

Protocol1_Workflow start Start step1 Deprotonate 4-Iodopyrazole with NaH in DMF at 0°C start->step1 step2 Add Alkyl Halide at 0°C step1->step2 step3 Warm to RT and Stir (Monitor by TLC) step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Aqueous Workup (Extraction & Brine Wash) step4->step5 step6 Dry, Filter, and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end N-Alkyl-4-Iodopyrazole step7->end

Figure 2: Workflow for classical N-alkylation of 4-iodopyrazole.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly advantageous for its mild conditions and often obviates the need for a solvent, simplifying the work-up procedure.[5][6]

Materials:

  • 4-Iodopyrazole

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (optional)

  • Water

  • Ethyl acetate or Dichloromethane

Procedure:

  • In a round-bottom flask, combine 4-iodopyrazole (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of TBAB (0.05 equivalents).[1]

  • Add the alkyl halide (1.1 equivalents) to the mixture.[1] For a solvent-based reaction, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.[1]

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring the reaction by TLC.[1]

  • After completion, add water to dissolve the inorganic salts.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically accelerate the N-alkylation reaction, often leading to higher yields in a fraction of the time required for conventional heating.[1][8]

Materials:

  • 4-Iodopyrazole

  • Alkyl halide

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF, water)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 4-iodopyrazole (1.0 equivalent), the alkylating agent (1.2 equivalents), and the base (2.0 equivalents) in a suitable solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Dilute the reaction mixture with water and extract the product with an organic solvent.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inadequate deprotonation (base not strong enough or insufficient amount).[14] Inactive alkylating agent. Poor solubility of reactants.[14]Use a stronger base (e.g., NaH).[14] Ensure anhydrous conditions. Check the purity and reactivity of the alkylating agent. Switch to a more polar aprotic solvent like DMF or DMSO.[14] Consider using a phase-transfer catalyst.[14]
Formation of Side Products Dialkylation (if applicable to other substrates). Reaction with the solvent.Use a milder base or lower the reaction temperature. Choose a non-reactive solvent.
Difficult Purification Co-elution of starting material and product. Presence of inorganic salts.Optimize the chromatography eluent system. Ensure a thorough aqueous workup to remove salts.

Conclusion

The N-alkylation of 4-iodopyrazole derivatives is a fundamental and versatile transformation in synthetic organic chemistry. The protocols detailed in this guide, from classical base-mediated methods to modern phase-transfer catalysis and microwave-assisted synthesis, provide researchers with a range of reliable options to achieve this critical chemical modification. A thorough understanding of the reaction mechanism and careful consideration of the reaction conditions will enable the efficient and high-yielding synthesis of N-alkyl-4-iodopyrazoles, paving the way for the development of novel pharmaceuticals and advanced materials.

References

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  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3522-3527.
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  • ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Google Patents. (n.d.).
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  • National Center for Biotechnology Information. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
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  • ResearchGate. (n.d.). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α, β-Unsaturated Ketones.
  • ResearchGate. (n.d.). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
  • BenchChem. (n.d.). Technical Support Center: N-Alkylation of Brominated Pyrazoles.
  • National Institutes of Health. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(31), 17168-17175.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth scientific background for the palladium-catalyzed amination of 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile. This reaction, a specialized application of the Buchwald-Hartwig amination, is a cornerstone transformation for the synthesis of 4-aminopyrazole derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies to ensure successful execution and optimization of this crucial C-N bond-forming reaction.

Introduction: The Significance of 4-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a recurring motif in a multitude of biologically active compounds.[1][2] The introduction of an amino group at the C4 position of the pyrazole ring, in particular, gives rise to a class of compounds with significant therapeutic potential. These 4-aminopyrazoles are key components in molecules targeting a range of diseases, acting as inhibitors for kinases such as Janus kinase (JAK) and apoptosis signal-regulating kinase 1 (ASK 1).[2]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, revolutionizing the synthesis of arylamines.[3][4][5] However, the application of this methodology to five-membered nitrogen-containing heterocycles, such as pyrazoles, presents unique challenges. These substrates can act as inhibitors or deactivate the palladium catalyst, making the development of robust and general protocols a significant endeavor.[6][7] This guide focuses on a specific, yet highly relevant, example: the amination of this compound. The strategic placement of the methyl and cyano groups on the pyrazole ring makes this a valuable building block for creating complex molecular architectures.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][8]

The key steps of the catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[3][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step is the reductive elimination of the desired aminated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the catalytically active species.[9][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R2NH, Base PdII_Amido L-Pd(II)(Aryl)(NR2) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR2 PdII_pre Pd(II) Precatalyst Activation Reduction PdII_pre->Activation Activation->Pd0

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Palladium-Catalyzed Amination

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for different amine coupling partners.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%VariousEnsure dryness before use.
Amine (Primary or Secondary)≥98%VariousPurify if necessary, especially for liquid amines.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeVariousA common and effective palladium precatalyst.
tBuBrettPhos≥98%VariousA highly effective bulky biarylphosphine ligand for amination of N-heterocycles.[6][7]
Sodium tert-butoxide (NaOtBu)≥97%VariousA strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrous, ≥99.8%VariousUse a dry, degassed solvent.
Diethyl etherAnhydrousVariousFor workup.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradeVariousFor workup.
BrineReagent gradeVariousFor workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeVariousFor drying.
Celite®---VariousFor filtration.
Silica gel60 Å, 230-400 meshVariousFor column chromatography.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the palladium-catalyzed amination.

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and tBuBrettPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Base and Amine: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv). Then, add the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the starting pyrazole.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-1-methyl-1H-pyrazole-5-carbonitrile derivative.[11]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions.[8][12] The following table provides guidance on key parameters that can be optimized.

ParameterStandard ConditionAlternative Conditions and Considerations
Palladium Source Pd(OAc)₂Pd₂(dba)₃ is another common Pd(0) source. Pre-catalysts, which are air-stable and readily form the active catalytic species, can also be employed.[8]
Ligand tBuBrettPhosFor challenging couplings, other bulky biarylphosphine ligands such as RuPhos or XPhos can be screened. The choice of ligand can significantly impact the reaction rate and yield.[9][10] The ligand-to-palladium ratio can also be optimized, typically ranging from 1:1 to 4:1.
Base NaOtBuOther strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective.[9] The choice of base can be critical, especially if the substrates are sensitive to strongly basic conditions.
Solvent TolueneDioxane, THF, or t-butanol can also be used. The solubility of the reactants and the reaction temperature are key considerations.[3] For aryl iodides, using a solvent in which the iodide salt byproduct is insoluble can sometimes improve reaction efficiency.[13]
Temperature 100 °CThe reaction temperature can be adjusted between 80-120 °C. Lower temperatures may be beneficial for thermally sensitive substrates, while higher temperatures can accelerate slow reactions.[8] Microwave irradiation has been shown to expedite similar amination reactions on pyrazole scaffolds.[2][14]

Common Issues and Solutions:

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, screening different ligands or bases, or increasing the reaction temperature. Ensure that the reagents and solvent are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature or changing the solvent.

  • Dehalogenation of the Starting Material: This can occur if the reaction conditions are too harsh. Using a milder base or a lower temperature may mitigate this issue.

Conclusion

The palladium-catalyzed amination of this compound is a powerful transformation for accessing valuable 4-aminopyrazole derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocol and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important reaction in drug discovery and development programs.

References

  • Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 132-135. [Link]

  • Mohammadi, Z., & Gholamrezapor, E. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(34), 22005-22015. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bandyopadhyay, A., & Varghese, B. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 132-135. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 3(26), 4219-4222. [Link]

  • Nishizawa, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]

  • Nishizawa, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]

  • Bandyopadhyay, A., & Varghese, B. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sharma, S., et al. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 21(11-12), 1076-1105. [Link]

  • Zare, M., et al. (2025). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-2990. [Link]

  • Furlan, R. L. E., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 8, 269-278. [Link]

  • Balme, G., et al. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry, 7, 163-182. [Link]

  • Mori, A., et al. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(20), 4487-4489. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Angewandte Chemie International Edition, 47(34), 6173-6177. [Link]

  • Chiba, S., et al. (2008). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 10(13), 2661-2664. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761921. [Link]

  • Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3626-3630. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo-Fused Heterocycles from 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazole-Fused Heterocycles

Pyrazole-fused heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery. These privileged structures are integral to a wide array of therapeutic agents, exhibiting diverse biological activities including but not limited to kinase inhibition, anti-inflammatory, and anti-cancer properties.[1] The strategic derivatization of the pyrazole core allows for the fine-tuning of physicochemical properties and biological targets.

This guide provides a comprehensive overview and detailed protocols for the synthesis of various pyrazole-fused heterocycles, utilizing the versatile building block, 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile . The presence of the iodo group at the C4 position and the nitrile at the C5 position offers a unique opportunity for sequential functionalization and subsequent intramolecular cyclization, paving the way for the construction of diverse fused systems such as pyrazolo[4,3-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Strategic Overview: A Two-Stage Approach to Fused Systems

The synthesis of pyrazole-fused heterocycles from this compound is generally approached in a two-stage process. The initial step involves the functionalization of the C4 position via transition-metal-catalyzed cross-coupling reactions. The subsequent step is an intramolecular cyclization reaction, where the newly introduced functional group at C4 reacts with the C5-nitrile to form the fused ring.

G cluster_0 Stage 1: C4-Functionalization cluster_1 Stage 2: Intramolecular Cyclization Start This compound Sonogashira Sonogashira Coupling (Alkynylation) Start->Sonogashira Terminal Alkyne Pd/Cu Catalyst Suzuki Suzuki Coupling (Arylation) Start->Suzuki Arylboronic Acid Pd Catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine Pd Catalyst Alkynyl_Intermediate 4-Alkynyl-1-methyl-1H-pyrazole-5-carbonitrile Sonogashira->Alkynyl_Intermediate Aryl_Intermediate 4-Aryl-1-methyl-1H-pyrazole-5-carbonitrile Suzuki->Aryl_Intermediate Amino_Intermediate 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile Buchwald->Amino_Intermediate Pyridopyridine Pyrazolo[4,3-b]pyridines Alkynyl_Intermediate->Pyridopyridine Base-catalyzed Cyclization Pyrimidopyrimidine Pyrazolo[3,4-d]pyrimidines Amino_Intermediate->Pyrimidopyrimidine Formamide or Orthoester

Caption: General workflow for the synthesis of pyrazole-fused heterocycles.

Part 1: C4-Functionalization of this compound

The C-I bond at the 4-position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-methyl-1H-pyrazole-5-carbonitriles

The Sonogashira coupling provides a robust method for the formation of a C-C bond between the C4 of the pyrazole and a terminal alkyne.[2][3] This reaction is pivotal for accessing precursors to pyrazolo[4,3-b]pyridines.

Reaction Principle: The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the iodo-pyrazole and the subsequent reductive elimination, while the copper co-catalyst activates the terminal alkyne.

Detailed Protocol:

Reagent MW Equivalents Amount
This compound232.941.0233 mg (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene)102.141.2122.6 mg (1.2 mmol)
PdCl₂(PPh₃)₂701.900.0321 mg (0.03 mmol)
Copper(I) Iodide (CuI)190.450.0611.4 mg (0.06 mmol)
Triethylamine (Et₃N)101.193.00.42 mL (3.0 mmol)
Anhydrous, Degassed DMF--5 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed DMF, followed by triethylamine.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-alkynyl-1-methyl-1H-pyrazole-5-carbonitrile.

Expected Yield: 75-90%

Suzuki Coupling for the Synthesis of 4-Aryl-1-methyl-1H-pyrazole-5-carbonitriles

The Suzuki coupling is a versatile method for the formation of C-C bonds between the pyrazole and various aryl or heteroaryl boronic acids.[4][5]

Reaction Principle: The reaction involves a palladium catalyst that undergoes oxidative addition to the iodo-pyrazole, followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination to yield the coupled product.[5]

Detailed Protocol:

Reagent MW Equivalents Amount
This compound232.941.0233 mg (1.0 mmol)
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.2146 mg (1.2 mmol)
Pd(PPh₃)₄1155.560.0558 mg (0.05 mmol)
Sodium Carbonate (Na₂CO₃)105.992.0212 mg (2.0 mmol)
1,4-Dioxane/Water (4:1)--5 mL

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in the 1,4-dioxane/water mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ and sodium carbonate to the mixture.

  • Heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile.

Expected Yield: 70-85%

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyrazole and an amine, providing a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines.

Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the iodo-pyrazole to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

Detailed Protocol:

Reagent MW Equivalents Amount
This compound232.941.0233 mg (1.0 mmol)
Amine (e.g., Benzylamine)107.151.2128.6 mg (1.2 mmol)
Pd₂(dba)₃915.720.0218.3 mg (0.02 mmol)
XPhos476.650.0838.1 mg (0.08 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4134.5 mg (1.4 mmol)
Anhydrous Toluene--5 mL

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ and XPhos. Evacuate and backfill with argon three times.

  • Add toluene, followed by the amine, this compound, and sodium tert-butoxide.

  • Seal the tube and heat the mixture at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 4-amino-1-methyl-1H-pyrazole-5-carbonitrile derivative.

Expected Yield: 60-80%

Part 2: Intramolecular Cyclization to Fused Heterocycles

The functionalized pyrazoles from Part 1 serve as versatile precursors for various intramolecular cyclization reactions to construct the desired fused heterocyclic systems.

Synthesis of Pyrazolo[4,3-b]pyridines via Base-Catalyzed Cyclization

4-Alkynyl-1-methyl-1H-pyrazole-5-carbonitriles can undergo an intramolecular nucleophilic attack of the pyrazole nitrogen onto the alkyne, followed by tautomerization to form the aromatic pyrazolo[4,3-b]pyridine ring system.

Reaction Principle: This transformation is a variation of the Thorpe-Ziegler cyclization, where the nitrile group activates the adjacent C-H bond for deprotonation, initiating the cyclization cascade.

G Start 4-Alkynyl-5-cyanopyrazole Intermediate1 Deprotonation Start->Intermediate1 1. Deprotonation Base Base (e.g., t-BuOK) Base->Intermediate1 Intermediate2 6-endo-dig Cyclization Intermediate1->Intermediate2 2. Nucleophilic Attack Product Pyrazolo[4,3-b]pyridine Intermediate2->Product 3. Tautomerization

Sources

The Strategic Role of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile in the Vanguard of Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

In the landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the capacity for precise three-dimensional orientation of substituents. These characteristics make it an ideal foundation for the design of highly specific and potent therapeutic agents.[1] In the realm of oncology, pyrazole derivatives have demonstrated remarkable success, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4] Several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a core pyrazole structure, underscoring the clinical significance of this heterocyclic system.[4]

This guide provides an in-depth exploration of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile , a highly functionalized building block poised to accelerate the discovery of next-generation anticancer agents. The strategic placement of the iodo, methyl, and carbonitrile groups provides medicinal chemists with a versatile platform for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₅H₄IN₃[5][6]
Molecular Weight 233.01 g/mol [5]
Appearance Solid[7]
CAS Number 1354705-14-8[5][8]
SMILES CN1C(=C(C=N1)I)C#N[6]
InChI InChI=1S/C5H4IN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3[6]

Application in the Synthesis of Kinase Inhibitors: A Gateway to Targeted Therapies

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The iodo group at the 4-position serves as a key reactive handle for introducing a diverse array of substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[9] These reactions enable the construction of complex molecular architectures designed to target the ATP-binding site of specific kinases.

The Power of Palladium: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable in drug discovery for the creation of biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors. The following protocol provides a detailed, field-proven methodology for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative, which can be readily adapted for this compound.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a similar, established procedure for 4-iodo-1-methyl-1H-pyrazole and is designed for rapid and efficient synthesis.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial (2-5 mL) with a stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a clean, dry microwave vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 116.5 mg).

  • Reagent Addition: Add the corresponding arylboronic acid (0.6 mmol), cesium carbonate (1.0 mmol, 325.8 mg), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 28.9 mg).

    • Causality Note: Cesium carbonate is a highly effective base for the Suzuki coupling, promoting the transmetalation step. Pd(PPh₃)₄ is a robust and commonly used palladium catalyst for this transformation.

  • Solvent Addition: Add DME (3 mL) and degassed water (1 mL) to the vial.

    • Causality Note: The use of a biphasic solvent system like DME/water is crucial for dissolving both the organic and inorganic reagents and facilitating the catalytic cycle.

  • Inerting the Atmosphere: Purge the vial with nitrogen or argon for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Sealing and Reaction: Securely seal the microwave vial. Place it in the microwave reactor and irradiate the reaction mixture at 100 °C for 15-30 minutes.

    • Causality Note: Microwave irradiation significantly accelerates the reaction rate, often reducing reaction times from hours to minutes compared to conventional heating.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Work-up: Upon completion, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carbonitrile.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - Cs₂CO₃ solvent Add Solvents: DME and Water reagents->solvent inert Purge with N₂/Ar solvent->inert microwave Microwave Irradiation (100 °C, 15-30 min) inert->microwave extraction Dilute and Extract (EtOAc/Water) microwave->extraction purification Column Chromatography extraction->purification product Final Product: 4-Aryl-1-methyl-1H-pyrazole-5-carbonitrile purification->product

Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling.

Targeting Dysregulated Signaling in Cancer: The JAK/STAT Pathway

A prime example of the application of pyrazole-based inhibitors is in the targeting of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases.[11][12] The core 4-amino-pyrazole scaffold has been shown to be a potent hinge-binding motif for JAK kinases.[11][12]

By employing a synthetic strategy analogous to the Suzuki coupling described above, this compound can be elaborated to generate novel JAK inhibitors. The aryl group introduced at the 4-position can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Signaling Pathway Diagram: Inhibition of the JAK/STAT Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene Promotes inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak inhibition_x X

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We will delve into troubleshooting common issues, provide optimized protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction

This compound is a key intermediate in medicinal chemistry and materials science. The presence of the iodo group at the C4 position provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the construction of complex molecular architectures[1][2][3]. However, achieving high yields in its synthesis can be challenging, often plagued by issues with regioselectivity, reaction efficiency, and product purification. This guide provides a structured approach to overcoming these obstacles.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Low Conversion During Iodination

Question: My reaction to iodinate 1-methyl-1H-pyrazole-5-carbonitrile shows low conversion, with significant recovery of the starting material. What factors could be responsible, and how can I drive the reaction to completion?

Answer: Low conversion in the electrophilic iodination of a pyrazole ring is typically rooted in insufficient reactivity of the iodinating agent or suboptimal reaction conditions. The pyrazole ring is electron-rich, but the choice of reagents is critical to exploit this reactivity effectively.

Causality and Solutions:

  • Iodinating Reagent and Activator: Molecular iodine (I₂) by itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species (like I⁺). The absence or inefficiency of this activator is a common cause of failure. The oxidant reacts with the iodide (I⁻) byproduct, shifting the equilibrium forward and regenerating the electrophilic iodine species[4].

    • Solution: Employ a robust iodinating system. The use of Iodine in the presence of an oxidant like Ceric Ammonium Nitrate (CAN), hydrogen peroxide, or iodic acid has proven effective for pyrazoles[4][5]. CAN, in particular, is highly effective for regioselective iodination at the C4 position of pyrazoles[3][5]. Another excellent option is using N-Iodosuccinimide (NIS) in an appropriate solvent, which often provides milder conditions and cleaner reactions.

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reagent solubility and reactivity.

    • Solution: For CAN/I₂ systems, acetonitrile is a common choice[5]. For NIS, dichloromethane (DCM) or acetonitrile are often used. If your starting material has poor solubility, consider solvent systems like DMF, but be aware that they can be difficult to remove and may interfere with some oxidative systems.

  • Temperature: Like most chemical reactions, iodination is temperature-dependent.

    • Solution: While many modern iodination procedures run at room temperature[6][7], gently heating the reaction mixture (e.g., to 40-80 °C) can significantly increase the reaction rate[4]. Monitor the reaction by TLC or LC-MS to avoid potential decomposition or side-product formation at elevated temperatures.

Workflow: Optimizing Iodination Conversion

cluster_start Initial Observation cluster_analysis Troubleshooting Steps cluster_solution Recommended Actions cluster_end Desired Outcome start Low Conversion (High Starting Material) reagent Step 1: Evaluate Iodinating System start->reagent solvent Step 2: Check Solvent reagent->solvent System OK sol_reagent Switch to I₂/CAN in MeCN or NIS in DCM/MeCN reagent->sol_reagent Weak Reagent temp Step 3: Adjust Temperature solvent->temp Optimal sol_solvent Ensure SM Solubility (Consider co-solvents) solvent->sol_solvent Suboptimal sol_temp Increase to 40-80°C with Monitoring temp->sol_temp Too Low end_node High Yield of 4-Iodo Product temp->end_node Optimal sol_reagent->end_node sol_solvent->end_node sol_temp->end_node

Caption: Troubleshooting workflow for low iodination conversion.

Issue 2: Poor Regioselectivity and Formation of Impurities

Question: My reaction produces a mixture of iodinated pyrazoles, and purification is yielding the desired 4-iodo isomer in very low amounts. How can I improve the regioselectivity?

Answer: The C4 position of the 1-substituted pyrazole ring is generally the most electron-rich and sterically accessible, making it the kinetic site for electrophilic substitution. However, harsh conditions or incorrect stoichiometry can lead to over-reaction or substitution at other positions.

Causality and Solutions:

  • Iodinating Agent Potency: Highly reactive iodinating systems without proper control can decrease selectivity.

    • Solution: Use a system known for high regioselectivity. The I₂/CAN system is reported to be highly regioselective for the 4-position on 1-aryl-pyrazoles[3][5]. Similarly, methods using Iodine Monochloride (ICl) can be very selective but require careful handling and base addition (like Li₂CO₃) to neutralize the HCl byproduct, which can cause side reactions[6][7].

  • Stoichiometry: Using a large excess of the iodinating reagent can lead to di-iodination, particularly at the 3- and 4-positions.

    • Solution: Carefully control the stoichiometry. Start with 1.05 to 1.2 equivalents of the iodinating agent (e.g., NIS or I₂). Monitor the reaction closely and add more reagent in small portions only if necessary.

  • Side Reactions: The nitrile group is generally stable but can undergo reactions under very harsh acidic or basic conditions. More commonly, if the pyrazole N1 position is unprotected, iodination can occur there, or the N-H can be deprotonated, altering the ring's reactivity. In this case, the N1-methyl group prevents this issue.

Table 1: Comparison of Common Iodination Reagents for Pyrazoles

Reagent SystemTypical ConditionsAdvantagesDisadvantagesSelectivity for C4
I₂ / Oxidant (e.g., CAN, H₂O₂) MeCN or H₂O, 25-80°C[4][5]Cost-effective, powerfulRequires oxidant, potential for side reactionsGenerally High[5]
N-Iodosuccinimide (NIS) DCM or MeCN, 0-40°CMild, simple workupMore expensiveHigh
Iodine Monochloride (ICl) DCM, with base (e.g., Li₂CO₃), RT[7]Highly reactive, fastGenerates HCl, moisture sensitiveHigh[6][7]
I₂ / Base (e.g., n-BuLi) THF, -78°C to RT[3][5]Accesses C5 via lithiationRequires anhydrous/inert conditions, strong baseSpecific for C5 (not C4)[3][5]
Issue 3: Difficult Product Purification

Question: After the reaction, I am left with a crude mixture that is very difficult to purify by column chromatography or recrystallization. What are the likely persistent impurities and how can I remove them?

Answer: Purification challenges often arise from byproducts of the reaction or unreacted reagents that have similar polarity to the desired product.

Causality and Solutions:

  • Residual Oxidant/Byproducts: Oxidants like CAN (Cerium(IV)) must be removed. The succinimide byproduct from NIS can also co-elute with the product.

    • Solution (Workup): Perform an aqueous workup before extraction. A wash with a reducing agent solution like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is essential to quench any remaining iodine and other oxidizing species. This is often visible as the disappearance of the iodine color. A subsequent wash with brine will aid in removing water-soluble impurities.

  • Similar Polarity of Impurities: Unreacted starting material or regioisomers can have very similar retention factors (Rf) to the 4-iodo product.

    • Solution (Chromatography): Optimize your column chromatography. Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve separation. If separation is still poor, consider switching to a different stationary phase (e.g., alumina) or a different solvent system (e.g., DCM/Methanol).

    • Solution (Recrystallization): This is the best method for obtaining high-purity material if a suitable solvent can be found. Screen various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, or mixtures thereof) to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Part 2: Experimental Protocol & FAQs

Recommended Protocol: Iodination of 1-methyl-1H-pyrazole-5-carbonitrile

This protocol is a synthesized methodology based on highly regioselective literature procedures for similar pyrazole systems[3][5].

Step 1: Reaction Setup

  • To a solution of 1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq) in acetonitrile (MeCN, approx. 0.1 M concentration), add molecular iodine (I₂, 1.1 eq).

  • Stir the mixture at room temperature until the iodine is fully dissolved.

Step 2: Iodination

  • In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.2 eq) in a minimum amount of MeCN.

  • Add the CAN solution dropwise to the pyrazole/iodine mixture over 20-30 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-6 hours).

Step 3: Workup and Isolation

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

  • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, recrystallization from an ethanol/water or isopropanol mixture can yield the final product, this compound, as a pure solid.

Mechanism of C4 Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, activated by the oxidant.

Caption: Mechanism of oxidant-mediated electrophilic iodination.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting point for this synthesis? The synthesis typically starts with the construction of the 1-methyl-1H-pyrazole-5-carbonitrile ring, followed by iodination. The pyrazole ring itself can be formed via condensation reactions, for example, from precursors like (ethoxymethylene)malononitrile and methylhydrazine[8]. Ensuring the purity of this precursor is critical for a clean iodination step[9].

Q2: How can I confirm the regiochemistry of my final product? The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N1-methyl protons and the C5-carbon (bearing the nitrile), confirming the connectivity. A Nuclear Overhauser Effect (NOE) experiment could show a spatial correlation between the C4-proton (in the starting material) or the N1-methyl protons and the proton on the adjacent carbon, helping to assign the positions. For the final product, the absence of the C4-proton signal in the ¹H NMR spectrum is a strong indicator of successful substitution at that position.

Q3: Are there any significant safety considerations? Yes. Molecular iodine is corrosive and can cause burns; handle it in a fume hood with appropriate personal protective equipment (PPE). Oxidants like CAN are strong oxidizing agents and should be kept away from flammable materials. Iodine monochloride (ICl) is highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. ACS Publications. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Institutes of Health. Available at: [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. MDPI. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] It is widely employed in pharmaceutical and materials science for constructing complex molecular architectures, such as biaryls and substituted heterocycles.[3] However, when applied to specific substrates like N-heterocycles, researchers can encounter challenges that lead to low yields or complete reaction failure.

This guide provides in-depth troubleshooting for the Suzuki coupling of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile . Pyrazoles are a critical scaffold in medicinal chemistry, but their electron-rich nature and potential to coordinate with the palladium catalyst can introduce complexities.[4] This document addresses common failure modes, explains the underlying chemical principles, and offers field-proven solutions to guide you toward a successful reaction.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

At the heart of any troubleshooting effort is a solid understanding of the reaction mechanism. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.[2]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the final product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Failure at any of these stages will halt the cycle and prevent product formation.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (Pyrazolyl-Pd Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Product (R¹-R²) red_elim->product aryl_halide 4-Iodo-1-methyl-1H- pyrazole-5-carbonitrile (R¹-X) aryl_halide->ox_add boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes?

This is the most frequent issue and can stem from several factors. Systematically evaluate the following:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This reduction can fail if reagents are not pure or if oxygen is present.[8]

    • Solution:

      • Degas Rigorously: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is maintained under a strict inert atmosphere.[9] Oxygen can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[8]

      • Use a Modern Precatalyst: Switch to an air-stable Pd(II) precatalyst that reliably forms the active Pd(0) species. Buchwald precatalysts (e.g., XPhos Pd G2/G3) are excellent for N-heterocyclic substrates as they are designed for rapid activation and high catalytic turnover.[4]

  • Inappropriate Ligand Choice: The pyrazole ring is electron-rich. Standard ligands like PPh₃ may not be effective. The ligand's job is to stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination step.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Ligands like XPhos , SPhos , or RuPhos are known to accelerate the key steps in the catalytic cycle for challenging heteroaromatic substrates.[10] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[11][12]

  • Incorrect Base or Solvent System: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13] Its effectiveness is highly dependent on the solvent.

    • Solution:

      • Base Choice: For pyrazoles, moderately strong inorganic bases are often a good starting point. K₃PO₄ and Cs₂CO₃ are excellent choices.[10][14] They are strong enough to facilitate transmetalation without causing significant degradation of sensitive substrates.

      • Solvent System: A polar aprotic solvent, often with a small amount of water, is typical. Common systems include 1,4-Dioxane/H₂O , Toluene/H₂O , or DME/H₂O .[6][14] The water helps to solubilize the inorganic base and facilitates the formation of the boronate. If protodeboronation is an issue, consider switching to anhydrous conditions with a base like KF.[15]

  • Low Reaction Temperature: While some Suzuki couplings run at room temperature, many require thermal energy to overcome the activation barrier, especially for the oxidative addition step with challenging substrates.[16]

    • Solution: Increase the reaction temperature, typically to between 80-110 °C.[8] Microwave irradiation can also be highly effective, often reducing reaction times from hours to minutes and improving yields by providing rapid, uniform heating.[14]

Q2: I'm observing a significant amount of 1-methyl-1H-pyrazole-5-carbonitrile (dehalogenated starting material). Why is this happening?

This side reaction, known as dehalogenation or hydrodehalogenation, is a known issue, particularly with iodo-pyrazoles.[17][18] Studies have shown that iodo-derivatives of aminopyrazoles have a higher tendency for dehalogenation compared to their bromo or chloro counterparts.[18][19]

  • Mechanism: After the initial oxidative addition, the pyrazolyl-palladium intermediate can react with a hydride source in the mixture (often from the solvent or base) instead of the boronic acid. Subsequent reductive elimination releases the dehalogenated product.[7]

    • Solution:

      • Change Halogen: If synthetically feasible, switching from the 4-iodo to a 4-bromo or 4-chloro pyrazole can significantly reduce the propensity for dehalogenation.[17] Bromo- and chloro-derivatives often provide superior results.[18]

      • Optimize Catalyst/Ligand: A more efficient catalyst system that promotes rapid transmetalation and reductive elimination can outcompete the dehalogenation pathway. Using a high-activity Buchwald ligand and precatalyst is recommended.[17]

      • Control Temperature: Sometimes, lowering the reaction temperature can disfavor the dehalogenation pathway, though this may also slow down the desired reaction.[17]

Q3: My starting material is consumed, but I see significant homocoupling of my boronic acid and/or protodeboronation. How can I fix this?

These are common side reactions related to the stability of the boronic acid partner.[20]

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, effectively destroying the nucleophile. It is often accelerated by high temperatures and aqueous basic conditions.[21]

    • Solution:

      • Use Milder Conditions: If possible, lower the reaction temperature. Switch to a milder base like KF or K₂CO₃ .[8]

      • Switch to Anhydrous Conditions: Removing water, the primary proton source, can dramatically reduce this side reaction.[8]

      • Use a Boronic Ester or Adduct: Convert the boronic acid to a more stable form, such as a pinacol ester (BPin) or a diethanolamine adduct. These reagents slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[21]

  • Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can generate Pd(II) species that promote this unwanted pathway.[7]

    • Solution: This reinforces the critical need for rigorous deoxygenation of the reaction mixture and maintaining a strict inert atmosphere.[8]

Analytical Monitoring for Diagnosis

Monitoring your reaction's progress is crucial for effective troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the product and any major byproducts.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the masses of starting materials, the desired product, and common side products like the dehalogenated pyrazole and homocoupled boronic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take aliquots from the reaction mixture to get a quantitative measure of the conversion of starting material to product over time.[23][24]

Data & Reagent Selection Tables

Table 1: Recommended Palladium Catalysts & Precatalysts

Catalyst/Precatalyst Class Key Advantages
XPhos Pd G2 / G3 Palladacycle Precatalyst Air-stable, highly active, excellent for N-heterocycles.[17]
Pd(PPh₃)₄ Pd(0) Complex Active catalyst, but can be air-sensitive and less effective for this substrate.[14]
Pd(OAc)₂ Pd(II) Salt Common precatalyst, requires in-situ reduction and an appropriate ligand.[16]

| Pd₂(dba)₃ | Pd(0) Complex | Good Pd(0) source, but requires a separate ligand and is air-sensitive.[25] |

Table 2: Recommended Ligands for Pyrazole Coupling

Ligand Type Rationale for Use
XPhos / SPhos Buchwald (Biaryl Phosphine) Bulky and electron-rich; accelerates oxidative addition and reductive elimination.[4][25]
RuPhos Buchwald (Biaryl Phosphine) Similar benefits to XPhos, sometimes superior for specific substrates.

| IMes / SIMes | N-Heterocyclic Carbene (NHC) | Strong σ-donors, form very stable and active Pd complexes.[11] |

Table 3: Common Bases for Suzuki Coupling

Base Strength Solubility Notes Recommended Use
K₃PO₄ Strong Moderately soluble in water. Excellent general choice, effective in aqueous/organic mixtures.[8]
Cs₂CO₃ Strong Highly soluble in water. Very effective, especially in microwave-assisted reactions.[14]
K₂CO₃ Medium Soluble in water. A good, milder alternative to K₃PO₄.[26]

| KF | Weak | Soluble in water. | Useful in anhydrous conditions to minimize protodeboronation.[15] |

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling (Baseline)

This protocol is a robust starting point based on established methods for 4-iodopyrazoles.[14]

  • To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a magnetic stir bar.

  • Add Cs₂CO₃ (2.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Seal the vial with a septum cap and purge with nitrogen or argon for 5-10 minutes.

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to a concentration of ~0.1 M) via syringe.

  • Place the vial in the microwave reactor and irradiate at 100-130 °C for 10-30 minutes.[17]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Preparation of a Diethanolamine Boronate Adduct

If you suspect protodeboronation is the primary issue, using this stable adduct can help.[8]

  • In a vial, dissolve the arylboronic acid (1.0 equiv) in a minimal amount of a solvent like CH₂Cl₂ or THF.

  • Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate should form.

  • Stir the slurry for 15-20 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable solid can now be used in place of the boronic acid in Protocol 1, typically with a protic solvent system to facilitate slow hydrolysis.

Logical Troubleshooting Workflow

If your reaction fails, follow this decision tree to systematically diagnose the problem.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_conversion Any SM Conversion? start->check_conversion no_conversion NO CONVERSION check_conversion->no_conversion No yes_conversion SOME CONVERSION (Stalled / Low Yield) check_conversion->yes_conversion Yes check_catalyst 1. Check Catalyst & Ligand - Use fresh/active precatalyst (XPhos Pd G2) - Use bulky, e⁻ rich ligand (XPhos) - Ensure inert atmosphere (Degas!) no_conversion->check_catalyst analyze_byproducts 1. Analyze Byproducts by LC-MS yes_conversion->analyze_byproducts check_conditions 2. Check Conditions - Increase temperature (80-110 °C) - Check Base/Solvent (K₃PO₄ in Dioxane/H₂O) check_catalyst->check_conditions check_reagents 3. Check Reagents - Verify purity of starting materials check_conditions->check_reagents dehalogenation Dehalogenation? (Loss of Iodine) analyze_byproducts->dehalogenation boron_decomp Boronic Acid Decomp? (Homocoupling/Protodeboronation) dehalogenation->boron_decomp No solve_dehalo Solution: - Use more active catalyst to accelerate coupling - Consider switching to 4-bromo analog dehalogenation->solve_dehalo Yes solve_boron Solution: - Rigorously degas to prevent homocoupling - Use milder base (KF) or anhydrous conditions - Use stable boronate ester/adduct boron_decomp->solve_boron Yes stalled_solution Solution: - Catalyst may have died. Increase catalyst loading. - Pyrazole product may be inhibiting catalyst. boron_decomp->stalled_solution No

Caption: A step-by-step workflow for troubleshooting.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Doležal, M., et al. (2017). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J Org Chem, 82(1), 157-169. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1238. [Link]

  • ResearchGate. (2015). Preparation of Polymer-Supported Palladium/N-Heterocyclic Carbene Complex for Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (2014). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • National Institutes of Health. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5694. [Link]

  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubMed Central. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3098. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3524-3527. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Europe PMC. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

  • PubMed Central. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

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identifying side products in reactions involving 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Recognizing the nuanced challenges that can arise during complex organic reactions, this resource provides in-depth troubleshooting guides and frequently asked questions to address common issues, particularly the formation of side products. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.

Troubleshooting Guide: Identifying and Mitigating Side Products

The following section addresses specific problems you may encounter during reactions with this compound. Each entry details the symptoms, potential causes, and actionable solutions based on established chemical principles and extensive experience with related heterocyclic systems.

Issue 1: Presence of a De-iodinated Side Product

Symptoms:

  • An unexpected spot on your Thin Layer Chromatography (TLC) with a higher Rf value than the starting material.

  • Mass spectrometry (MS) data shows a peak corresponding to the mass of 1-methyl-1H-pyrazole-5-carbonitrile.

  • ¹H NMR spectrum displays a new pyrazole proton signal, replacing the characteristic pattern of the 4-iodo starting material.

Potential Causes: De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It can occur through several mechanisms:

  • Reaction with Trace Water or Protic Solvents: In the presence of a base and a palladium catalyst, trace amounts of water or alcohol solvents can act as a hydride source, leading to the replacement of the iodine atom with hydrogen.

  • β-Hydride Elimination: If the coupling partner contains a β-hydrogen, this can be transferred to the palladium center and then reductively eliminated with the pyrazole moiety.

  • Catalyst Decomposition: Inefficient catalysts or suboptimal reaction conditions can lead to the formation of palladium hydride species that promote de-iodination.

Actionable Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly distilled solvents and dry glassware under vacuum or in an oven. The use of molecular sieves can also be beneficial.

  • Select the Appropriate Base: Use a non-nucleophilic, anhydrous base. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over hydroxides or alkoxides.

  • Optimize Catalyst and Ligand: Employ a stable and highly active palladium pre-catalyst. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the desired cross-coupling over de-iodination.[2]

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions.[3] Experiment with running the reaction at the lowest effective temperature.

Issue 2: Formation of a Homocoupled Dimer

Symptoms:

  • A spot on the TLC plate with a significantly lower Rf value.

  • MS data reveals a peak corresponding to double the mass of the pyrazole moiety, minus the iodine atoms.

  • The product is often less soluble than the desired cross-coupled product.

Potential Causes: Homocoupling, often referred to as an Ullmann-type reaction, results in the formation of a symmetrical biaryl (in this case, a bipyrazole).[4][5] This is particularly prevalent in:

  • Palladium-Catalyzed Reactions: If the rate of oxidative addition of the iodopyrazole to the Pd(0) catalyst is much faster than the subsequent steps in the catalytic cycle (transmetalation and reductive elimination), two pyrazole units can couple.[5][6]

  • Copper-Catalyzed Reactions: Copper-mediated reactions are historically known for promoting homocoupling, especially at elevated temperatures.[5]

  • Sonogashira Couplings: In Sonogashira reactions, homocoupling of the terminal alkyne partner (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.[7]

Actionable Solutions:

  • Optimize Reaction Stoichiometry: Ensure a slight excess of the coupling partner (e.g., boronic acid or alkyne) to favor the cross-coupling pathway.

  • Control Catalyst Loading: High catalyst concentrations can sometimes increase the rate of homocoupling. Use the lowest effective catalyst loading, typically between 1-5 mol%.[2]

  • Ligand Selection: The choice of ligand is critical. For palladium catalysis, ligands that accelerate the transmetalation and reductive elimination steps can minimize homocoupling.

  • Degas Solvents Thoroughly: For Sonogashira couplings, meticulously degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent Glaser coupling.[7]

Issue 3: Hydrolysis of the Nitrile Group

Symptoms:

  • MS data shows a peak corresponding to the mass of the corresponding carboxylic acid or amide.

  • Infrared (IR) spectroscopy reveals a broad O-H stretch (for the acid) or N-H stretches (for the amide) and a change in the carbonyl region, with the disappearance of the sharp nitrile peak around 2200-2300 cm⁻¹.

  • The polarity of the product changes significantly, often resulting in streaking on the TLC plate.

Potential Causes: The nitrile group (-CN) can be sensitive to hydrolysis under certain conditions:

  • Strongly Acidic or Basic Conditions: Many cross-coupling reactions employ strong bases (e.g., NaOH, KOH, NaOtBu), which can promote the hydrolysis of the nitrile to a primary amide and subsequently to a carboxylic acid, especially at elevated temperatures and in the presence of water.

  • Prolonged Reaction Times: Even under moderately basic conditions, extended reaction times can lead to nitrile hydrolysis.

Actionable Solutions:

  • Use Milder Bases: Opt for milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Minimize Water Content: As with de-iodination, ensure the reaction is run under strictly anhydrous conditions.

  • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed to avoid over-reaction.

  • Protecting Group Strategy: In challenging cases, consider protecting the nitrile group, though this adds steps to the synthetic route.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. What are the most likely side products I should watch for?

A1: The most common side products in Suzuki-Miyaura couplings with iodo-heterocycles are the de-iodinated starting material (1-methyl-1H-pyrazole-5-carbonitrile) and the homocoupled dimer of your iodopyrazole.[1] You may also see homocoupling of the boronic acid, though this is often more easily removed during purification. To minimize these, use a high-quality palladium catalyst with an appropriate ligand (e.g., XPhos Pd G2), a carbonate or phosphate base, and ensure your reaction is run under an inert atmosphere.[2]

Q2: In a Sonogashira coupling, I am observing a significant amount of a side product that I suspect is the di-alkyne (Glaser coupling product). How can I prevent this?

A2: The homocoupling of terminal alkynes in Sonogashira reactions is a well-known side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[7] To suppress this:

  • Rigorous Degassing: It is crucial to thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, these methods eliminate the primary catalyst for Glaser coupling.[8]

  • Amine Base: The choice of amine base can also influence the rate of homocoupling. Piperidine or triethylamine are commonly used.

Q3: I am attempting a Buchwald-Hartwig amination. Are there any specific challenges with this substrate?

A3: Buchwald-Hartwig aminations with 4-iodopyrazoles can be very effective, but challenges can arise.[3][9] Besides the common side products like de-iodination, you should be mindful of:

  • Catalyst Inhibition: Pyrazoles can act as ligands for palladium, potentially inhibiting the catalyst.[10] Using a pre-catalyst with a bulky, electron-rich ligand that promotes rapid C-N bond formation is key.

  • Base Sensitivity: The reaction often requires a strong base like sodium tert-butoxide (NaOtBu).[11] This increases the risk of nitrile hydrolysis if any water is present. Meticulous drying of reagents and solvents is essential.

Q4: How can I best purify my desired product away from these side products?

A4: Standard column chromatography on silica gel is typically the most effective method.

  • De-iodinated Product: This is usually much less polar than the desired product and will elute first.

  • Homocoupled Dimer: This is often much more polar (or less soluble) and will elute much later or may remain at the baseline.

  • Hydrolyzed Products (Amide/Acid): These are highly polar and will also have very low Rf values on silica gel. They can often be removed by an aqueous basic wash (for the acid) during workup before chromatography.

A careful selection of the solvent system for your column, based on TLC analysis, is critical for achieving good separation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)[2]

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME) or dioxane)[2]

  • Water (if using a two-phase system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Key Side Product Pathways

The following diagram illustrates the formation of the two most common side products in palladium-catalyzed cross-coupling reactions of this compound.

Side_Products Start 4-Iodo-1-methyl-1H- pyrazole-5-carbonitrile + Pd(0) Intermediate Ar-Pd(II)-L2-I Start->Intermediate Oxidative Addition Deiodinated De-iodinated Product: 1-Methyl-1H-pyrazole- 5-carbonitrile Homocoupled Homocoupled Dimer Desired Desired Cross-Coupled Product Intermediate->Deiodinated Hydrodehalogenation (e.g., via H₂O, base) Intermediate->Homocoupled Dimerization Pathway Intermediate->Desired Transmetalation & Reductive Elimination

Caption: Common side product formation pathways.

Diagram 2: Troubleshooting Logic Flow

This flowchart provides a logical sequence for troubleshooting unexpected results in your reaction.

Troubleshooting_Flow Start Reaction Yield is Low or Multiple Products Observed Check_TLC_MS Analyze by TLC & MS Start->Check_TLC_MS Deiodination De-iodination Suspected (Mass = M-I+H) Check_TLC_MS->Deiodination Yes Homocoupling Homocoupling Suspected (Mass ≈ 2M-2I) Check_TLC_MS->Homocoupling Yes Nitrile_Hydrolysis Nitrile Hydrolysis Suspected (Mass = M+H₂O or M+NH₃) Check_TLC_MS->Nitrile_Hydrolysis Yes Solve_Deiodination Ensure Anhydrous Conditions Optimize Base & Ligand Lower Temperature Deiodination->Solve_Deiodination Solve_Homocoupling Adjust Stoichiometry Lower Catalyst Loading Degas Solvents Rigorously Homocoupling->Solve_Homocoupling Solve_Hydrolysis Use Milder Base Ensure Anhydrous Conditions Monitor Reaction Time Nitrile_Hydrolysis->Solve_Hydrolysis

Caption: Troubleshooting flowchart for side product identification.

Data Summary

Side ProductCommon Reaction TypeKey Identifying Feature (MS)Primary CauseMitigation Strategy
De-iodination Product Suzuki, Sonogashira, Buchwald-Hartwig[M-I+H]⁺Presence of protic impuritiesRigorous anhydrous conditions
Homocoupled Dimer Suzuki, Sonogashira[2M-2I]⁺Slow transmetalation/reductive eliminationOptimize catalyst/ligand system
Glaser Coupling Product Sonogashira[2M(alkyne)-2H]⁺Presence of oxygenThorough degassing, inert atmosphere
Nitrile Hydrolysis Product Reactions with strong base[M+H₂O]⁺ or [M+NH₃]⁺Strong base, presence of waterUse milder base, anhydrous conditions

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*. [Link]

  • Zolfigol, M. A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-216. [Link]

  • Li, C., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4833*. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4691*. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chen, Y.-C., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 23(8), 1998*. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Al-Masum, M. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Beier, P., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 2898-2908*. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Inamoto, K., et al. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 9(12), 2353–2356*. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 129(42), 12899–12908*. [Link]

  • Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4691*. [Link]

  • Organic Chemistry Portal. (2021). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]

  • Kagan, J., & Melnick, B. (1979). The synthesis and photochemistry of 4‐amino‐3‐cyanopyrazole. Journal of Heterocyclic Chemistry, 16(6), 1113–1115*. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922*. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Hassan, J., et al. (2002). Direct homocoupling of aryl halides catalyzed by palladium. Chemical Reviews, 102(5), 1359–1470*. [Link]

  • Kim, J., & Lee, S. (2010). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society, 31(10), 2831-2834*. [Link]

  • Kumpins, V., & Ciekure, J. (2008). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2008(14), 166-179*. [Link]

  • Sharma, S., & Singh, P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7456*. [Link]

  • Wang, X., et al. (2021). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 12(15), 5516-5522*. [Link]

  • Gao, Y., et al. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 23(10), 3844–3848*. [Link]

  • Zolfigol, M. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 45(24), 10688-10697*. [Link]

  • Sharma, R., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules, 26(11), 3270*. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kabalka, G. W., et al. (2004). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 69(17), 5807–5810*. [Link]

  • Lee, S., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(20), 4691*. [Link]

  • Zolfigol, M. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 45(24), 10688-10697*. [Link]

  • RepositóriUM - Universidade do Minho. (n.d.). Browsing by Subject "Cyanopyrazole". RepositóriUM. [Link]

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Technical Support Center: Purification of Crude 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. As a substituted iodopyrazole, this compound is a valuable building block in medicinal chemistry, particularly for constructing more complex molecules through cross-coupling reactions.[1] Achieving high purity is paramount, as residual impurities can interfere with downstream reactions, compromise biological assay results, and introduce artifacts into analytical data.[2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, which typically involves the iodination of a 1-methyl-1H-pyrazole-5-carbonitrile precursor.[3][4] Likely impurities include:

  • Unreacted Starting Material: The non-iodinated pyrazole precursor.

  • Regioisomers: Depending on the directing effects of the substituents, other iodinated isomers could form.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-pyrazole species.

  • Residual Iodine: Elemental iodine (I₂) used in the reaction is a common colored impurity that can make the crude product appear dark brown or purple.[5]

  • Reaction Solvents and Reagents: Residual solvents (e.g., DMF, DMSO) or by-products from the iodinating agent can also be present.[6]

Q2: My crude product is a dark, sticky oil or solid. What is the recommended first step before attempting chromatography or recrystallization?

A2: A dark color is a strong indicator of residual elemental iodine.[5] An initial aqueous work-up is highly recommended to remove this and other inorganic salts. This procedure involves dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane and washing it with an aqueous solution of a mild reducing agent, such as 5-10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer. This should be followed by a brine wash to remove excess water from the organic layer before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[5]

Q3: How do I choose between column chromatography and recrystallization for purification?

A3: The choice depends on the physical state of your crude product and its initial purity.

  • Recrystallization is the most efficient method for solid compounds that already have a relatively high purity (>90%). It is excellent for removing small amounts of impurities and can yield highly pure crystalline material if the correct solvent is found.[7]

  • Column Chromatography is more suitable for purifying oils, amorphous solids, or complex mixtures containing multiple components with similar polarities. It is the preferred method when the starting purity is low or when separating isomers.[6]

Q4: My compound streaks badly during analysis by silica gel TLC. What causes this and how can I fix it?

A4: Streaking (or tailing) of nitrogen-containing heterocycles like pyrazoles on silica gel is a classic problem. It is caused by the interaction between the basic lone pair of electrons on the pyrazole's nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong interaction prevents a clean, sharp band from moving up the plate. To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (Et₃N) or a few drops of ammonium hydroxide into your chromatography eluent.[5][8] This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use an Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina instead of silica gel.[6]

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of methods is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is essential for confirming the structure and can reveal the presence of impurities if their signals do not overlap with the product's signals. Absolute quantitative ¹H NMR (qNMR) can be used to determine purity with high accuracy without relying on a reference standard of the compound itself.[9]

  • HPLC/UPLC: High-Performance Liquid Chromatography is a highly sensitive method for detecting and quantifying impurities. A reverse-phase method (e.g., C18 column) is typically used. Purity is often reported as a percentage of the total peak area.[10]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of your compound and can help in identifying the mass of any impurities detected by the chromatogram.[11]

Troubleshooting Guide: Common Purification Issues

IssuePossible Cause(s)Recommended Solution(s)
Streaking/Tailing on Silica Gel Column The basic nitrogen atoms of the pyrazole are interacting with acidic silanol groups on the silica surface.[5]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[8] 2. Switch Stationary Phase: Use neutral alumina, which is less acidic than silica gel.[6] 3. Consider Reversed-Phase: If available, reversed-phase chromatography is less prone to this issue with basic compounds.[7]
Compound "Oils Out" During Recrystallization 1. The solution was cooled too rapidly. 2. The chosen solvent has too low a boiling point, causing it to evaporate and supersaturate the solution too quickly. 3. High levels of impurities are inhibiting crystal lattice formation.[7]1. Slow Cooling: Re-dissolve the oil by heating and adding a minimal amount of additional hot solvent. Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving to an ice bath.[7] 2. Add a Seed Crystal: Introduce a small crystal from a previously successful batch to initiate crystallization.[7] 3. Change Solvent System: Screen for a better solvent or solvent pair (e.g., ethanol/water, ethyl acetate/heptane).
Poor Separation in Column Chromatography The polarity difference between your compound and the impurities is insufficient in the chosen eluent system.[6]1. Optimize with TLC: Methodically test various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives a good separation (ΔRf > 0.2) between your product and the impurities. 2. Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This helps separate less polar impurities first before eluting your more polar product.[6] 3. Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load 1-5% of crude material by mass relative to the silica gel.[6]
Low or No Recovery from Recrystallization 1. Too much solvent was used, keeping the compound dissolved even when cold. 2. The compound is significantly soluble in the solvent even at low temperatures.1. Concentrate the Mother Liquor: If you suspect too much solvent was used, carefully evaporate a portion of the solvent from the filtrate and attempt to cool it again to recover more product.[6] 2. Switch Solvents: Find a solvent in which your compound has very poor solubility at cold temperatures. 3. Induce Precipitation: If crystallization fails, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until turbidity appears, then cool.
Compound Appears to Decompose on Silica Gel Iodinated heterocycles can sometimes be sensitive to the acidic environment of silica gel, leading to degradation.1. Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography). Do not let the compound sit on the column for an extended period.[7] 2. Deactivate the Silica: Use the triethylamine-modified eluent as described above. 3. Switch Purification Method: If degradation is significant, rely on recrystallization or consider preparative reversed-phase HPLC.[7]

Purification Methodologies: A Comparative Overview

TechniqueBest ForTypical RecoveryAdvantagesLimitations
Recrystallization Solid compounds with >90% initial purity.[7]60-90%Highly effective for achieving high purity (>99%); scalable; cost-effective.Not suitable for oils or highly impure mixtures; requires screening for an appropriate solvent system.
Flash Chromatography (Silica Gel) Oils, amorphous solids, and complex mixtures with differing polarities.70-95%Excellent for separating multiple components; applicable to a wide range of compounds.Can be labor-intensive; potential for compound degradation on acidic silica; requires solvent for elution.[5][6]
Reversed-Phase HPLC Achieving very high purity (>99.5%); separating closely related isomers or polar impurities.[7]80-95%High-resolution separation; automated systems available.Requires specialized equipment; often limited to smaller scales (mg to g); can be expensive.

Detailed Experimental Protocols

Protocol 1: Initial Aqueous Work-up
  • Expertise & Rationale: This step is crucial for removing colored iodine impurities and water-soluble by-products before committing to more resource-intensive purification methods. The sodium thiosulfate chemically reduces I₂ to colorless and water-soluble NaI.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Reducing Wash: Add an equal volume of 5% aqueous sodium thiosulfate solution. Stopper the funnel, shake vigorously for 30-60 seconds (venting frequently), and allow the layers to separate. The dark color in the organic layer should fade. Drain the aqueous layer. Repeat if necessary until the organic layer is pale yellow or colorless.[5]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes residual water and helps break any emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, decolorized product.

Protocol 2: Purification by Flash Column Chromatography
  • Expertise & Rationale: This protocol uses a triethylamine-modified eluent to prevent streaking and ensure symmetrical peak shape for the basic pyrazole compound. TLC is used first to determine the optimal solvent conditions empirically.

  • TLC Analysis: On a silica gel TLC plate, spot your crude material. Develop the plate in several solvent systems of increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane). To each system, add 1% triethylamine. The ideal eluent should move your product to an Rf (retention factor) of ~0.3-0.4 while separating it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 10% Ethyl Acetate/Hexane + 1% Et₃N). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system identified in step 1. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Expertise & Rationale: This method relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble. Slow cooling is critical for the formation of a pure crystal lattice.

  • Solvent Screening: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and heat. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. Solvent pairs like Ethanol/Water or Ethyl Acetate/Heptane can also be effective.[8][12]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should begin. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for purifying crude this compound.

PurificationWorkflow start Crude this compound assessment Initial Assessment: Color & Physical State start->assessment workup Aqueous Work-up (Sodium Thiosulfate Wash) assessment->workup If dark/colored purity_check Preliminary Purity Check (TLC / ¹H NMR) assessment->purity_check If pale solid/oil workup->purity_check decision Purity > 90% and Solid? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Flash Column Chromatography decision->chromatography No final_assessment Final Purity Assessment (HPLC, ¹H NMR, LC-MS) recrystallization->final_assessment chromatography->final_assessment end_product Pure Product (>95%) final_assessment->end_product

Caption: Decision workflow for purification.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
  • Al-Masoudi, et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry.
  • BLDpharm. This compound.
  • BenchChem Application Notes. (2025). 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.
  • PubChemLite. This compound.
  • Google Patents. (2020). Synthesis method of 1-methyl-4-iodopyrazole.
  • Stanovnik, B. et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI.
  • Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Gauthier, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • SIELC Technologies. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column.
  • Moravek.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Iodo-Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions of iodo-pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve optimal results.

Introduction: The Nuances of Iodo-Pyrazole Cross-Coupling

The Suzuki-Miyaura cross-coupling of iodo-pyrazoles is a cornerstone reaction in medicinal chemistry for the synthesis of complex molecules and potential drug candidates.[1] The high reactivity of the carbon-iodine bond makes iodo-pyrazoles excellent substrates for forming new carbon-carbon bonds.[1] However, achieving high yields and minimizing side reactions requires careful optimization of reaction parameters, with palladium catalyst loading being a critical factor. This guide provides practical, field-proven insights to help you troubleshoot common issues and refine your experimental protocols.

Troubleshooting Guide: From Low Yield to Catalyst Death

This section addresses specific problems you might encounter during your iodo-pyrazole cross-coupling experiments.

Issue 1: My reaction shows low or no conversion to the desired product.

This is one of the most common challenges. A systematic approach is crucial to pinpoint the cause.

  • Potential Cause A: Inactive Catalyst System

    • The "Why": The active catalytic species in these reactions is Palladium(0), which is typically generated in situ from a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[2] If this reduction to Pd(0) is inefficient, the catalytic cycle cannot initiate. Furthermore, the active Pd(0) species is sensitive to oxygen and can decompose, often observed as the formation of black palladium precipitate ("palladium black"), rendering it inactive.[2]

    • Solution Workflow:

      Start Low/No Conversion Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Catalyst Appears Active Success Improved Yield Check_Catalyst->Success Switched to Pre-formed Pd(0) or Precatalyst Check_Reagents Inspect Reagent Quality Check_Conditions->Check_Reagents Conditions Optimized Check_Conditions->Success Adjusted Temp/Base/Time Check_Reagents->Success Used Fresh/Pure Reagents

      Caption: Troubleshooting workflow for low reaction conversion.

    • Actionable Steps:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas like argon or nitrogen. Maintain this inert atmosphere throughout the reaction setup and duration.[3]

      • Consider a Pre-formed Catalyst: If you suspect issues with in situ catalyst generation, switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G2) that readily forms the active species.[4]

      • Ligand Choice is Key: The ligand stabilizes the palladium catalyst.[2] For electron-rich substrates like aminopyrazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can be highly effective.[4]

  • Potential Cause B: Unsuitable Reaction Conditions

    • The "Why": The delicate balance of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to facilitate the transmetalation step, while a solvent that doesn't adequately dissolve all reactants will hinder the reaction.[3] Temperature affects both the reaction rate and catalyst stability.[2]

    • Actionable Steps:

      • Base Selection: For Suzuki couplings of iodo-pyrazoles, common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] If one isn't working, screen others. Cesium carbonate is often a robust choice.

      • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is frequently used to dissolve both the organic substrates and the inorganic base.[1] A typical ratio is 3:1 or 4:1 organic solvent to water.[1]

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[2] Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed. Microwave irradiation can sometimes provide rapid, uniform heating, minimizing catalyst degradation.[1][5]

Issue 2: I'm observing significant dehalogenation of my iodo-pyrazole.

Dehalogenation, where the iodine atom is replaced by a hydrogen atom, is a common and frustrating side reaction.[6][7]

  • The "Why": This side reaction can be promoted by several factors. The presence of water or other protic sources can lead to protodeiodination.[3] Additionally, after the initial oxidative addition step, the palladium complex can sometimes react with other components in the mixture to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[8] High temperatures can also exacerbate this issue.[5] Iodo-pyrazoles are particularly susceptible to this side reaction compared to their bromo or chloro counterparts.[6][7][9]

    Start Dehalogenation Observed Cause1 Protic Species (H₂O) Start->Cause1 Cause2 High Temperature Start->Cause2 Cause3 Inappropriate Ligand Start->Cause3 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Screen Electron-Rich Ligands Cause3->Solution3

    Caption: Key factors contributing to dehalogenation.

  • Actionable Steps:

    • Solvent Choice: Consider using toluene, as it is often less prone to causing dehalogenation compared to solvents like dioxane or DMF.[5]

    • Use Anhydrous Conditions: Ensure your solvents and reagents are dry to minimize protodeiodination.[3]

    • Optimize Ligand: An electron-rich ligand can promote the desired reductive elimination over side reactions.[3] Consider screening ligands like SPhos, XPhos, or RuPhos.[5]

    • Temperature Control: Start with lower reaction temperatures and only increase if the reaction is too slow.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for an iodo-pyrazole Suzuki coupling?

A: A good starting point for catalyst loading is typically in the range of 1-5 mol %.[10] For many routine couplings, 1-2 mol % of a palladium precatalyst with an appropriate ligand is often sufficient.[11] If you are working with particularly challenging or unreactive substrates, you may need to increase the loading to 5 mol %.[1][12] However, increasing catalyst loading should be a final optimization step, as it increases costs and the potential for residual palladium in your product.[3]

Catalyst Loading (mol %)Typical ApplicationConsiderations
0.1 - 1.0 Highly reactive substrates, initial screeningCost-effective, low metal contamination.
1.0 - 5.0 General purpose, good starting rangeBalances reactivity with cost.[10][12]
> 5.0 Challenging substrates, difficult couplingsHigher cost, increased side reactions, potential for palladium black formation.[12]

Q2: How does the ligand-to-palladium ratio affect the reaction?

A: The ligand-to-palladium (L:Pd) ratio is crucial for catalyst stability and activity. For monodentate phosphine ligands (like Buchwald ligands), a L:Pd ratio of 1:1 to 2:1 is common. An excess of the ligand can help stabilize the active Pd(0) species and prevent catalyst decomposition. For bidentate ligands (like dppf), a 1:1 ratio is typically used. Varying the amount of ligand can sometimes alter the reaction's outcome and selectivity.[10][12]

Q3: Can the unprotected N-H on the pyrazole ring cause problems?

A: Yes, the acidic proton on the pyrazole N-H can interfere with the reaction.[2][3] It can react with the base, potentially leading to catalyst inhibition or deactivation.[3] For this reason, N-protected pyrazoles often give more consistent and higher yields. If you must use an unprotected pyrazole, careful selection of the base and catalyst system is even more critical.[7][13]

Q4: When should I use a Pd(II) precatalyst versus a Pd(0) catalyst?

A: Pd(II) precatalysts like Pd(OAc)₂ are often cheaper and more stable to air than many Pd(0) sources. They are used in combination with a ligand to generate the active Pd(0) catalyst in situ. This is a very common and effective approach.[1] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous when in situ generation is problematic, but they can be less stable. Modern palladacycle precatalysts (often Pd(II) complexes with bulky phosphine ligands) are designed to be air-stable while providing rapid and reliable generation of the active Pd(0) species, offering a good balance of stability and reactivity.[14]

General Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an iodo-pyrazole.

Materials:

  • Iodo-pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • SPhos (4 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-pyrazole, arylboronic acid, palladium catalyst, ligand, and base.[5]

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: General experimental workflow for iodo-pyrazole Suzuki coupling.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang, Green Chem., 2007 , 9, 411-420. [Link]

  • C. Torborg, M. Beller, Adv. Synth. Catal., 2009 , 351, 3027-3043. [Link]

  • A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed., 2002 , 41, 4176-4211. [Link]

  • Arkat USA, Inc., Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions, ARKIVOC, 2003 , (ix), 87-95. [Link]

  • M. R. M. D. Santos, S. M. M. A. F. V. V. Marques, J. Org. Chem., 2016 , 81, 12491-12501. [Link]

  • N. Miyaura, A. Suzuki, Chem. Rev., 1995 , 95, 2457-2483. [Link]

Sources

Technical Support Center: Managing Catalyst Inhibition by Pyrazole Nitrogen Atoms in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst inhibition by pyrazole nitrogen atoms in cross-coupling reactions. Pyrazole-containing compounds are crucial in medicinal chemistry, and overcoming synthetic hurdles in their derivatization is paramount for advancing drug discovery programs.[1][2][3] This resource is designed to provide you with the mechanistic understanding and practical solutions to successfully navigate these complex reactions.

Introduction: The Pyrazole Problem in Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the presence of a pyrazole moiety in one of the coupling partners often leads to significant challenges, primarily due to the coordination of the pyrazole's nitrogen atoms to the palladium catalyst. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[4] Both the pyridine-like sp² nitrogen and the pyrrole-like NH group can be involved in this deactivating interaction. The extent of inhibition is influenced by the steric and electronic properties of the pyrazole ring.[5]

This guide will equip you with the knowledge to diagnose and solve these inhibition problems, leading to successful and efficient synthesis of your target pyrazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a pyrazole substrate failing or giving low yields?

A1: The most common reason for failure is the inhibition of the palladium catalyst by the pyrazole nitrogen atoms. The lone pair of electrons on the sp² nitrogen of the pyrazole can coordinate strongly to the palladium center, forming a stable complex that is catalytically inactive.[4] This effectively reduces the concentration of the active catalyst in the reaction mixture. Additionally, the acidic proton on the N-H of an unprotected pyrazole can also interact with the catalyst or the basic reaction medium, leading to catalyst deactivation.

Q2: Which nitrogen atom of the pyrazole is responsible for catalyst inhibition?

A2: Both nitrogen atoms can potentially contribute to catalyst inhibition. The pyridine-like (sp²) nitrogen is generally considered the primary culprit due to the outward-pointing lone pair of electrons, which is readily available for coordination to the metal center. However, the NH proton of an unsubstituted pyrazole can also be involved in deactivating pathways, especially in the presence of a base.

Q3: Are certain coupling reactions more susceptible to pyrazole inhibition than others?

A3: Yes. While pyrazole inhibition can be a problem in various palladium-catalyzed reactions, it is particularly prevalent in Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[6][7][8] The specific reaction conditions, such as the choice of ligand, base, and solvent, can either exacerbate or mitigate the inhibition.

Q4: Can the substituents on the pyrazole ring affect the level of inhibition?

A4: Absolutely. Bulky substituents near the coordinating nitrogen atoms can sterically hinder the interaction with the palladium catalyst, thus reducing inhibition.[5] The electronic properties of the substituents also play a role. Electron-withdrawing groups on the pyrazole ring can decrease the basicity of the nitrogen atoms, making them less likely to coordinate to the catalyst. Conversely, electron-donating groups can enhance the coordinating ability of the pyrazoles and increase inhibition.

Troubleshooting Guide: From Diagnosis to Solution

When faced with a struggling coupling reaction involving a pyrazole, a systematic approach to troubleshooting is essential. This guide will walk you through a decision-making process to identify the root cause and implement an effective solution.

Step 1: Diagnose the Problem

The first step is to confirm that pyrazole inhibition is indeed the likely cause of your reaction's failure.

  • Symptom: The reaction shows little to no conversion of starting materials, even after extended reaction times or at elevated temperatures.

  • Symptom: You observe the formation of palladium black, indicating catalyst decomposition.

  • Confirmation: Run a control experiment without the pyrazole-containing substrate, if possible. If the reaction proceeds under these conditions, it strongly suggests that the pyrazole is the inhibiting species.

Step 2: Implement a Solution

Once pyrazole inhibition is suspected, you have several strategies at your disposal. The choice of strategy will depend on the specific substrates and the desired outcome.

The choice of ligand is critical in overcoming pyrazole inhibition. Bulky, electron-rich phosphine ligands are often effective as they can promote the desired catalytic cycle and disfavor the formation of stable, inhibitory pyrazole-palladium complexes.

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are often the ligands of choice for coupling reactions involving N-heterocycles.[8] Their steric bulk and electron-donating properties help to stabilize the active catalytic species and promote reductive elimination.

    • Pyridine-pyrazole based ligands: Specifically designed ligands incorporating a pyrazole moiety have been shown to be effective in some cases, though their performance can be highly system-dependent.[9][10]

    • N-Heterocyclic Carbene (NHC) ligands: In some instances, NHC ligands can offer a robust alternative to phosphines.

LigandKey FeaturesRecommended for
XPhos Bulky, electron-rich biaryl phosphineSuzuki, Buchwald-Hartwig
SPhos Similar to XPhos, often used in combination with palladium precatalystsSuzuki, Buchwald-Hartwig
RuPhos Another effective Buchwald ligandSuzuki, Buchwald-Hartwig
Custom Pyrazole-based ligands Can be tailored for specific applicationsSuzuki, Amination

Protecting the pyrazole nitrogen is a highly effective strategy to prevent its coordination to the palladium catalyst. The protecting group can be removed after the coupling reaction.

  • Common Protecting Groups:

    • Trityl (Tr): Provides good steric hindrance and is relatively easy to introduce and remove.[7]

    • tert-Butoxycarbonyl (Boc): Another common protecting group, though its stability can be an issue under certain reaction conditions.

    • Vinyl: Can serve as a stable N-protecting group that can be removed under mild conditions.[11]

Experimental Protocol: N-Tritylation of a Pyrazole

  • Dissolve the pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Add trityl chloride (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-tritylated pyrazole by column chromatography.

Experimental Protocol: Deprotection of an N-Tritylated Pyrazole

  • Dissolve the N-tritylated pyrazole in a suitable solvent, such as DCM.

  • Add a mild acid, such as trifluoroacetic acid (TFA) (2-5 eq.), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the deprotected pyrazole with an organic solvent and purify as needed.

Fine-tuning the reaction conditions can sometimes be sufficient to overcome mild inhibition.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can compensate for the catalyst being sequestered by the pyrazole.[8]

  • Base Selection: The choice of base can be crucial. In some cases, using a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be advantageous over inorganic bases.[12][13] For Suzuki reactions, weaker bases like potassium fluoride (KF) might be beneficial in reducing side reactions.

  • Solvent Effects: The coordinating ability of the solvent can influence the extent of pyrazole inhibition. Less coordinating solvents like dioxane or toluene are often preferred over highly coordinating solvents like DMF.[8]

  • Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also lead to catalyst decomposition. Careful optimization of the reaction temperature is necessary.

Visualizing the Problem and Solution

The Mechanism of Inhibition

The following diagram illustrates how a pyrazole can coordinate to a palladium(0) catalyst, taking it out of the desired catalytic cycle for a Suzuki coupling.

InhibitionMechanism Active_Catalyst Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Inactive_Complex Pd(0)L(Pyrazole) (Inactive Complex) Active_Catalyst->Inactive_Complex Coordination Pd_II_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd_II_Complex->Transmetalation Diaryl_Pd_II Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_Pd_II Reductive_Elimination Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regenerates Catalyst Product Ar-Ar' (Product) Reductive_Elimination->Product Pyrazole Pyrazole Pyrazole->Inactive_Complex

Caption: Pyrazole coordination to the active Pd(0) catalyst forms a stable, inactive complex, preventing entry into the catalytic cycle.

Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting a pyrazole-inhibited coupling reaction.

TroubleshootingWorkflow Start Reaction Failure with Pyrazole Substrate Diagnosis Is Pyrazole Inhibition the Likely Cause? Start->Diagnosis Strategy1 Modify Ligand: Use Bulky, Electron-Rich Phosphines (e.g., XPhos) Diagnosis->Strategy1 Yes Reassess Re-evaluate Reaction and Substrates Diagnosis->Reassess No Strategy2 Protect Pyrazole N-H: (e.g., with Trityl or Boc) Strategy1->Strategy2 No Improvement Success Successful Coupling Strategy1->Success Success Strategy3 Optimize Conditions: Increase Catalyst Loading, Change Base/Solvent Strategy2->Strategy3 No Improvement Strategy2->Success Success Strategy3->Success Success Strategy3->Reassess No Improvement

Caption: A systematic workflow for addressing catalyst inhibition in pyrazole coupling reactions.

References

Sources

preventing dehalogenation side reactions with 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dehalogenation Side Reactions in Cross-Coupling Methodologies

Welcome to the Technical Support Center for 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle. One of the most common issues encountered with iodo-heterocycles is hydrodehalogenation, the undesired replacement of the iodine atom with a hydrogen atom. This guide provides in-depth troubleshooting advice, scientifically-grounded explanations, and optimized protocols to help you minimize this side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Dehalogenation Side Reactions

This section addresses specific issues you might encounter during your experiments. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Significant formation of 1-methyl-1H-pyrazole-5-carbonitrile is observed alongside my desired cross-coupling product.

Primary Suspect: Hydrodehalogenation, a common competing reaction in palladium-catalyzed cross-couplings.[1]

Underlying Causes & Mechanistic Insights:

Hydrodehalogenation can occur through several pathways, often dictated by the specific reaction conditions:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, if the amine coupling partner has β-hydrogens, an intermediate palladium-amide complex can undergo β-hydride elimination. This forms a palladium-hydride species, which can then reductively eliminate with the pyrazole ring, leading to the dehalogenated byproduct.[2][3]

  • Solvent as a Hydride Source: Protic solvents, particularly alcohols like methanol, can act as hydride donors.[1][4] The palladium catalyst can facilitate the oxidation of the alcohol, generating a palladium-hydride intermediate that leads to dehalogenation.[1]

  • Base-Mediated Pathways: Certain strong bases can promote dehalogenation, sometimes in conjunction with the solvent or even trace water.[1][5]

Solutions & Optimization Strategies:

  • Re-evaluate Your Solvent Choice:

    • Action: Switch from protic solvents (e.g., methanol, ethanol, isopropanol) to aprotic solvents.

    • Rationale: Aprotic solvents such as THF, DMF, toluene, or dioxane lack the acidic protons that can be readily transferred to the palladium catalyst, thus minimizing the formation of palladium-hydride species.[4][6]

    • Recommendation: Toluene or dioxane are often excellent starting points for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

  • Optimize the Base:

    • Action: If using a strong alkoxide base like sodium tert-butoxide, consider switching to a weaker inorganic base.

    • Rationale: While strong bases are often necessary, they can also accelerate dehalogenation.[1] Weaker bases like K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine (in Sonogashira couplings) can be effective for the desired coupling while minimizing the side reaction.[4][7]

    • Tip: The choice of base is highly dependent on the specific cross-coupling reaction. It is often necessary to screen a few options.

  • Ligand Selection is Crucial:

    • Action: Employ bulky, electron-rich phosphine ligands.

    • Rationale: Ligands play a critical role in modulating the reactivity of the palladium center.[8][9][10] Bulky ligands, such as those from the Buchwald or Josiphos families, can sterically hinder the approach of hydride sources and promote the desired reductive elimination over dehalogenation.[6][11] Electron-rich ligands enhance the rate of oxidative addition, which can help the desired reaction outcompete the dehalogenation pathway.[10]

  • Control the Reaction Temperature:

    • Action: Attempt the reaction at a lower temperature.

    • Rationale: Higher temperatures can sometimes favor decomposition pathways and side reactions, including dehalogenation.[4][12] While a certain activation energy is required, running the reaction at the lowest effective temperature can improve selectivity.

Issue 2: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature), I see an increase in the dehalogenated byproduct.

Primary Suspect: Inefficient oxidative addition or transmetalation leading to a longer catalyst lifetime in a state susceptible to side reactions.

Underlying Causes & Mechanistic Insights:

The catalytic cycle in cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination.[13] If any of these steps are slow, the palladium intermediate may have a longer lifetime, increasing the probability of encountering a hydride source and undergoing dehalogenation.

Solutions & Optimization Strategies:

  • Enhance Oxidative Addition:

    • Action: Ensure your palladium catalyst is active (Pd(0)). Consider using a pre-catalyst.

    • Rationale: The first step, oxidative addition, requires an active Pd(0) species.[14] If your Pd(II) precatalyst is not efficiently reduced in situ, the reaction will be slow. Using a well-defined Pd(0) source or a modern pre-catalyst can ensure a sufficient concentration of the active catalyst.

    • Recommendation: G3 or G4 Buchwald pre-catalysts are often effective.[7]

  • Facilitate Transmetalation (Suzuki Coupling):

    • Action: Ensure your boronic acid/ester is of high quality. Add a small amount of water to biphasic solvent systems (e.g., toluene/water).

    • Rationale: The transmetalation step in Suzuki couplings can be sensitive to the quality of the boron reagent and the reaction conditions. A small amount of water can sometimes facilitate the transfer of the organic group from boron to palladium.

  • Consider a Different Palladium Source/Ligand Combination:

    • Action: Screen different catalyst systems.

    • Rationale: The combination of the palladium source and the ligand dictates the overall efficiency of the catalytic cycle.[15] A system that is highly active for your specific substrate can accelerate the desired coupling, thereby minimizing the time for side reactions to occur.

Issue 3: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?

Primary Suspect: Need for a robust analytical method to monitor reaction progress and purity.

Solutions & Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Action: Develop an HPLC method to separate the starting material, desired product, and the dehalogenated byproduct.

    • Rationale: HPLC is a powerful tool for quantifying the components of a reaction mixture. The dehalogenated product will have a different polarity and thus a different retention time compared to the iodinated starting material and the coupled product.[16][17]

    • Tip: A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector is suitable as all three components are UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Action: Use LC-MS to confirm the identity of the peaks observed in the HPLC chromatogram.

    • Rationale: Mass spectrometry provides molecular weight information, which can definitively identify the dehalogenated byproduct (1-methyl-1H-pyrazole-5-carbonitrile) by its characteristic mass.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Action: For volatile compounds, GC-MS can be an effective analytical tool.

    • Rationale: GC-MS separates compounds based on their boiling points and provides mass spectral data for identification.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Use ¹H NMR to analyze the crude reaction mixture.

    • Rationale: The proton that replaces the iodine atom on the pyrazole ring will have a characteristic chemical shift in the ¹H NMR spectrum, allowing for an estimation of the relative amounts of the desired product and the dehalogenated side product.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under standard laboratory conditions?

A1: Yes, this compound is generally a stable, solid compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere to prevent any potential degradation.

Q2: Besides palladium-catalyzed reactions, are there other conditions that can cause dehalogenation?

A2: Yes, while less common in the context of cross-coupling, other reductive conditions can lead to dehalogenation. These include certain radical reactions or exposure to strong reducing agents. Visible light, in combination with a base, can also initiate radical-mediated dehalogenation.[5] It is important to be mindful of the full scope of reagents and conditions your compound is exposed to during a multi-step synthesis.

Q3: Can the N-H proton on an unprotected pyrazole ring interfere with cross-coupling reactions and contribute to dehalogenation?

A3: For the topic compound, 4-Iodo-1-methyl -1H-pyrazole-5-carbonitrile, the nitrogen is already protected with a methyl group, so this is not a concern. However, for analogous unprotected pyrazoles (with an N-H), the acidic proton can indeed cause complications. It can react with the base, potentially affecting the catalytic cycle. In such cases, N-protection might be necessary for optimal results.[19][20]

Q4: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling, and how does this relate to dehalogenation?

A4: The general reactivity order is Ar-I > Ar-Br > Ar-Cl.[11] Aryl iodides are the most reactive, which is often an advantage as it allows for milder reaction conditions (e.g., lower temperatures). This can, in turn, help to suppress side reactions like dehalogenation that might become more prevalent under the harsher conditions required for less reactive aryl chlorides.[21]

Visualizing the Problem: Desired vs. Undesired Pathways

The following diagram illustrates the critical juncture in a palladium-catalyzed cross-coupling reaction where the cycle can either proceed to the desired product or be diverted to the dehalogenated byproduct.

G cluster_0 Desired Catalytic Cycle cluster_1 Dehalogenation Side Pathway A Ar-Pd(II)-X B Transmetalation (e.g., with R-B(OH)₂) A->B H Ar-Pd(II)-H A->H Reaction with Pd-Hydride C Ar-Pd(II)-R B->C D Reductive Elimination C->D E Desired Product (Ar-R) D->E F Hydride Source (Solvent, Base, etc.) G Formation of Pd-Hydride Species F->G I Reductive Elimination H->I J Dehalogenated Byproduct (Ar-H) I->J

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Optimized Protocol: Suzuki Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize the risk of hydrodehalogenation.

Objective: To couple this compound with an arylboronic acid.

Parameter Recommendation Rationale
Palladium Catalyst RuPhos Pd G3 (2 mol%)Highly active pre-catalyst promotes efficient catalytic turnover.[7]
Ligand RuPhos (included in pre-catalyst)A bulky, electron-rich ligand that favors reductive elimination over side reactions.
Base K₃PO₄ (2.0 equivalents)A moderately strong inorganic base, less prone to causing dehalogenation than alkoxides.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that do not act as hydride donors.[6]
Temperature 80-100 °CSufficient to promote the reaction without excessive thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the catalyst.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), and the RuPhos Pd G3 pre-catalyst (0.02 eq.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (start with 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Troubleshooting Workflow for Dehalogenation

If you still observe significant dehalogenation, follow this logical troubleshooting workflow.

workflow start Dehalogenation Observed check_solvent Is the solvent aprotic (e.g., Toluene, Dioxane)? start->check_solvent change_solvent Switch to an aprotic solvent check_solvent->change_solvent No check_base Is the base an alkoxide (e.g., NaOtBu)? check_solvent->check_base Yes change_solvent->check_base change_base Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_temp Is the temperature > 100°C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature to 80°C check_temp->lower_temp Yes check_ligand Are you using a bulky, electron-rich ligand? check_temp->check_ligand No lower_temp->check_ligand change_ligand Screen ligands (e.g., Buchwald-type) check_ligand->change_ligand No end Problem Resolved check_ligand->end Yes change_ligand->end

Sources

Technical Support Center: Optimizing Reactions with 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during its use in synthetic chemistry. The C4-iodine on this pyrazole scaffold provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry. However, the success of these transformations is profoundly influenced by a parameter that is crucial yet often underexplored: the choice of solvent.

This document offers full editorial control to move beyond rigid templates, providing a dynamic resource that explains the causality behind experimental choices. Here, we will dissect the role of the solvent in modulating the reactivity of this key intermediate, offering troubleshooting guides and validated protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions involving this compound?

A1: The solvent is not merely an inert medium but an active participant that influences nearly every aspect of the reaction.[1] Its role extends to:

  • Solubility: All components—the iodopyrazole substrate, the coupling partner (e.g., boronic acid, alkyne, or amine), the palladium catalyst, the ligand, and the base—must have adequate solubility at the reaction temperature for the reaction to proceed efficiently.[2] Poor solubility is a common cause of sluggish or failed reactions.[3]

  • Catalyst Activation and Stability: Solvents can play a direct role in the activation of palladium pre-catalysts to the active Pd(0) species.[1] For instance, some solvents can help dissociate palladium acetate trimers into reactive monomers.[1] Conversely, certain coordinating solvents can bind to the palladium center, inhibiting catalysis.[2]

  • Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the reaction rate by stabilizing charged intermediates or transition states within the catalytic cycle.[1][4] In some cases, solvent choice can even dictate chemoselectivity, determining which of two reactive sites on a molecule undergoes reaction.[4][5]

  • Influence on Base Activity: The effectiveness of an inorganic base (like K₂CO₃ or Cs₂CO₃) is often dependent on its solubility in the reaction medium. The solvent system, particularly the use of co-solvents like water, can dramatically affect the base's ability to participate in crucial steps like transmetalation in Suzuki couplings.[6]

Q2: What are the best starting-point solvents for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura reactions, a combination of an organic solvent and water is typically the most effective system.[6] This biphasic approach addresses the differing solubility requirements of the organic-soluble substrate and the water-soluble inorganic base.

  • Common Organic Solvents: Ethers like 1,4-dioxane and 1,2-dimethoxyethane (DME), or aromatic hydrocarbons such as toluene, are excellent starting points.[6]

  • Aqueous Co-solvent: Water is essential for dissolving bases like sodium carbonate, cesium carbonate, or potassium phosphate, which is necessary to activate the boronic acid for the transmetalation step.[7] A typical ratio of organic solvent to water is around 3:1 or 4:1.[6]

Q3: For a Sonogashira coupling, which solvents are recommended?

A3: The Sonogashira coupling of this compound is typically performed in polar aprotic solvents.[8] Common choices include:

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are frequently employed.[8][9]

  • Amine Solvents: In many cases, an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can serve as both the base and the solvent, particularly if the alkyne coupling partner is a liquid.[8]

  • Caution with Alcohols: Avoid alcohol solvents like methanol, as they can be a source of hydride and lead to a common side reaction known as hydrodehalogenation (replacement of iodine with hydrogen).[10]

Q4: I'm planning a Buchwald-Hartwig amination. What are the recommended solvents?

A4: The Buchwald-Hartwig amination is most commonly carried out in non-polar, aprotic solvents.

  • Standard Choices: Toluene, xylenes, and 1,4-dioxane are the most frequently reported and reliable solvents for this reaction.[11]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided, as they have been reported to bind to the palladium catalyst and inhibit the reaction.[12]

Q5: My amine starting material is very polar and insoluble in toluene. What are my options for a Buchwald-Hartwig reaction?

A5: This is a common challenge when working with polar amines. While toluene is standard, poor solubility can halt the reaction.[13] You have a few options:

  • Consider a More Polar Aprotic Solvent: While ethers like 1,4-dioxane are a good first alternative, you might explore solvents like DMF. However, be aware that DMF can sometimes lead to side reactions, and its use in Buchwald-Hartwig aminations is less common but has been reported.[13]

  • Use a Co-solvent System: A mixture of solvents may be necessary to achieve adequate solubility for all components.

  • Screen Different Bases: The solubility of the entire system can be affected by the base. If you are using NaOtBu, which has limited solubility in some solvents, switching to a more soluble base like Cs₂CO₃ might be beneficial, especially when using more polar solvents.[12]

Q6: How do I properly prepare solvents for a cross-coupling reaction?

A6: The preparation of solvents is a critical step for ensuring reproducibility and avoiding catalyst deactivation. The active Pd(0) catalyst is sensitive to oxygen and water.

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation or passing through an activated alumina column).

  • Degassing: Oxygen must be removed from the solvent to prevent oxidation of the Pd(0) catalyst and any phosphine ligands, which can lead to catalyst decomposition and side reactions like Glaser-Hay homocoupling in Sonogashira reactions.[7][10] Common degassing methods include:

    • Bubbling with Inert Gas: Bubble argon or nitrogen through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. The following guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on solvent-related solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor Solubility of Reactants: One or more components are not dissolved at the reaction temperature.[2] 2. Inactive Catalyst: Catalyst degraded by oxygen or water in the solvent.[7] 3. Inappropriate Solvent-Base Combination: The base is not soluble enough to be effective.[7]1. Change Solvent/Use Co-solvent: Switch to a solvent system that better solubilizes all components. Consider a more polar solvent or a mixture (e.g., Toluene/DMF). 2. Ensure Anhydrous & Degassed Solvents: Use fresh anhydrous solvent and rigorously degas it before use.[7] 3. Screen Bases and Solvents: Test a different base that may have better solubility in your chosen solvent (e.g., switch from K₂CO₃ to Cs₂CO₃).
Glaser Homocoupling (in Sonogashira) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne.[10] 2. High Copper Catalyst Concentration: Excess CuI can favor the homocoupling pathway.1. Improve Degassing: Use a more thorough degassing method like freeze-pump-thaw for all solvents and the reaction mixture.[10] 2. Reduce Copper or Go Copper-Free: Lower the amount of CuI co-catalyst or switch to a copper-free Sonogashira protocol.[8]
Hydrodehalogenation (Iodine replaced by H) 1. Hydride Source in Solvent: Alcohol solvents (e.g., methanol, ethanol) can act as a hydride source.[10] 2. Base-Mediated Decomposition: Some strong bases can promote this side reaction.1. Switch to an Aprotic Solvent: Use THF, DMF, or toluene instead of alcohols.[10] 2. Use a Weaker Base: If hydrodehalogenation is a major issue, consider using a milder base.[10]
Catalyst Decomposition (Pd Black) 1. High Reaction Temperature: Excessive heat can cause the catalyst to crash out of solution.[7] 2. Inappropriate Solvent: The solvent may not be effectively stabilizing the active catalytic species.1. Lower the Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. 2. Use a Stabilizing Ligand: Ensure your ligand choice is appropriate for the reaction. 3. Change Solvent: A different solvent may better stabilize the catalyst.
Visualizing the Workflow: Solvent Selection and Troubleshooting

A systematic approach is key to success. The following diagrams illustrate a logical workflow for solvent selection and a decision tree for troubleshooting failed reactions.

SolventSelection Start Start: Plan Reaction ReactionType 1. Identify Reaction Type (Suzuki, Sonogashira, etc.) Start->ReactionType Literature 2. Consult Literature for Precedent ReactionType->Literature Solubility 3. Assess Solubility of All Reagents Literature->Solubility Screening 4. Perform Small-Scale Solvent Screening Literature->Screening If precedent is weak Solubility->Screening If solubility is poor or no precedent exists Optimization 5. Optimize Lead Conditions Screening->Optimization End Scale-Up Optimization->End Troubleshooting Start Reaction Failed/ Low Yield CheckReagents Verify Reagent Quality (Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Confirm Inert Atmosphere & Temperature CheckReagents->CheckSetup SolubilityIssue Suspect Solubility Issue? CheckSetup->SolubilityIssue ChangeSolvent Change Solvent or Add Co-solvent SolubilityIssue->ChangeSolvent Yes SideProducts Side Products Observed? SolubilityIssue->SideProducts No Optimize Re-optimize Conditions ChangeSolvent->Optimize AnalyzeSideProducts Identify Side Products (e.g., Homocoupling) SideProducts->AnalyzeSideProducts Yes SideProducts->Optimize No ModifyConditions Modify Conditions (e.g., Degas More, Change Base) AnalyzeSideProducts->ModifyConditions ModifyConditions->Optimize

Caption: A decision tree for troubleshooting failed reactions.

Experimental Protocols

The following are generalized, starting-point protocols for common cross-coupling reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures for Suzuki couplings of iodo-heterocycles. [6]

  • Vessel Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane or toluene) followed by degassed water via syringe (typical ratio 4:1 organic:water). The total volume should create a ~0.1 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a standard starting point for copper-catalyzed Sonogashira reactions. [8][9]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Ensure the flask is maintained under a positive pressure of argon or nitrogen throughout the setup.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv) via syringe.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is based on common conditions for the amination of aryl halides. [14][15]

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a G2 or G3 pre-catalyst, 1-3 mol%), the phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv) to a dry Schlenk tube or vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles. BenchChem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Amination Solvent Choice. Reddit.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Technical Support Center: Sonogashira Coupling of Iodopyrazoles. BenchChem.

Sources

Technical Support Center: Stability and Long-Term Storage of Halogenated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for halogenated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of these valuable molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, from synthesis to long-term storage.

Frequently Asked Questions (FAQs)

Q1: My halogenated pyrazole compound is showing signs of degradation in solution. What are the likely causes and how can I mitigate this?

A1: Degradation in solution is a common issue, often stemming from hydrolysis, pH-related effects, or interactions with the solvent.

  • Hydrolytic Instability : Pyrazole derivatives, particularly those containing ester functional groups, can be susceptible to hydrolysis. For instance, certain pyrazolyl benzoic acid esters have been observed to degrade rapidly in aqueous buffers at a pH of 8, with half-lives as short as 1-2 hours.[1][2][3] The primary degradation product in such cases is often the corresponding pyrazol-3-ol.[1][2]

    • Mitigation Strategy : If you suspect hydrolysis, consider adjusting the pH of your solution. Pyrazoles are generally weak bases, and their stability can be pH-dependent.[4][5] For some compounds, avoiding basic conditions is crucial. If your experimental conditions permit, using a lower pH buffer or a non-aqueous solvent may enhance stability. For pyrazole esters, replacing the ester linkage with a more stable isostere, such as an amide or an alkene, has been shown to significantly improve hydrolytic stability.[1][2]

  • pH and Solvent Effects : The overall stability of your compound can be influenced by the pH of the medium.[6][7] It is advisable to determine the pH-stability profile of your specific halogenated pyrazole.

    • Troubleshooting : If you observe precipitation or discoloration upon dissolving your compound, it could be a sign of pH-dependent insolubility or degradation. Try a range of buffers or solvent systems to identify the optimal conditions for your compound.

  • Oxidative Degradation : Nitrogen-containing heterocyclic compounds can be susceptible to oxidation.[8][9][10] The presence of dissolved oxygen in your solvent or exposure to oxidizing agents can lead to the formation of N-oxides or other degradation products.[9]

    • Mitigation Strategy : To minimize oxidative degradation, consider de-gassing your solvents prior to use and storing solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be a viable strategy, depending on the nature of your experiments.[11]

Q2: I've noticed a change in the physical appearance (e.g., color, crystal form) of my solid halogenated pyrazole compound during storage. What could be happening?

A2: Changes in the physical appearance of a solid compound often point to issues with solid-state stability, such as polymorphism, photodecomposition, or reactions with atmospheric moisture.[11][12][13]

  • Polymorphism : Many pharmaceutical compounds, including pyrazole derivatives, can exist in different crystalline forms known as polymorphs.[12][13] These polymorphs can have different physical properties, including stability, solubility, and bioavailability. A change in crystal form could be a transition from a metastable to a more stable polymorph, which can be triggered by changes in temperature or humidity.

    • Characterization : To investigate polymorphism, techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are essential for characterizing the solid form of your compound.[12][13]

  • Photostability : Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to light.[14][15][16][17] This can lead to discoloration (e.g., yellowing or browning) of the solid material. The energy from light, particularly UV light, can induce cleavage of the carbon-halogen bond or other photochemical reactions.[17]

    • Mitigation Strategy : Always store photolabile compounds in amber vials or containers that block UV light. Conduct photostability studies by exposing the compound to controlled light conditions to assess its sensitivity.[11]

  • Hygroscopicity : Some solid compounds can absorb moisture from the atmosphere, which can lead to changes in physical form, such as deliquescence (dissolving in absorbed water) or trigger hydrolytic degradation even in the solid state.[6]

    • Troubleshooting : If you suspect your compound is hygroscopic, store it in a desiccator or under a dry, inert atmosphere. You can assess hygroscopicity using dynamic vapor sorption (DVS) analysis.

Q3: What are the optimal conditions for the long-term storage of my halogenated pyrazole compounds?

A3: The optimal long-term storage conditions depend on the specific stability profile of your compound. However, a general set of best practices can be followed to maximize shelf life.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CLower temperatures slow down the rates of most chemical degradation pathways, including hydrolysis and thermal decomposition.[11]
Light Store in the dark (amber vials)Prevents photodecomposition of light-sensitive compounds.[14][17]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation by excluding oxygen.[9][11]
Moisture Desiccated environmentPrevents hydrolysis and physical changes due to moisture absorption.[6]
Form Solid (crystalline if possible)Crystalline solids are generally more stable than amorphous forms or solutions.[12]

Workflow for Determining Optimal Storage Conditions

G start Start: New Halogenated Pyrazole Compound solid_state Characterize Solid State (PXRD, DSC, TGA) start->solid_state forced_degradation Forced Degradation Studies (Heat, Light, Humidity, pH, Oxidation) solid_state->forced_degradation analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method analyze_degradants Analyze Degradation Products analytical_method->analyze_degradants establish_conditions Establish Optimal Storage Conditions (Temp, Light, Atmosphere, Moisture) analyze_degradants->establish_conditions long_term_study Conduct Long-Term Stability Study establish_conditions->long_term_study end Define Shelf-Life and Storage Protocol long_term_study->end

Caption: Decision workflow for establishing optimal storage conditions.

Troubleshooting Guides

Issue: Unexpected Peaks in Chromatogram During Analysis

If you observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC), it is often an indication of degradation.

Troubleshooting Steps:

  • Verify System Suitability : Ensure your analytical system is performing correctly by running a standard of a known stable compound.

  • Analyze a Freshly Prepared Sample : Prepare a new solution of your compound from a fresh, solid sample and analyze it immediately. If the unexpected peaks are absent or significantly smaller, it confirms that the degradation is occurring in solution over time.

  • Identify Degradation Products : If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unexpected peaks. This can provide clues about the degradation pathway (e.g., a mass increase corresponding to oxidation, or a mass loss corresponding to the cleavage of a functional group).

  • Review Storage of Solutions : Were the solutions stored at room temperature, exposed to light, or for an extended period? If so, implement stricter storage conditions for your analytical solutions (e.g., store at 4°C in amber autosampler vials).

Issue: Inconsistent Results in Biological Assays

Inconsistent results in biological assays can sometimes be traced back to the instability of the test compound.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer : Incubate your halogenated pyrazole compound in the assay buffer under the same conditions as your experiment (e.g., 37°C for a specific duration) but without the biological components. Analyze the sample at different time points by HPLC to see if the compound is degrading. Some pyrazole derivatives have shown instability in assay media, especially at basic pH.[1][3]

  • Prepare Fresh Stock Solutions : Always use freshly prepared stock solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions, as this can accelerate degradation.

  • Consider Non-Specific Binding : While not a stability issue, be aware that compounds can adsorb to plasticware, leading to lower effective concentrations. Use low-binding plates and tubes where possible.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of your compound and for developing a stability-indicating analytical method.[11]

Objective : To identify the conditions under which the halogenated pyrazole compound degrades and to generate its degradation products.

Methodology :

  • Preparation : Prepare several identical solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions : Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis : Add 0.1 M NaOH and keep at room temperature for 24 hours.[6]

    • Oxidation : Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress : Heat at 60°C for 24 hours (in the absence of acid/base/oxidizing agent).

    • Photolytic Stress : Expose to a calibrated light source (e.g., UV-Vis lamp) for a defined period.

  • Analysis : Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), using a suitable analytical method, typically RP-HPLC with UV and MS detection.[18]

  • Evaluation : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Degradation Pathway Visualization

G Parent Halogenated Pyrazole Hydrolysis Hydrolysis (e.g., ester cleavage) Parent->Hydrolysis H₂O / pH Oxidation Oxidation (e.g., N-oxidation) Parent->Oxidation O₂ / Peroxide Photolysis Photolysis (e.g., dehalogenation) Parent->Photolysis Light (hν) Thermal Thermal Degradation (e.g., ring cleavage) Parent->Thermal Heat (Δ)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo- and 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of building blocks is paramount. Substituted pyrazoles are privileged scaffolds in medicinal chemistry, and their functionalization often relies on robust cross-coupling methodologies. This guide provides an in-depth comparison of the reactivity of two key intermediates: 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile and 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. We will explore the fundamental principles governing their differential reactivity, supported by experimental context and actionable protocols, to empower you in making informed decisions for your synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The enhanced reactivity of the 4-iodo-pyrazole derivative over its bromo- counterpart is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths. The general trend in bond dissociation energies for carbon-halogen bonds is C-F > C-Cl > C-Br > C-I.[1][2] A weaker bond is more readily cleaved, facilitating the crucial first step in most palladium-catalyzed cross-coupling reactions.

BondTypical Bond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213
(Data sourced from representative values for aryl halides)[1]

The significantly lower bond dissociation energy of the C-I bond (~213 kJ/mol) compared to the C-Br bond (~285 kJ/mol) means that less energy is required to break the bond between the pyrazole ring and the iodine atom.[1] This directly translates to faster reaction rates and often allows for milder reaction conditions.

The Mechanistic Heart of the Matter: Oxidative Addition

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This step, often the rate-determining step of the overall reaction, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.

The lower C-I bond energy makes this compound a more facile substrate for oxidative addition than the 4-bromo analogue.[5][6] This increased reactivity can be a distinct advantage, leading to higher yields, shorter reaction times, and the ability to use less reactive coupling partners or lower catalyst loadings.

Oxidative_Addition cluster_reactivity Reactivity Trend Pd0 Pd(0)L₂ (Active Catalyst) TS [L₂Pd---X---Ar]‡ (Transition State) Pd0->TS + Ar-X ArX 4-Halo-1-methyl-1H- pyrazole-5-carbonitrile (Ar-X) ArX->TS PdII trans-Ar-Pd(II)(X)L₂ (Oxidative Adduct) TS->PdII Rate-determining step Iodo X = Iodo (Lower Activation Energy) Bromo X = Bromo (Higher Activation Energy)

Caption: Oxidative addition: the critical, rate-determining step where the C-X bond strength dictates reactivity.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side quantitative data for these specific pyrazole carbonitriles is sparse in the literature, the well-established principles of aryl halide reactivity allow for a reliable extrapolation of their performance in common cross-coupling reactions.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. The higher reactivity of aryl iodides generally translates to more efficient coupling, especially with less reactive boronic acids or when trying to minimize side reactions like dehalogenation.[7][8]

Table 1: Expected Performance in a Hypothetical Suzuki-Miyaura Coupling

SubstrateTypical Catalyst SystemTemp (°C)Time (h)Expected Yield (%)Notes
4-Iodo-pyrazole Pd(PPh₃)₄ (2 mol%)802-4>90Faster reaction, lower catalyst loading may be possible.
4-Bromo-pyrazole Pd(PPh₃)₄ (3-5 mol%) or more active catalyst (e.g., XPhos Pd G2)1008-1660-85May require more forcing conditions or advanced catalyst systems for high yields.[9][10]
Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes, the reactivity trend Ar-I > Ar-Br is pronounced.[11] The coupling of the 4-iodo-pyrazole will proceed under milder conditions and is less prone to competing side reactions like Glaser coupling of the alkyne.

Table 2: Expected Performance in a Hypothetical Sonogashira Coupling

SubstrateTypical Catalyst SystemTemp (°C)Time (h)Expected Yield (%)Notes
4-Iodo-pyrazole PdCl₂(PPh₃)₂, CuI, Et₃NRT - 501-3>90Often proceeds smoothly at room temperature.[12]
4-Bromo-pyrazole PdCl₂(PPh₃)₂, CuI, Et₃N50 - 806-1250-80Higher temperatures are generally required, increasing the risk of side-product formation.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond, a crucial transformation in pharmaceutical synthesis.[13] While modern, highly active catalysts can effectively couple aryl bromides, the corresponding iodides will still react more readily.[14] However, a study on 4-halo-1H-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo or 4-chloro analogues in a specific Pd-catalyzed amination, suggesting that for some heterocyclic systems and catalyst combinations, the outcome can be nuanced.[15] This highlights the importance of experimental validation.

Table 3: Expected Performance in a Hypothetical Buchwald-Hartwig Amination

SubstrateTypical Catalyst SystemTemp (°C)Time (h)Expected Yield (%)Notes
4-Iodo-pyrazole Pd₂(dba)₃, XPhos, NaOtBu804-8>85Generally high reactivity.
4-Bromo-pyrazole Pd₂(dba)₃, tBuDavePhos, K₃PO₄10012-2460-80May require specific, bulky phosphine ligands for optimal results.[15][16]

Experimental Protocol: A Self-Validating Comparative Suzuki-Miyaura Coupling

To provide a tangible framework for comparison, the following protocol outlines a head-to-head Suzuki-Miyaura coupling experiment. This self-validating system allows for a direct assessment of reactivity under identical conditions.

Experimental_Workflow start Start: Prepare Reagents rxn_iodo Reaction A: 4-Iodo-pyrazole + Phenylboronic Acid start->rxn_iodo rxn_bromo Reaction B: 4-Bromo-pyrazole + Phenylboronic Acid start->rxn_bromo monitoring Monitor both reactions by TLC/LC-MS (Time points: 1h, 2h, 4h, 8h, 24h) rxn_iodo->monitoring rxn_bromo->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization & Yield Calculation (NMR, MS) purification->analysis comparison Compare Reaction Rates & Isolated Yields analysis->comparison

Caption: Workflow for a direct comparative reactivity study.

Objective: To compare the rate and final yield of the Suzuki-Miyaura coupling of 4-iodo- vs. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile with phenylboronic acid.

Materials:

  • This compound

  • 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile[17]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Reaction vials, stir bars, heating block, TLC plates, LC-MS, NMR

Procedure:

  • Reaction Setup (Perform in parallel for both substrates):

    • To a 10 mL reaction vial equipped with a magnetic stir bar, add the 4-halopyrazole (0.5 mmol, 1.0 eq.).

    • Add phenylboronic acid (0.6 mmol, 1.2 eq.).

    • Add potassium carbonate (1.0 mmol, 2.0 eq.).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%).

  • Solvent Addition and Reaction:

    • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

    • Under the inert atmosphere, add a 4:1 mixture of Toluene:Ethanol (5 mL).

    • Place the vial in a preheated heating block at 90 °C and stir vigorously.

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from the reaction mixture.

    • Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the consumption of starting material and formation of the product.

  • Workup and Purification:

    • After 24 hours (or upon completion as determined by monitoring), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Calculate the isolated yield for both reactions.

    • Plot the consumption of starting material versus time to compare the reaction rates.

Conclusion and Strategic Recommendations

The evidence overwhelmingly supports the higher reactivity of This compound over its 4-bromo counterpart in palladium-catalyzed cross-coupling reactions. This is primarily due to the weaker C-I bond, which facilitates a faster rate-determining oxidative addition step.

Strategic Recommendations:

  • For rapid synthesis and mild conditions: Choose the 4-iodo-pyrazole. It is the ideal substrate for high-throughput synthesis, delicate substrates, or when aiming to minimize reaction times and energy consumption.

  • When balancing cost and reactivity: The 4-bromo-pyrazole may be a more cost-effective option. Be prepared to invest more time in optimizing reaction conditions, potentially requiring higher temperatures, longer reaction times, and more sophisticated (and expensive) catalyst systems to achieve comparable yields.

  • For selective functionalization: In molecules containing both bromine and iodine, the iodine will react preferentially, allowing for sequential, site-selective cross-coupling reactions.

By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can strategically select the optimal building block, accelerating the discovery and development of novel chemical entities.

References

  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141-2143. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Powers, D. C., & Ritter, T. (2011). Palladium(III) in Catalysis. Topics in Organometallic Chemistry, 35, 129–156.
  • Amatore, C., & Jutand, A. (2000). Role of Anionic and Neutral Palladium(0) Intermediates in the Mechanism of Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in cross-coupling reactions. Chemical Science, 7(1), 18–30.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • Lee, C. Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4701. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • ResearchGate. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • Chemguide. (n.d.). An introduction to bond energy and bond length. Chemguide. [Link]

  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • ACS Publications. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Synthetic Routes for 4-Substituted Pyrazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-substituted pyrazole-5-carbonitrile scaffold is a privileged core in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic placement of substituents around the pyrazole ring is critical for modulating pharmacological activity, making the choice of synthetic route a key determinant in the success of drug discovery and development programs. This guide provides an in-depth comparison of three primary synthetic strategies for accessing this valuable heterocyclic motif: Multicomponent Reactions (MCRs), C4-Functionalization of a pre-formed pyrazole core via the Vilsmeier-Haack reaction, and Cyclocondensation from β-functionalized nitrile precursors. By examining the mechanistic underpinnings, experimental protocols, and comparative performance data, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific research objectives.

Introduction: The Significance of the Pyrazole-5-carbonitrile Core

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The 4-substituted pyrazole-5-carbonitrile framework is of particular interest as the nitrile group serves as a versatile synthetic handle for further molecular elaboration, while the C4 position offers a prime site for introducing diversity to fine-tune biological targets and pharmacokinetic properties. The efficiency, scalability, and flexibility of the synthetic route are therefore paramount. This guide will dissect and compare three distinct and field-proven approaches to their synthesis.

Route 1: Multicomponent Reactions (MCRs) for Convergent Synthesis

Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, represent a highly efficient and atom-economical approach. For the synthesis of 5-amino-pyrazole-4-carbonitriles, the three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative is a widely adopted and powerful strategy.[3][4][5]

Principle and Mechanism

This reaction proceeds through a domino sequence initiated by a Knoevenagel condensation between the aldehyde and malononitrile, typically catalyzed by a base, to form an electron-deficient arylidene malononitrile intermediate. This is followed by a nucleophilic Michael addition of hydrazine to the activated double bond. The subsequent intramolecular cyclization and tautomerization lead to the final, stable aromatic pyrazole ring.[4] The use of various catalysts, from simple bases to nano-catalysts, can be employed to optimize reaction times and yields.[6][7]

Mechanistic Pathway of the Three-Component Synthesis

MCR_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition Aldehyde Aldehyde (R-CHO) Intermediate1 Arylidene Malononitrile (Knoevenagel Adduct) Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Hydrazine Hydrazine (R'-NHNH2) Intermediate2 Michael Adduct Hydrazine->Intermediate2 Catalyst Catalyst (e.g., Base) Catalyst->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 5-Amino-1,3-disubstituted pyrazole-4-carbonitrile Intermediate3->Product Tautomerization & Aromatization

Caption: Domino reaction sequence for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.

Representative Experimental Protocol

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: [8]

  • To a reaction vessel, add phenylhydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).

  • Add the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI) and a solvent system of H₂O/EtOH (1:1, 1 mL).[8]

  • Stir the mixture at a controlled temperature (e.g., 55 °C) using a magnetic stirrer.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).[7]

  • Upon completion, isolate the product. If a solid catalyst is used, it can be filtered off. The product may precipitate upon cooling or require extraction with an organic solvent followed by evaporation and recrystallization.

Performance and Comparison

This method is highly versatile, allowing for significant diversity by simply changing the aldehyde or hydrazine component.

Catalyst/ConditionAldehydeHydrazineTimeYield (%)Reference
LDH@PTRMS@DCMBA@CuI4-ChlorobenzaldehydePhenylhydrazine15 min93%[7][8]
Ag/ZnO NPsVarious aromaticPhenylhydrazine-89-94%[9]
Fe₃O₄@SP@TAPyrazolecarbaldehydesPhenylhydrazine-High[6]
Taurine/WaterVarious aromaticHydrazine hydrate2 h85-92%[5]

Advantages:

  • High Atom and Step Economy: Convergent one-pot synthesis minimizes waste and purification steps.

  • Operational Simplicity: Mild reaction conditions are often sufficient.

  • Structural Diversity: Easily amenable to library synthesis by varying the inputs.

Disadvantages:

  • Limited to 5-amino pyrazoles: The core mechanism inherently installs an amino group at the C5 position.

  • Potential for side reactions: Depending on the substrates and conditions.

Route 2: C4-Functionalization via Vilsmeier-Haack Reaction

An alternative strategy involves building the pyrazole core first and then introducing the desired functionality at the C4 position. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles, including pyrazoles, regioselectively at the C4 position.[10][11] The resulting 4-formylpyrazole is a key intermediate that can be readily converted to the target carbonitrile.

Principle and Workflow

This is a two-stage process. First, a suitable 1,3-disubstituted pyrazole is treated with the Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to install a formyl (-CHO) group at C4. In the second stage, the aldehyde is converted to a nitrile (-CN). A common method for this conversion is through the formation of an aldoxime followed by dehydration.

Two-Stage Synthesis Workflow

Vilsmeier_Workflow Start 1,3-Disubstituted Pyrazole Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 4-Formylpyrazole Step1->Intermediate Step2 Aldoxime Formation (NH₂OH·HCl) Intermediate->Step2 Intermediate2 4-(Hydroxyiminomethyl) -pyrazole Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 4-Cyanopyrazole Step3->Product

Caption: Workflow for synthesizing 4-cyanopyrazoles via C4-formylation and subsequent conversion.

Representative Experimental Protocols

Part A: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde [12]

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (0.01 mol) to ice-cold, anhydrous N,N-dimethylformamide (DMF) (10 mL) with stirring. Caution: This is a highly exothermic and moisture-sensitive reaction that must be performed in a fume hood with appropriate personal protective equipment.[10]

  • Dissolve the starting hydrazone precursor (1 mol) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.[10][11]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C for approximately 4 hours, monitoring by TLC.[11]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

Part B: Conversion of Aldehyde to Nitrile (General Procedure)

  • Dissolve the 4-formylpyrazole (1 equivalent) in a suitable solvent like ethanol or pyridine.

  • Add hydroxylamine hydrochloride (approx. 1.1 equivalents) and a base (e.g., sodium acetate) and stir the mixture, often with gentle heating, until aldoxime formation is complete (monitored by TLC).

  • Isolate the intermediate aldoxime.

  • Treat the aldoxime with a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or trifluoroacetic anhydride) in an appropriate solvent to yield the final 4-carbonitrile. Purify by chromatography or recrystallization.

Performance and Comparison
SubstrateConditionsYield (%)Reference
1-(1-phenylethylidene)-2-phenylhydrazinePOCl₃/DMF, 70°C, 4hGood (not specified)[12]
Galloyl hydrazide derivativesPOCl₃/DMF, 70°C, 4hGood (not specified)[11]
5-chloro-1H-pyrazolesPOCl₃/DMFAchieved[13]

Advantages:

  • Excellent Regiocontrol: The reaction is highly selective for the C4 position on the pyrazole ring.

  • Broad Substrate Scope: Tolerates a wide variety of substituents at the N1 and C3 positions.

  • Access to Non-5-amino Analogues: Allows for the synthesis of pyrazoles without the C5-amino group inherent to MCRs.

Disadvantages:

  • Lower Step Economy: A multi-step sequence is required.

  • Harsh Reagents: Uses corrosive and water-sensitive reagents like POCl₃.[10]

  • Requires Pre-formed Pyrazole: The starting heterocycle must be synthesized separately.

Route 3: Cyclocondensation from β-Functionalized Nitrile Precursors

This classical approach builds the pyrazole ring from acyclic precursors that already contain the required carbon and nitrogen atoms. A common strategy involves the reaction of a β-ketonitrile (3-oxopropanenitrile) derivative with a hydrazine.[14][15] This method provides direct access to 3-amino- or 3-hydroxy-pyrazole-4-carbonitriles, depending on the exact precursor and reaction conditions.

Principle and Mechanism

The synthesis relies on the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophilic species, in this case, a β-ketonitrile. The hydrazine's terminal nitrogen atom initially attacks the more electrophilic ketone carbonyl group, forming a hydrazone intermediate. The second nitrogen atom then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the stable 3-aminopyrazole-4-carbonitrile product.

Mechanistic Pathway of Cyclocondensation

Cyclocondensation_Mechanism Ketonitrile β-Ketonitrile Intermediate1 Hydrazone Intermediate Ketonitrile->Intermediate1 Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Amino-5-substituted pyrazole-4-carbonitrile Intermediate2->Product Tautomerization

Caption: Proposed mechanism for the synthesis of aminopyrazole carbonitriles from β-ketonitriles.

Representative Experimental Protocol

Synthesis of 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [14] This protocol is inferred from a multi-step synthesis where the cyclization is the final step.

  • A precursor, 2-(4-chlorobenzoyl)-3-amino-4,4,4-trichloro-2-butenenitrile, is prepared first.

  • This precursor (1 equivalent) is dissolved in a suitable solvent like ethanol.

  • Hydrazine hydrate (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete as monitored by TLC.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and purified by crystallization from a suitable solvent (e.g., dioxane) to afford the product in high yield (95%).[14]

Performance and Comparison

This method is highly effective for specific substitution patterns, particularly for producing 3-amino-5-aryl derivatives.

β-Ketonitrile PrecursorHydrazineProductYield (%)Reference
3-Oxo-3-phenylpropanenitrile derivativeHydrazine Hydrate3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileHigh (not specified)[15]
3-(4-Chlorophenyl)-3-oxopropanenitrile deriv.Hydrazine Hydrate3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile95%[14]

Advantages:

  • High Yields: Can provide excellent yields for specific substrates.

  • Direct Access to C3-Amino Pyrazoles: A straightforward route to this important subclass.

  • Readily Available Precursors: β-ketonitriles can be synthesized via various established methods.[14]

Disadvantages:

  • Regioselectivity Issues: Using substituted hydrazines (e.g., methylhydrazine) can lead to mixtures of regioisomers.[16]

  • Limited Scope: The substitution pattern is largely dictated by the availability of the starting β-ketonitrile.

  • Precursor Synthesis Required: The 1,3-dielectrophile is often not commercially available and requires prior synthesis.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Multicomponent ReactionRoute 2: Vilsmeier-HaackRoute 3: Cyclocondensation
Core Strategy Convergent, one-pot assemblyStepwise functionalization of coreRing formation from acyclic precursors
Step Economy Excellent (1 pot)Poor (2-3 steps)Moderate (1-2 steps)
Atom Economy ExcellentPoorGood
Typical Yields 85-95%Good, but multi-step losses90-95% (for cyclization step)
Key Reagents Aldehyde, Malononitrile, HydrazinePOCl₃, DMF, NH₂OH·HClβ-Ketonitrile, Hydrazine
Conditions Generally mild, often catalyzedHarsh (POCl₃), requires anhydrous setupReflux in solvent
Regiocontrol ExcellentExcellent (for C4-substitution)Can be poor with substituted hydrazines
Key Product Class 5-Amino-pyrazolesC4-substituted pyrazoles (flexible C5)3-Amino-pyrazoles
Best For... Rapid library synthesis, diversity at N1/C3Accessing non-amino analogues, specific C4-functionalizationHigh-yield synthesis of 3-amino-5-aryl pyrazoles

Conclusion and Scientific Perspective

The selection of an optimal synthetic route to 4-substituted pyrazole-5-carbonitriles is a strategic decision dictated by the specific goals of the research program.

  • For discovery chemistry and library synthesis , where speed and diversity are paramount, the Multicomponent Reaction (Route 1) is often the superior choice. Its operational simplicity, high atom economy, and the ability to generate a wide array of analogues by simply swapping starting materials make it ideal for structure-activity relationship (SAR) studies.

  • When the target molecule lacks a C5-amino group or when a specific, pre-existing pyrazole scaffold needs to be functionalized, the Vilsmeier-Haack approach (Route 2) provides a reliable, albeit less efficient, pathway. Its excellent regioselectivity for the C4 position is its defining advantage, providing unambiguous access to 4-formyl intermediates that are versatile for further chemistry.

  • The Cyclocondensation of β-ketonitriles (Route 3) serves as a robust and high-yielding method for producing specific subclasses, namely 3-amino-5-aryl pyrazole-4-carbonitriles. It is an excellent choice when large quantities of a specific isomer are required, provided the potential for regioisomeric mixtures with substituted hydrazines is managed or avoided.

Ultimately, a thorough understanding of the mechanistic nuances, advantages, and limitations of each of these routes empowers the medicinal or process chemist to design and execute the most efficient, scalable, and versatile synthesis for advancing their drug development objectives.

References

  • Selivanov, S. I., et al. (2021). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Mendeleev Communications. [Link]

  • Alizadeh, A., et al. (2018). Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction. ResearchGate. [Link]

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  • Kiyani, H., & Ghorbani, F. (2019). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst. Taylor & Francis Online. [Link]

  • Kiyani, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

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  • Mohammadi, F., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. [Link]

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A Comparative Guide to the Definitive Structural Validation of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone of innovation.[1] Specifically, derivatives such as 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile are of significant interest due to their potential as intermediates in the synthesis of bioactive molecules and functional materials. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the very blueprint of their function, dictating everything from receptor binding affinity to solid-state properties. For researchers, scientists, and drug development professionals, the unambiguous determination of this molecular architecture is a critical step in the research and development pipeline.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for the structural validation of this compound and its analogues. We will delve into the causality behind experimental choices, compare this technique with other common analytical methods, and provide a detailed, field-proven protocol for obtaining and interpreting crystallographic data. While a public crystal structure for the specific title compound is not available at the time of writing, we will use the closely related and structurally characterized 4-iodo-1H-pyrazole as a primary exemplar to illustrate the principles and workflow, which are directly applicable.[1]

The Imperative of Unambiguous Structure: A Comparative Overview of Analytical Techniques

The structural elucidation of a novel chemical entity is a puzzle solved by assembling evidence from multiple analytical techniques. However, not all techniques provide the same level of certainty. For a molecule like a substituted iodopyrazole, where isomerism and subtle conformational differences can have profound biological consequences, absolute structural confirmation is paramount.

Table 1: Comparison of Key Analytical Techniques for the Structural Elucidation of Iodinated Pyrazole Derivatives

TechniqueInformation ProvidedAdvantagesLimitations in this Context
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state.[2][3]Provides the definitive, unambiguous molecular structure.[2]Requires a suitable single crystal, which can be challenging to grow. Provides solid-state conformation, which may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HSQC), and through-space proximities (NOESY).[4]Excellent for determining the molecular constitution and connectivity in solution. Non-destructive.[4]Does not directly provide 3D coordinates or absolute stereochemistry. Interpretation can be complex for molecules with subtle isomeric differences.
Mass Spectrometry (MS) High-resolution mass-to-charge ratio, providing the elemental composition (molecular formula). Fragmentation patterns offer clues about the molecular structure.[5][6]High sensitivity, requires very small sample amounts.[7] Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[6]Provides limited information on stereochemistry and the specific arrangement of atoms. Isomers often cannot be distinguished by mass alone.[5]
Infrared (IR) Spectroscopy Information about the presence of specific functional groups (e.g., C≡N, C-H, C=C).Fast, simple, and requires minimal sample preparation.[4]Provides limited information on the overall molecular skeleton and no stereochemical details.[4] Many different structures can give similar IR spectra.

As the table illustrates, while techniques like NMR and MS are indispensable for confirming the molecular formula and connectivity, they fall short of providing the unequivocal three-dimensional structure that X-ray crystallography delivers. For iodinated pyrazoles, the heavy iodine atom provides significant X-ray scattering, making this technique particularly powerful for confirming its precise location within the molecule.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and patience. Each step is critical for ensuring the final structure is an accurate representation of the molecule.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal. For organic compounds like this compound, obtaining a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is often the most challenging step.

Step-by-Step Protocol for Crystal Growth:

  • Purification: Begin with the highest purity material possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are essential preliminary steps.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, nucleation will be favored over slow crystal growth, resulting in many small crystals. If it is too low, the compound will not dissolve sufficiently. A common approach is to use a binary solvent system: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not.

  • Common Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and promoting the growth of large, well-ordered crystals.

    • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar. The jar should contain a reservoir of a "poor" solvent (the precipitant) that is miscible with the "good" solvent in your vial. Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The key is slow, controlled cooling to prevent rapid precipitation.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.

The process of determining the crystal structure involves four main stages:

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Each spot in the diffraction pattern corresponds to a specific set of crystal lattice planes.

  • Data Processing: The collected images are processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the intensities of each diffraction spot.

  • Structure Solution: This is the process of determining the initial positions of the atoms in the unit cell. For small molecules, "direct methods" are typically used, which employ statistical relationships between the intensities of the diffraction spots to derive initial phases for the X-ray waves.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which should be as low as possible for a well-refined structure.

The following diagram illustrates the comprehensive workflow from a synthesized compound to its validated crystal structure.

XRay_Workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_validation Validation & Output Synth Synthesized Compound (e.g., 4-iodo-1-methyl- 1H-pyrazole-5-carbonitrile) Purify Purification Synth->Purify Grow Single Crystal Growth (e.g., Slow Evaporation) Purify->Grow Mount Crystal Mounting & Cryo-cooling Grow->Mount Collect Data Collection (Diffractometer) Mount->Collect Process Data Processing (Unit Cell & Intensities) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Final Validated Structure (CIF File) Refine->Validate

Caption: Workflow for the X-ray crystallographic validation of a small molecule.

Conclusion: The Indisputable Verdict of X-ray Crystallography

In the rigorous world of scientific research and development, ambiguity is a liability. For novel compounds like this compound derivatives, where function is intrinsically linked to form, X-ray crystallography provides the definitive and unambiguous structural evidence required to move forward with confidence. While other analytical techniques provide essential and complementary pieces of the structural puzzle, only crystallography allows us to directly visualize the precise three-dimensional architecture of a molecule in the solid state. The investment in growing high-quality crystals and performing a thorough crystallographic analysis is a self-validating system that pays dividends in the form of reliable, reproducible, and ultimately impactful science.

References

  • Mendoza, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

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  • Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

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  • Ask this paper | Bohrium. (2023). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. [Link]

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A Comparative Guide to the Biological Activity of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile , is a synthetically valuable intermediate. The iodine atom at the 4-position serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the generation of extensive compound libraries for biological screening.[3] This guide will explore the known and potential biological activities of this core structure and its analogs, providing a comparative analysis against established therapeutic agents.

Comparative Analysis of Biological Activity

While specific biological data for this compound is not extensively published in peer-reviewed literature, we can infer its potential activities and compare it to structurally related pyrazole analogs that have been evaluated for various therapeutic targets. This comparative approach is crucial for predicting the potential applications of novel analogs derived from this scaffold.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the disruption of cell cycle progression.[4][5]

Structure-Activity Relationship Insights: The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, studies on various pyrazole-based compounds have demonstrated that substitutions at the C4 position can significantly influence their cytotoxic effects.[6] While direct data on the 4-iodo-5-carbonitrile substitution is scarce, the electron-withdrawing nature of the nitrile group and the potential for the iodo group to form halogen bonds could contribute to interactions with biological targets.

Comparative Data for Pyrazole Analogs:

Compound/AnalogTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical this compound Analog Various Cancer Cell Lines---
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian)0.04--
Pyrazolo[3,4-d]pyrimidine derivative 49 15 Cancer Cell Lines0.03 - 6.561--
3,4-Diaryl pyrazole derivative 6 6 Cancer Cell Lines0.00006 - 0.00025--
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a )HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleMCF-7 (Breast)0.07--

Note: The data presented is for structurally related pyrazole derivatives to provide a comparative context.

Alternative Compound Comparison: Kinase Inhibitors

Given that pyrazoles are known kinase inhibitors, a comparison with a broad-spectrum kinase inhibitor like Staurosporine is relevant. Staurosporine is a natural product that inhibits a wide range of kinases with high potency, often in the nanomolar range.[7] Any novel pyrazole-based kinase inhibitor would ideally demonstrate greater selectivity towards a specific kinase target to minimize off-target effects.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Structure-Activity Relationship Insights: The antimicrobial spectrum of pyrazoles can be modulated by substitutions on the core ring. For example, the introduction of lipophilic groups can enhance antibacterial activity. While specific data for this compound is not available, its structural features suggest it could serve as a scaffold for developing new antimicrobial agents.

Comparative Data for Pyrazole Analogs:

Compound/AnalogBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hypothetical this compound Analog Various Strains---
Pyrazoline 9 S. aureus (including MRSA)4--
Imidazo-pyridine pyrazole 18 E. coli, K. pneumoniae, P. aeruginosa<1Ciprofloxacin-
Pyrazole-thiazole hybrid 17 MRSA4--
Pyrazole derivative 21a S. aureus62.5Chloramphenicol>125
Pyrazole derivative 21a C. albicans7.8Clotrimazole>7.8

Note: The data presented is for structurally related pyrazole derivatives to provide a comparative context.

Alternative Compound Comparison: Broad-Spectrum Antibiotics

Ciprofloxacin , a fluoroquinolone antibiotic, serves as a relevant comparator due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][8][10][11][12] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][8][10][11][12] Novel pyrazole-based antibiotics would need to demonstrate comparable or superior potency, particularly against resistant strains, or a novel mechanism of action to be considered viable alternatives.

Experimental Protocols

To ensure the reproducibility and validation of biological screening, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds & Controls A->B Allow Adhesion C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formazan Formation F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G Dissolve Crystals H Calculate IC50 Values G->H

MTT Assay Workflow for Cytotoxicity Assessment

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase. Inhibition is measured as a decrease in substrate phosphorylation. Luminescence-based assays that measure ATP consumption are common.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 96-well plate, combine the kinase and the test compound and incubate briefly to allow for binding.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate at a controlled temperature for a specific time.

  • Stop Reaction & Detect Signal: Add a reagent to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Kinase_Inhibition_Assay A Prepare Kinase, Substrate, ATP, & Inhibitor B Incubate Kinase & Inhibitor A->B C Initiate Reaction with Substrate & ATP B->C D Stop Reaction & Measure ATP (Luminescence) C->D E Calculate IC50 Values D->E

Workflow for an In Vitro Kinase Inhibition Assay

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no growth is observed.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism to a standardized density (e.g., using McFarland standards).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

MIC_Assay_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microorganism A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Visually Determine Lowest Concentration with No Growth (MIC) D->E

Workflow for Determining Minimum Inhibitory Concentration

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The strategic placement of the iodine atom provides a gateway for extensive chemical exploration through established synthetic methodologies. While direct biological data for this specific compound is limited, the comparative analysis of its analogs suggests that derivatives of this scaffold are likely to exhibit interesting biological activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of analogs derived from this compound. Screening these compounds against a panel of cancer cell lines, kinases, and microbial strains will provide the necessary data to establish clear structure-activity relationships and identify lead compounds for further optimization. The experimental protocols provided in this guide offer a robust framework for conducting such a screening cascade. Through a combination of rational design, efficient synthesis, and rigorous biological testing, the therapeutic potential of this promising pyrazole scaffold can be fully realized.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC - NIH. Available at: [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
  • Ciprofloxacin - Wikipedia. Available at: [Link]
  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. Available at: [Link]
  • IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant... - ResearchGate. Available at: [Link]
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC - NIH. Available at: [Link]
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. Available at: [Link]
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. Available at: [Link]
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PubMed Central. Available at: [Link]
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. Available at: [Link]
  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Available at: [Link]
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available at: [Link]
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole - Semantic Scholar. Available at: [Link]
  • The Crucial Role of 4-Iodopyrazole in Modern Pharmaceutical Synthesis. Available at: [Link]
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]
  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Available at: [Link]
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp. - ResearchGate. Available at: [Link]
  • Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives - MDPI. Available at: [Link]
  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella - Semantic Scholar. Available at: [Link]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Halogenated pyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and coordination chemistry. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 4-position of the pyrazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, modulates its biological activity and potential as a therapeutic agent or functional material. A thorough understanding of the spectroscopic characteristics of these compounds is paramount for their unambiguous identification, structural elucidation, and the interpretation of structure-activity relationships. This guide provides a comprehensive spectroscopic comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole, supported by experimental data and detailed analytical protocols.

Comparative Spectroscopic Analysis

The substitution of different halogen atoms at the 4-position of the pyrazole ring induces distinct changes in the spectroscopic signatures of these molecules. These variations are a direct consequence of the differing electronegativity, size, and electronic effects of the halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-halogenated pyrazoles, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the pyrazole ring.

¹H NMR Spectroscopy

The ¹H NMR spectra of 4-halogenated pyrazoles are relatively simple, typically exhibiting signals for the N-H proton and the C-H protons at positions 3 and 5. The chemical shift of the C-H protons is particularly sensitive to the nature of the halogen substituent.

A study by Rue et al. (2023) provides a direct comparison of the ¹H NMR spectra for the series of 4-halogenated pyrazoles.[1] The data reveals a clear trend in the chemical shifts of the H³/⁵ protons, which move downfield as the halogen becomes less electronegative (from F to I).[1] This is somewhat counterintuitive, as one might expect the most electronegative halogen (F) to cause the most significant downfield shift due to its inductive electron-withdrawing effect. However, the observed trend is attributed to the increasing polarizability and the "heavy atom effect" of the larger halogens, which influences the magnetic shielding of the adjacent protons.[1][2]

Table 1: Comparative ¹H NMR Chemical Shifts (in ppm) of 4-Halogenated Pyrazoles

CompoundH³/⁵ Chemical Shift (δ)N-H Chemical Shift (δ)
4-Fluoropyrazole~7.6~12.5
4-Chloropyrazole~7.7~12.8
4-Bromopyrazole~7.8~12.9
4-Iodopyrazole~7.9~13.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are approximate values based on literature reports for comparison.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra of 4-halogenated pyrazoles provide insights into the electronic environment of the carbon atoms within the pyrazole ring. The chemical shift of the carbon atom directly bonded to the halogen (C4) is most significantly affected.

Table 2: Comparative ¹³C NMR Chemical Shifts (in ppm) of 4-Halogenated Pyrazoles

CompoundC3/C5 Chemical Shift (δ)C4 Chemical Shift (δ)
4-Fluoropyrazole~129 (d)~140 (d, ¹JCF ≈ 230 Hz)
4-Chloropyrazole~130~107
4-Bromopyrazole~132~93
4-Iodopyrazole~135~65

Note: Data for 4-fluoropyrazole is estimated based on derivatives, and other values are compiled from various sources. Direct comparison should be made with caution due to variations in experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups and probing the vibrational modes of a molecule. In the case of 4-halogenated pyrazoles, the N-H and C-H stretching frequencies, as well as the C-X (halogen) stretching vibrations, are of particular interest.

A comparative study has shown that the N-H stretching frequency in the solid state is influenced by the halogen substituent.[1] The N-H stretching band is observed to shift to lower wavenumbers as the halogen proceeds from fluorine to iodine.[1] This trend is correlated with an increase in the acidity of the N-H proton.[1] The C-H stretching vibrations of the pyrazole ring are typically observed in the 3100-3200 cm⁻¹ region. The C-X stretching vibrations are found in the fingerprint region and can be difficult to assign definitively without computational support.

Table 3: Key IR Absorption Frequencies (in cm⁻¹) for 4-Halogenated Pyrazoles

CompoundN-H StretchC-H Stretch
4-Fluoropyrazole~3133~3150-3180
4-Chloropyrazole~3120~3140-3170
4-Bromopyrazole~3115~3130-3160
4-Iodopyrazole~3110~3120-3150

Note: Data is based on solid-state IR spectra and reflects the influence of hydrogen bonding.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of pyrazole and its derivatives are typically in the UV region and are influenced by the nature and position of substituents.

For unsubstituted pyrazole, the λmax is reported to be around 210 nm. It is expected that the 4-halogenated derivatives will show a slight bathochromic shift from this value.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 4-halogenated pyrazoles, the mass spectra are characterized by the molecular ion peak (M⁺) and specific fragmentation pathways.

A key feature in the mass spectra of the chloro and bromo derivatives is the presence of characteristic isotopic patterns for the molecular ion and fragment ions containing the halogen. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks with this intensity ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity. Fluorine and iodine are monoisotopic, so their spectra will show a single molecular ion peak.

The fragmentation of the pyrazole ring is expected to involve the loss of HCN and N₂. For the halogenated derivatives, the loss of the halogen atom or HX can also be observed.

Table 4: Expected Molecular Ions in the Mass Spectra of 4-Halogenated Pyrazoles

CompoundMolecular FormulaMolecular Weight (major isotope)Key Isotopic Features
4-FluoropyrazoleC₃H₃FN₂86.03Single M⁺ peak
4-ChloropyrazoleC₃H₃ClN₂102.00 (for ³⁵Cl)M⁺ and M+2 peaks in ~3:1 ratio
4-BromopyrazoleC₃H₃BrN₂145.95 (for ⁷⁹Br)M⁺ and M+2 peaks in ~1:1 ratio
4-IodopyrazoleC₃H₃IN₂193.93Single M⁺ peak

Experimental Methodologies

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for the analysis of solid 4-halogenated pyrazole samples.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a clean, dry NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Apply Fourier transform F->H G->H I Phase and baseline correct the spectra H->I H->I J Calibrate chemical shifts to a reference (e.g., TMS or residual solvent peak) I->J I->J K Integrate ¹H NMR signals and pick peaks J->K FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean B Place a small amount of the solid sample onto the crystal A->B C Apply pressure using the anvil to ensure good contact B->C D Collect a background spectrum of the empty ATR crystal C->D E Collect the sample spectrum D->E F The instrument software automatically ratios the sample spectrum to the background spectrum E->F G Perform baseline correction and peak picking F->G UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) B Dilute the stock solution to an appropriate concentration (absorbance typically between 0.1 and 1.0) A->B C Fill a quartz cuvette with the sample solution and a reference cuvette with the pure solvent B->C D Place the reference and sample cuvettes in the spectrophotometer C->D E Record a baseline spectrum with the pure solvent D->E F Scan the sample over the desired wavelength range (e.g., 200-400 nm) E->F G Identify the wavelength(s) of maximum absorbance (λmax) F->G H Determine the molar absorptivity (ε) if the concentration is known G->H

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation:

    • Prepare a stock solution of the 4-halogenated pyrazole in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 to 1.0 AU).

    • Fill a clean quartz cuvette with the sample solution.

    • Fill a matched reference cuvette with the pure solvent.

  • Data Acquisition:

    • Place the reference and sample cuvettes in the appropriate holders in the UV-Vis spectrophotometer.

    • Record a baseline correction with the solvent-filled cuvette.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Mass Spectrometry Protocol (Electron Ionization)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) B Introduce the sample into the mass spectrometer (e.g., via direct insertion probe or GC inlet) A->B C Ionize the sample using a high-energy electron beam (typically 70 eV) B->C D Separate the resulting ions based on their mass-to-charge ratio (m/z) C->D E Detect the ions and generate the mass spectrum D->E F Identify the molecular ion peak (M⁺) E->F G Analyze the isotopic pattern of the molecular ion F->G H Identify and propose structures for major fragment ions G->H

Sources

A Senior Application Scientist's Guide to Pyrazole Reactivity: The Influence of Substituents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and unique chemical properties.[1][2] Understanding how substituents on the pyrazole ring modulate its reactivity is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the influence of electron-donating and electron-withdrawing groups on the reactivity of the pyrazole ring, supported by experimental data and detailed protocols.

The Electronic Landscape of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution. The N1 nitrogen is pyrrole-like and donates its lone pair to the aromatic system, while the N2 nitrogen is pyridine-like with its lone pair in an sp² orbital in the plane of the ring, contributing to its basicity.[3] This electronic setup makes the C4 position the most electron-rich and thus the primary site for electrophilic attack.[4] Conversely, the C3 and C5 positions are more electron-deficient and are the preferred sites for nucleophilic attack.[3][5]

The reactivity of the pyrazole ring can be finely tuned by the introduction of substituents. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more susceptible to nucleophilic attack and generally deactivating it towards electrophilic substitution.

Electrophilic Aromatic Substitution: A Comparative Analysis

Electrophilic aromatic substitution (SEAr) on pyrazoles predominantly occurs at the C4 position. The rate and efficiency of these reactions are highly dependent on the nature of the substituents present on the ring.

Halogenation

Halogenation is a fundamental transformation in the functionalization of pyrazoles. The reactivity towards halogenating agents is a clear indicator of the electron density of the pyrazole ring.

Comparative Data on the Bromination of Substituted Pyrazoles:

Substituent at C3/C5Electron-Donating/Withdrawing NatureTypical Yield of 4-Bromopyrazole (%)Reference
-CH₃Electron-Donating (Inductive)>90[6]
-HNeutral~70-80[6]
-C₆H₅Weakly Electron-Withdrawing (Inductive), Donating (Resonance)~85[6]
-NO₂Strongly Electron-Withdrawing~70-80 (harsher conditions may be needed)[7]

Yields are approximate and can vary based on specific reaction conditions.

As the data suggests, electron-donating groups like methyl facilitate the reaction, leading to higher yields under mild conditions. Electron-withdrawing groups like nitro deactivate the ring, often requiring more forcing conditions to achieve comparable yields.

Experimental Protocol: Comparative Bromination of Substituted Pyrazoles

This protocol allows for a direct comparison of the reactivity of different substituted pyrazoles towards electrophilic bromination.

Materials:

  • Substituted pyrazole (e.g., 3,5-dimethylpyrazole, pyrazole, 3-nitropyrazole)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or water[6]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted pyrazole (1 mmol) in CCl₄ (10 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-bromopyrazole.

  • Determine the yield and characterize the product by NMR and MS.

Causality Behind Experimental Choices:

  • NBS: A mild and selective brominating agent, ideal for comparing the intrinsic reactivity of the pyrazole rings.

  • CCl₄/Water: CCl₄ is a non-polar solvent that minimizes side reactions. Water can also be used as a green alternative.[6]

  • TLC Monitoring: Allows for a qualitative comparison of reaction rates by observing the disappearance of the starting material and the appearance of the product spot over time.

Nitration

Nitration introduces a powerful electron-withdrawing nitro group, which is a versatile handle for further transformations. The conditions required for nitration are a strong indicator of the pyrazole's nucleophilicity.

Comparative Data on the Nitration of Substituted Pyrazoles:

Substituent at C3/C5Electron-Donating/Withdrawing NatureTypical Yield of 4-Nitropyrazole (%)Reference
-CH₃Electron-Donating~75-85[8]
-HNeutral~60-70[9][10]
-NO₂Strongly Electron-WithdrawingLower yields, requires forcing conditions[11]

Yields are approximate and can vary based on specific reaction conditions.

Pyrazoles with electron-donating substituents can be nitrated under relatively mild conditions, whereas those with electron-withdrawing groups require stronger nitrating agents and higher temperatures.[8][12]

dot

Caption: EDGs stabilize the transition state of electrophilic attack, lowering the activation energy.

Nucleophilic Aromatic Substitution: A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring typically occurs at the C3 and C5 positions, especially when a good leaving group (e.g., a halogen) is present. Electron-withdrawing substituents enhance the electrophilicity of these positions, thereby accelerating the rate of nucleophilic attack.

Comparative Data on Nucleophilic Substitution of 4-Bromo-3-Substituted Pyrazoles:

Substituent at C3Electron-Donating/Withdrawing NatureRelative Rate of Nucleophilic Substitution
-NO₂Strongly Electron-WithdrawingFast
-CO₂EtModerately Electron-WithdrawingModerate
-HNeutralSlow
-CH₃Electron-DonatingVery Slow

This table represents a qualitative trend based on established principles of SNAr reactions.

Electron-withdrawing groups stabilize the negatively charged Meisenheimer-like intermediate formed during the reaction, thus lowering the activation energy and increasing the reaction rate.

Experimental Protocol: Comparative Nucleophilic Substitution

This protocol compares the reactivity of different 4-halo-substituted pyrazoles towards a common nucleophile.

Materials:

  • 4-Bromo-3-substituted pyrazole (e.g., 4-bromo-3-nitropyrazole, 4-bromo-3-methylpyrazole)

  • Nucleophile (e.g., sodium methoxide in methanol)

  • Solvent (e.g., Methanol)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

Procedure:

  • Dissolve the 4-bromo-3-substituted pyrazole (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (1.2 mmol).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

  • Determine the yield and characterize the product.

Causality Behind Experimental Choices:

  • Sodium Methoxide: A strong nucleophile used to assess the susceptibility of the pyrazole ring to nucleophilic attack.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.

  • TLC Monitoring: Allows for a direct comparison of the reaction rates between different substituted pyrazoles.

dot

Caption: EWGs stabilize the Meisenheimer-like intermediate in nucleophilic aromatic substitution.

Substituent Effects on the Acidity and Basicity of Pyrazole

Substituents also significantly influence the pKa of the pyrazole ring. The pyridine-like N2 atom is the primary site of protonation.

  • Electron-donating groups increase the electron density at the N2 nitrogen, making it more basic (higher pKa).

  • Electron-withdrawing groups decrease the electron density at the N2 nitrogen, making it less basic (lower pKa).

Comparative pKa Values of Substituted Pyrazoles:

SubstituentpKa of Conjugate AcidReference
4-Methyl~3.2[3]
Unsubstituted2.49[3]
4-Nitro~ -1.0[3]

This trend is crucial in drug development, as the pKa of a molecule influences its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Materials:

  • Substituted pyrazole

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Burette

  • Beaker and magnetic stirrer

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the substituted pyrazole and dissolve it in a known volume of deionized water (or a suitable co-solvent for poorly soluble compounds).

  • Add a known excess of standardized HCl to fully protonate the pyrazole.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence point(s) from the titration curve.

  • The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Potentiometric Titration: A reliable and accurate method for determining pKa values.[13][14]

  • Standardized Acid and Base: Ensures accurate determination of the equivalence point.

  • Titration Curve Analysis: The inflection point of the curve corresponds to the equivalence point, and the midpoint of the buffer region provides the pKa.

Conclusion

The reactivity of the pyrazole ring is a delicate interplay of its inherent electronic structure and the electronic effects of its substituents. A thorough understanding of these substituent effects is a critical tool for chemists in academia and industry. By judiciously choosing substituents, researchers can fine-tune the reactivity of the pyrazole core to achieve desired synthetic outcomes and to optimize the pharmacological properties of pyrazole-based drug candidates. This guide provides a framework for comparing and predicting the reactivity of substituted pyrazoles, empowering scientists to design more efficient syntheses and to develop more effective molecules.

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  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022). University of East Anglia. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

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Navigating the Synthesis of Pyrazole Intermediates: A Cost-Effectiveness Analysis for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] For researchers and drug development professionals, the efficient and economical synthesis of pyrazole intermediates is a critical factor in the journey from discovery to market. This guide provides an in-depth, objective comparison of the most common synthetic pathways to these valuable intermediates, focusing on cost-effectiveness, scalability, and overall efficiency. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to empower informed decision-making in your laboratory and manufacturing processes.

The Economic Landscape of Pyrazole Synthesis: Beyond Percent Yield

While high yields are often the primary focus of synthetic chemists, a true cost-effectiveness analysis must consider a broader spectrum of factors. The price of starting materials and reagents, energy consumption, reaction times, waste generation, and the ease of purification all contribute to the overall economic viability of a synthetic route, especially when considering industrial-scale production.[2] This guide will dissect these variables in the context of established and emerging synthetic methodologies.

Classical vs. Modern Approaches: A Comparative Overview

The synthesis of pyrazole derivatives has evolved significantly since its inception. Traditional methods, while still relevant, are increasingly being challenged by modern, more sustainable, and often more cost-effective strategies.[3][4]

The Knorr Pyrazole Synthesis and its Progeny: A Time-Tested Workhorse

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains a fundamental and widely practiced method for pyrazole synthesis.[1][5][6][7][8] Its enduring popularity stems from the ready availability and relatively low cost of the starting materials.

Causality of Experimental Choices: The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[9] The choice of solvent and temperature can significantly impact reaction rates and yields. While traditional protocols often employ volatile organic solvents and high temperatures, modern variations have focused on greener alternatives.[3][10][11]

Cost-Effectiveness Analysis:

  • Strengths: Inexpensive and readily available starting materials (e.g., acetylacetone, hydrazine hydrate). Generally straightforward procedure.

  • Weaknesses: Can lead to mixtures of regioisomers if an unsymmetrical 1,3-dicarbonyl is used, requiring costly and time-consuming purification.[5][6] Traditional methods often involve harsh reaction conditions and generate significant waste.

The Paal-Knorr Synthesis: A Versatile Alternative

Closely related to the Knorr synthesis, the Paal-Knorr reaction utilizes a 1,4-dicarbonyl compound and a hydrazine to construct the pyrazole ring.[12][13][14] This method offers a high degree of flexibility in accessing a wide range of substituted pyrazoles.

Causality of Experimental Choices: Similar to the Knorr synthesis, the Paal-Knorr reaction is typically acid-catalyzed. The mechanism involves the formation of a di-imine intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring.[12]

Cost-Effectiveness Analysis:

  • Strengths: Provides access to a different substitution pattern compared to the Knorr synthesis. Can be highly efficient for specific targets.

  • Weaknesses: The synthesis of the requisite 1,4-dicarbonyl precursors can sometimes be complex and add to the overall cost.

[3+2] Cycloaddition Reactions: A Modern and Atom-Economical Approach

The 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne offers a highly efficient and atom-economical route to pyrazoles.[1][6] This approach is particularly valuable for the synthesis of polysubstituted pyrazoles with well-defined regiochemistry.

Causality of Experimental Choices: This reaction proceeds via a concerted mechanism, leading to high stereospecificity. The choice of base to generate the nitrile imine and the reaction conditions can be optimized to maximize yields and minimize side reactions.

Cost-Effectiveness Analysis:

  • Strengths: High regioselectivity, often leading to a single product and simplifying purification.[1] Can be performed under mild conditions. High atom economy, minimizing waste.

  • Weaknesses: The synthesis of the hydrazonoyl halide precursors may require additional steps. Some of the reagents and catalysts can be more expensive than those used in classical methods.

Green Chemistry Approaches: The Future of Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for pyrazole synthesis.[3][4][10][11] These "green" approaches focus on the use of safer solvents (such as water or ionic liquids), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation).[4][11][15]

Causality of Experimental Choices: The use of water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivity due to hydrophobic effects. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[15]

Cost-Effectiveness Analysis:

  • Strengths: Reduced environmental impact and waste generation.[4] Often leads to shorter reaction times and simpler work-up procedures, which can translate to lower operational costs.[2] Improved safety profiles.

  • Weaknesses: The initial investment in specialized equipment (e.g., microwave reactors) may be a consideration. Some green catalysts may be more expensive than traditional ones, although their recyclability can offset this cost.

Quantitative Data Summary

Synthetic PathwayStarting Material CostReagent/Catalyst CostReaction TimeTypical YieldPurification ComplexityOverall Cost-Effectiveness
Knorr Synthesis LowLow4-24 hours60-90%Moderate to HighGood
Paal-Knorr Synthesis ModerateLow6-18 hours70-95%ModerateGood
[3+2] Cycloaddition Moderate to HighModerate2-12 hours80-98%LowExcellent
Green Approaches Low to ModerateLow to High0.5-5 hours85-99%Low to ModerateExcellent

Experimental Protocols

Protocol 1: Cost-Effective Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol exemplifies a classic and economical approach to a common pyrazole intermediate.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethylpyrazole.

Protocol 2: Microwave-Assisted Green Synthesis of a Substituted Pyrazole

This protocol highlights a modern, time- and energy-efficient method.[15]

Materials:

  • A suitable 1,3-dicarbonyl compound

  • A substituted hydrazine

  • Water (as solvent)

  • A recyclable solid acid catalyst (e.g., Amberlyst-15)

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1 equivalent), the substituted hydrazine (1 equivalent), and the solid acid catalyst in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100°C) for a short duration (e.g., 10-30 minutes).[15]

  • After cooling, filter to remove the catalyst (which can be washed, dried, and reused).

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the organic layer, and remove the solvent to yield the pyrazole product.

Visualizing the Synthetic Pathways

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis start Starting Materials: 1,3-Dicarbonyl Hydrazine reaction Acid-Catalyzed Condensation start->reaction intermediate Cyclic Hemiaminal Intermediate reaction->intermediate product Pyrazole Product intermediate->product purification Purification (e.g., Recrystallization) product->purification Pathway_Selection Cost Cost Sensitivity Knorr Knorr Synthesis Cost->Knorr High Green_Method Green Methods Cost->Green_Method Moderate Speed Need for Speed Speed->Green_Method High Cycloaddition [3+2] Cycloaddition Speed->Cycloaddition Moderate Green Sustainability Goals Green->Green_Method High Regio Regioselectivity Requirement Regio->Cycloaddition High

Caption: Decision matrix for selecting a pyrazole synthesis pathway.

Conclusion

The selection of an optimal synthetic pathway for pyrazole intermediates is a multifaceted decision that extends beyond mere reaction yield. For researchers and drug development professionals, a thorough cost-effectiveness analysis that encompasses starting material costs, operational efficiency, and environmental impact is paramount. While classical methods like the Knorr and Paal-Knorr syntheses offer a reliable and economical foundation, modern approaches, including [3+2] cycloadditions and green chemistry protocols, provide compelling advantages in terms of efficiency, selectivity, and sustainability. By carefully considering the specific requirements of a project and leveraging the insights provided in this guide, scientists can make strategic choices that accelerate the development of novel therapeutics in a cost-effective and responsible manner.

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
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  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
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A Comparative Guide to the Kinetic Studies of Halogenation Reactions on the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and versatile functionalization potential. Halogenated pyrazoles, in particular, serve as critical intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. Understanding the kinetics of pyrazole halogenation is paramount for optimizing reaction conditions, controlling regioselectivity, and scaling up synthetic processes. This guide provides an in-depth comparison of the kinetic profiles of chlorination, bromination, and iodination of the pyrazole ring, supported by experimental data and detailed protocols for kinetic analysis.

The Significance of Pyrazole Halogenation: A Kinetic Perspective

The introduction of a halogen atom onto the pyrazole ring dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. From a synthetic standpoint, the halogen acts as a versatile handle for further transformations, such as cross-coupling reactions. The rate at which this halogenation occurs is a critical parameter that dictates the efficiency and practicality of a synthetic route. Kinetic studies provide invaluable insights into the reaction mechanism, the nature of the transition state, and the factors that govern the reaction rate. This knowledge empowers chemists to make informed decisions regarding the choice of halogenating agent, solvent, temperature, and catalyst to achieve the desired outcome.

Comparative Kinetics of Pyrazole Halogenation

The halogenation of pyrazole is an electrophilic aromatic substitution reaction, predominantly occurring at the C4 position. The reactivity of the halogenating agent plays a pivotal role in determining the reaction kinetics. Here, we compare the kinetic aspects of using N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and molecular Iodine (I₂) for the halogenation of the pyrazole scaffold.

Halogenating AgentHalogenTypical ReagentRelative ReactivityKey Kinetic Characteristics
ChlorinationClN-Chlorosuccinimide (NCS)ModerateGenerally requires activation or elevated temperatures for efficient reaction with the neutral pyrazole. The reaction mechanism can be influenced by the presence of acid or radical initiators.[1]
BrominationBrN-Bromosuccinimide (NBS) / Br₂HighReactions with both molecular bromine and NBS are typically fast.[2] Studies have shown that bromination with molecular bromine is faster than with NBS in an aqueous medium.[2]
IodinationIIodine (I₂)Low to ModerateThe reaction often requires an oxidizing agent to generate a more potent electrophilic iodine species. The kinetics can be complex, with evidence of base catalysis.

Table 1: Comparative Overview of Pyrazole Halogenation Kinetics. This table summarizes the relative reactivities and key kinetic features of different halogenation reactions on the pyrazole scaffold.

Chlorination with N-Chlorosuccinimide (NCS)

While detailed kinetic studies with precise rate constants for the chlorination of the parent pyrazole with NCS are not extensively documented in readily available literature, synthetic reports indicate that the reaction often requires forcing conditions or a catalyst.[3][4] The mechanism is generally considered to be an electrophilic aromatic substitution.[4] The relatively lower reactivity of NCS compared to its bromine and iodine counterparts can be attributed to the lower polarizability of the N-Cl bond.

Bromination with N-Bromosuccinimide (NBS) and Molecular Bromine (Br₂)

The kinetics of pyrazole bromination have been more extensively studied. The reaction is known to be rapid, and second-order kinetics are typically observed.[2] A comparative study using hydrodynamic voltammetry revealed that the specific reaction rate for the bromination of pyrazole with molecular bromine is higher than that with NBS in an aqueous medium.[2] This suggests that molecular bromine is a more potent electrophile in this context.

Kinetic studies on the bromination of pyrazole and its derivatives have also provided insights into the reaction mechanism, which is understood to proceed via direct attack of molecular bromine on the neutral pyrazole molecule.[5]

Iodination with Molecular Iodine (I₂)

The iodination of pyrazole is generally slower than bromination and often requires activation. Kinetic studies have shown that the reaction can be base-catalyzed, suggesting that the pyrazole anion, a more potent nucleophile, may be the reactive species. The experimental activation energy for the uncatalyzed iodination of pyrazole has been reported to be approximately 18.5 kcal/mole.[6] This relatively high activation energy is consistent with the lower electrophilicity of molecular iodine.

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic parameters requires careful experimental design and execution. Here, we provide detailed, step-by-step methodologies for monitoring the kinetics of pyrazole halogenation using two common analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

Protocol 1: In-Situ NMR Spectroscopy for Kinetic Monitoring

NMR spectroscopy is a powerful tool for reaction monitoring as it provides real-time, quantitative data on the concentrations of reactants, intermediates, and products.[1][7]

Objective: To determine the rate constant for the bromination of pyrazole with NBS by monitoring the disappearance of the pyrazole C4-H signal and the appearance of the 4-bromopyrazole C4-Br signal (or monitoring the change in the chemical shifts of the C3-H and C5-H protons).

Materials:

  • Pyrazole

  • N-Bromosuccinimide (NBS)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of pyrazole (e.g., 0.1 M) in a deuterated solvent.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and acquire a reference ¹H NMR spectrum of the starting material. This will serve as the t=0 data point. Ensure the spectrometer is properly shimmed and the temperature is controlled and recorded.

  • Initiation of Reaction: At a precisely recorded time, add a known concentration of NBS (e.g., 0.1 M) to the NMR tube. Quickly and thoroughly mix the contents.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate. For a fast reaction, spectra may be acquired every few seconds or minutes.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton of the pyrazole (e.g., the C4-H proton) and a proton of the 4-bromopyrazole product in each spectrum.

    • Normalize the integrals to an internal standard or assume the total concentration of pyrazole and product is constant.

    • Plot the concentration of pyrazole versus time.

    • From this plot, determine the reaction order and calculate the rate constant using the appropriate integrated rate law.

Caption: Workflow for UV-Vis-based kinetic analysis of pyrazole iodination.

Mechanistic Insights from Kinetic Data

The data obtained from kinetic studies provide crucial evidence for elucidating reaction mechanisms.

Caption: Generalized mechanism for the electrophilic halogenation of pyrazole.

For the halogenation of pyrazole, the rate-determining step is typically the attack of the pyrazole's π-system on the electrophilic halogen to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or Wheland intermediate. The subsequent loss of a proton to restore aromaticity is a fast step.

The observed differences in reaction rates between chlorination, bromination, and iodination can be rationalized by considering the electrophilicity of the halogenating agent and the stability of the intermediate. The trend in reactivity (Br > Cl > I) for N-halosuccinimides in many electrophilic additions is well-established. For molecular halogens, the electrophilicity generally follows the order Cl₂ > Br₂ > I₂. The activation energies obtained from kinetic studies provide quantitative support for these qualitative trends. For instance, the higher activation energy for iodination compared to bromination reflects the greater energy barrier for the formation of the corresponding σ-complex.

Conclusion: A Data-Driven Approach to Pyrazole Functionalization

The kinetic study of pyrazole halogenation is not merely an academic exercise; it is a critical component of rational synthetic design. By understanding the underlying kinetics and mechanisms, researchers can select the most appropriate halogenating agent and reaction conditions to achieve efficient and selective synthesis of desired halogenated pyrazoles. The protocols and comparative data presented in this guide offer a framework for conducting such studies and provide a foundation for the development of novel and improved halogenation methodologies for this important heterocyclic scaffold. The continued investigation into the kinetics of these reactions will undoubtedly lead to further advancements in the synthesis of pyrazole-based compounds with significant applications in medicine and materials science.

References

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  • Kinetics of Iodination of 1-Alkylpyrazoles. Relative Electrophilic Reactivities of 1-Substituted and 1-Unsubstituted Pyrazoles1 - ElectronicsAndBooks. (URL not available)
  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole | Journal of the American Chemical Society. (URL: [Link])

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in W
  • Kinetics and Mechanism of Iodination of Pyrazole. Pyrazole and Imidazole Comparative Reactivities of - Sci-Hub. (URL not available)
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (URL not available)
  • (PDF) The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles* - ResearchGate. (URL: [Link])

  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PubMed Central. (URL: [Link])

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Publishing. (URL: [Link])

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). (URL: [Link])

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole - ResearchGate. (URL: [Link])

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - NIH. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. (URL: [Link])

  • Bromination of pyrazole derivatives. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (URL: [Link])

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts - Science Publishing Group. (URL: [Link])

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2 - ResearchGate. (URL: [Link])

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Safety Operating Guide

Navigating the Disposal of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules such as 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile is not merely a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this specific compound, grounded in established safety protocols for halogenated organic compounds, nitriles, and pyrazole derivatives.

Understanding the Compound: A Foundation for Safe Handling

This compound (C₅H₄IN₃) is a multifaceted molecule, and its safe disposal hinges on recognizing the potential hazards associated with its distinct structural features.[1][2][3] The presence of an iodine atom designates it as a halogenated organic compound, which necessitates segregation from non-halogenated waste streams to prevent the formation of harmful byproducts during incineration.[4] The nitrile group (-C≡N) introduces potential toxicity, as nitriles can be hazardous if ingested, inhaled, or absorbed through the skin.[5] Furthermore, the pyrazole ring, a common scaffold in pharmaceuticals, may have its own unique biological and chemical properties to consider.[6][7][8][9][10]

Core Principles of Disposal: A Decision-Making Workflow

The proper disposal of this compound follows a hierarchical approach that prioritizes safety and regulatory compliance. The following diagram illustrates the critical decision points in the disposal process.

G cluster_0 Initial Handling & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway A This compound Waste B Is the waste contaminated with other hazardous materials? A->B C YES: Segregate based on all hazardous components B->C Yes D NO: Treat as pure compound waste B->D No E Package in a designated, labeled, and sealed container for 'Halogenated Organic Waste' C->E D->E F Ensure container is chemically resistant and in good condition E->F G Store in a designated hazardous waste accumulation area F->G H Arrange for pickup by a licensed hazardous waste disposal service G->H I Complete all required waste disposal documentation H->I

Caption: Decision workflow for the disposal of this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Always wear chemical safety goggles or a face shield.[11][13]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4][13]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[4][13]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][14]

2. Waste Segregation and Collection:

  • Dedicated Waste Stream: this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated "Halogenated Organic Waste" container.[4] This is a critical step to prevent the mixing of incompatible waste streams.

  • Solid vs. Liquid Waste:

    • Solid Waste: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]

    • Liquid Waste: If the compound is in solution, the entire solution should be disposed of in a designated liquid halogenated organic waste container. Do not dispose of organic substances down laboratory drains.[4][15]

  • Container Requirements:

    • The waste container must be made of a material compatible with the chemical and any solvents used.

    • The container must be kept securely closed except when adding waste.[16]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

3. Spill and Decontamination Procedures:

  • Small Spills: In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust, and place it in the designated halogenated organic waste container.[13]

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[13]

  • Decontamination: Decontaminate the spill area with a suitable solvent and cleaning materials. All materials used for decontamination must also be disposed of as halogenated organic waste.

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[11][17] Adhere to all local, state, and federal regulations for hazardous waste disposal.[13][18]

Quantitative Data Summary: Hazard Profile of Analogous Compounds

Hazard Classification4-Iodopyrazole[11]4-iodo-1,3,5-trimethyl-1H-pyrazole3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[19]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Acute Tox. 4 Oral (Harmful if swallowed)Harmful if swallowed
Skin Corrosion/Irritation Category 2 (Causes skin irritation)-Causes skin irritation
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)-Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)-May cause respiratory irritation

This table summarizes hazard information from similar compounds to infer the potential risks of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical nature of the compound, adhering to a structured disposal workflow, and meticulously following the step-by-step protocol, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.

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  • MDPI. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.

  • Duke SMIF. Standard Operating Procedure for work with Chemical name/class: Iodine.

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  • Fisher Scientific. SAFETY DATA SHEET - 4-Iodopyrazole.

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  • AWS. 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet.

  • PubChem. 1-Methyl-4-iodo-1H-pyrazole.

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  • Hoffman Fine Chemicals. CAS 1354705-14-8 | this compound.

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A Comprehensive Guide to the Safe Handling of 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of specific toxicological data for 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile, a conservative approach to hazard assessment is warranted. Analysis of analogous compounds, such as 4-Iodo-1-methyl-1H-pyrazole and other substituted pyrazoles, indicates the following potential hazards[1][2][3]:

  • Oral Toxicity : Harmful if swallowed[1][3][4][5].

  • Skin Irritation : Causes skin irritation and may be harmful if absorbed through the skin[2][3][4].

  • Eye Damage : Causes serious eye irritation or damage[2][3][4].

  • Respiratory Irritation : May cause respiratory tract irritation[1][2][3][4].

Given these potential hazards, adherence to stringent safety protocols is imperative to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your Primary Defense

The consistent use of appropriate PPE is the most critical factor in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety goggles or a face shield[1].Chemical-resistant gloves (e.g., nitrile rubber)[1].Laboratory coat and closed-toe shoes[1].For operations that may generate dust, a NIOSH-approved respirator with an appropriate cartridge is recommended[1].
Solution Preparation and Transfers Chemical safety goggles or a face shield[1].Chemical-resistant gloves (e.g., nitrile rubber)[1].Laboratory coat and closed-toe shoes[1].Work should be conducted in a chemical fume hood or a well-ventilated area[1].
Reaction Setup and Monitoring Chemical safety goggles or a face shield[1].Chemical-resistant gloves (e.g., nitrile rubber)[1].Laboratory coat and closed-toe shoes[1].All operations should be performed within a certified chemical fume hood[1].
Spill Cleanup Chemical safety goggles and a face shield[1].Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls[6].A NIOSH-approved respirator with an appropriate cartridge is mandatory[1].

It is crucial to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.

Operational Protocols: From Receipt to Disposal

A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, the container should be inspected for any signs of damage or leakage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[1]. The storage location should be clearly labeled, and access should be restricted to authorized personnel.

Handling and Use

All manipulations of this compound, especially those involving the solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation[1]. Avoid the generation of dust. Use appropriate tools for transfers, and ensure that all equipment is clean and dry. After handling, wash hands and any exposed skin thoroughly with soap and water[7][8].

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste. Dispose of this waste in accordance with local, state, and federal regulations[1]. Do not allow the material to enter drains or waterways[1]. Waste containers should be clearly labeled with the contents and associated hazards.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area[1].

  • Assess the Spill : Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency services.

  • Don Appropriate PPE : Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill : For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal[1]. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste : All materials used for cleanup should be disposed of as hazardous waste.

Spill_Cleanup_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Severity evacuate->assess ppe Don Appropriate PPE assess->ppe If manageable contain Contain the Spill ppe->contain decontaminate Decontaminate the Area contain->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report restock Restock Spill Kit report->restock

Caption: Workflow for a chemical spill response.

First Aid Measures

In the event of exposure, immediate action is critical:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8].

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][2][8].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][9].

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.

Conclusion

While this compound is a valuable tool in research and development, its potential hazards necessitate a diligent and informed approach to its handling. By adhering to the protocols outlined in this guide, researchers can create a safe and productive laboratory environment.

References

  • 4-Iodo-1-methyl-1H-pyrazole - AWS. Available at: [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Available at: [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. Available at: [Link]

  • Spill procedure: Clean-up guidance - Queen Mary University of London. Available at: [Link]

  • Guide for Chemical Spill Response - American Chemical Society. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

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